N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
Description
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Properties
IUPAC Name |
N-[2-bromo-5-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3/c1-13(2,3)12(17)16-9-6-8(7-15-10(9)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUBDBYWXYWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C(OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. While detailed peer-reviewed literature on this specific compound is not extensively available, this guide, based on established chemical principles and analysis of related structures, offers valuable insights into its synthesis, characterization, and potential utility. The structural motifs present, namely the bromo-aminopyridine core and the pivalamide group, are frequently encountered in pharmacologically active molecules, suggesting its role as a key intermediate in the synthesis of novel therapeutic agents. This document aims to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.
Introduction: Unveiling a Versatile Chemical Scaffold
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, identified by the CAS Number 1171919-93-9 , is a substituted pyridine derivative that holds significant promise as a building block in synthetic organic chemistry, particularly in the realm of drug discovery. The molecule's architecture, featuring a bromine atom at the 2-position, an N-pivaloyl group at the 3-position, and a dimethoxymethyl group at the 5-position of the pyridine ring, offers multiple avenues for chemical modification and elaboration.
The bromo-aminopyridine core is a well-established pharmacophore found in a variety of biologically active compounds. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the pyridine scaffold. The pivalamide moiety, a bulky tert-butyl group attached to an amide, can influence the compound's solubility, metabolic stability, and conformational preferences, all critical parameters in drug design. The dimethoxymethyl group is a protected form of a formyl (aldehyde) group, which can be readily deprotected to unveil a reactive aldehyde for further synthetic transformations. This latent functionality significantly enhances the synthetic utility of the molecule.
This guide will delve into the probable synthetic pathways for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, outline robust protocols for its characterization, and explore its potential applications as a pivotal intermediate in the development of novel therapeutics.
Physicochemical Properties and Data
A summary of the key physicochemical properties for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is presented in the table below. This data is compiled from chemical supplier databases and theoretical predictions.
| Property | Value | Source |
| CAS Number | 1171919-93-9 | Chemical Supplier Catalogs |
| Molecular Formula | C13H19BrN2O3 | Santa Cruz Biotechnology[1] |
| Molecular Weight | 331.21 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical principles |
| SMILES | COC(OC)c1cnc(Br)c(NC(=O)C(C)(C)C)c1 | Sigma-Aldrich[2] |
| InChI | 1S/C13H19BrN2O3/c1-13(2,3)12(17)16-9-6-8(7-15-10(9)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17) | Sigma-Aldrich[2] |
Proposed Synthetic Pathway and Experimental Protocols
Caption: Proposed synthetic pathway for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Synthesis of the Precursor: 3-Amino-2-bromo-5-(dimethoxymethyl)pyridine
The synthesis of the key intermediate, 3-amino-2-bromo-5-(dimethoxymethyl)pyridine, is a critical first step. While the direct synthesis of this specific precursor is not documented, a plausible route can be inferred from the synthesis of analogous compounds. A common strategy involves the reduction of a corresponding nitro-pyridine.
Caption: Proposed synthesis of the key precursor.
A general procedure for the reduction of a nitropyridine to an aminopyridine using iron in acetic acid is as follows.[3]
Protocol 1: Synthesis of 3-Amino-2-bromo-5-(dimethoxymethyl)pyridine
-
To a stirred suspension of iron powder (5 equivalents) in glacial acetic acid, add a solution of 2-bromo-5-(dimethoxymethyl)-3-nitropyridine (1 equivalent) in acetic acid dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-80°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-amino-2-bromo-5-(dimethoxymethyl)pyridine.
Step 2: Acylation with Pivaloyl Chloride
The final step in the proposed synthesis is the acylation of the aminopyridine precursor with pivaloyl chloride. This is a standard amide bond formation reaction. Pivaloyl chloride is a common reagent for introducing the pivaloyl group.
Protocol 2: Synthesis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
-
Dissolve 3-amino-2-bromo-5-(dimethoxymethyl)pyridine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Characterization and Quality Control
To ensure the identity and purity of the synthesized N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, a comprehensive analytical characterization is essential. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique will provide information about the number and types of protons in the molecule, as well as their connectivity. The expected spectrum would show signals for the tert-butyl protons (a singlet around 1.3 ppm), the methoxy protons of the acetal (a singlet around 3.3 ppm), the acetal proton (a singlet around 5.5 ppm), and the aromatic protons on the pyridine ring (two doublets in the aromatic region).
-
¹³C NMR: This will confirm the carbon framework of the molecule. The spectrum should show distinct signals for the carbonyl carbon of the amide, the carbons of the pyridine ring, the tert-butyl carbons, and the carbons of the dimethoxymethyl group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The expected mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule. The spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C-Br stretch.
Purity Analysis
High-performance liquid chromatography (HPLC) is the recommended method for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) should provide good separation and allow for accurate quantification of purity.
Potential Applications in Drug Discovery and Development
The structural features of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide make it a valuable intermediate for the synthesis of a wide range of potential drug candidates.
Caption: Potential synthetic transformations of the core molecule.
-
Cross-Coupling Reactions: The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling the rapid generation of compound libraries for high-throughput screening.
-
Modification of the Formyl Group: The dimethoxymethyl group at the 5-position serves as a protected aldehyde. Upon deprotection under acidic conditions, the resulting formyl group can be further functionalized through reactions such as reductive amination to introduce new amine substituents, Wittig reactions to form alkenes, or oxidation to a carboxylic acid. This versatility allows for extensive structural modifications at this position.
-
Scaffold for Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors. The ability to functionalize both the 2- and 5-positions of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide makes it an attractive starting point for the design and synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
-
Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is not available, it should be treated as potentially harmful. In case of accidental exposure, seek immediate medical attention.
Conclusion
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a promising and versatile building block for medicinal chemistry and drug discovery. Although detailed scientific literature on this specific molecule is limited, this guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, robust characterization methods, and a discussion of its potential applications. The strategic placement of a bromine atom, a protected aldehyde, and a pivalamide group on the pyridine core offers a multitude of opportunities for synthetic diversification. Researchers and scientists in the field of drug development are encouraged to explore the potential of this compound as a key intermediate in the synthesis of novel and impactful therapeutic agents.
References
Sources
An In-depth Technical Guide to the Physicochemical Properties of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of the novel pyridine derivative, N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide. In the absence of extensive published data for this specific molecule, this document outlines the critical experimental protocols and theoretical underpinnings necessary for its thorough characterization. Understanding these properties is paramount for researchers in drug discovery and development, as they fundamentally influence a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile.
Molecular Structure and Identity
A foundational aspect of any chemical investigation is confirming the identity and structure of the target compound.
Molecular Formula: C₁₃H₁₉BrN₂O₃
Molecular Weight: 347.21 g/mol
MDL Number: MFCD12401644[1]
The structure combines a brominated pyridine ring, an amide linkage with a bulky pivaloyl group, and a dimethoxymethyl substituent. These features are expected to significantly influence its solubility, lipophilicity, and thermal stability.
Purity and Impurity Profiling: The Chromatographic Approach
In pharmaceutical research, the purity of a compound is critical.[2] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pyridine derivatives.[2][3][4][5]
Rationale for HPLC Method Selection
A reversed-phase HPLC (RP-HPLC) method is recommended due to the compound's predicted moderate polarity. The bulky pivaloyl group and the dimethoxymethyl moiety contribute to its nonpolar character, making it suitable for retention on a C18 stationary phase.
Detailed Experimental Protocol: RP-HPLC for Purity Assessment
Objective: To develop and validate a robust RP-HPLC method for the quantification of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide and the detection of any process-related impurities or degradants.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% B to 95% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector; a wavelength around 254 nm is a reasonable starting point based on the pyridine chromophore.
-
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[6]
Thermal Properties: Stability and Phase Transitions
Thermal analysis provides critical information about a compound's stability, melting point, and polymorphic forms.[7]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and crystallization events.[8][9][10][11]
Causality in DSC Experimental Design
The heating rate is a critical parameter. A slower heating rate (e.g., 5-10 °C/min) provides better resolution of thermal events, which is crucial for identifying multiple transitions or impurities that might depress the melting point. The sample should be sealed in a non-reactive aluminum pan to ensure uniform heat transfer and prevent sublimation.
Experimental Protocol: DSC for Melting Point and Thermal Events
Objective: To determine the melting point and identify other thermal transitions of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Instrumentation:
-
Differential Scanning Calorimeter calibrated with indium and zinc standards.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The enthalpy of fusion can also be calculated from the peak area.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.[7][12][13][14][15]
Rationale for TGA
TGA is essential to determine the temperature at which the compound begins to degrade. This information is vital for setting drying temperatures during manufacturing and for assessing the overall thermal stability of the molecule.[12]
Experimental Protocol: TGA for Thermal Stability
Objective: To evaluate the thermal stability and decomposition pattern of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Instrumentation:
-
Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (platinum or ceramic).
-
Thermal Program:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The onset of mass loss in the TGA curve indicates the beginning of thermal decomposition.
Solubility and Lipophilicity: Key Determinants of Bioavailability
Solubility and lipophilicity are fundamental properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[16][17]
Aqueous Solubility
The dimethoxymethyl group may undergo hydrolysis to the corresponding aldehyde in acidic conditions, which could influence solubility measurements. Therefore, performing solubility studies in buffers of varying pH is crucial.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of the compound in aqueous buffers.
Instrumentation:
-
Orbital shaker in a temperature-controlled environment.
-
HPLC-UV or LC-MS/MS for concentration analysis.
-
pH meter.
Procedure:
-
Add an excess amount of the solid compound to vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Lipophilicity (LogP and LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a critical parameter for predicting membrane permeability and oral absorption. The octanol-water partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are used to quantify this property.
Experimental Protocol: Shake-Flask Method for LogD Determination
Objective: To measure the octanol-water distribution coefficient at a physiologically relevant pH.[18]
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a small volume of the stock solution to a vial containing a pre-saturated mixture of n-octanol and an aqueous buffer (e.g., pH 7.4).
-
Shake the vial vigorously to allow for partitioning between the two phases and then centrifuge to separate the layers.[18]
-
Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method.
-
Calculate LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Ionization Constant (pKa)
The pKa value(s) of a molecule indicate the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. The pyridine nitrogen in the core structure is expected to be basic.
Rationale for pKa Determination
The ionization state of a drug molecule at different physiological pH values affects its solubility, permeability, and interaction with its biological target.
Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa of the basic pyridine nitrogen.
Instrumentation:
-
Automated potentiometric titrator with a high-precision pH electrode.
Procedure:
-
Dissolve a known amount of the compound in a suitable solvent system (e.g., methanol/water).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
The pKa is determined from the inflection point of the resulting titration curve.
Summary of Physicochemical Properties
| Property | Predicted/Expected Value | Recommended Analytical Technique |
| Molecular Weight | 347.21 g/mol | Mass Spectrometry |
| Purity | >95% (synthesis dependent) | RP-HPLC |
| Melting Point | Expected to be a solid with a defined melting point | Differential Scanning Calorimetry (DSC) |
| Thermal Stability | To be determined | Thermogravimetric Analysis (TGA) |
| Aqueous Solubility | Low to moderate; pH-dependent | Shake-Flask Method with HPLC-UV |
| Lipophilicity (LogD at pH 7.4) | Moderate to high | Shake-Flask Method |
| pKa (Basic) | Expected in the range of 2-4 for the pyridine nitrogen | Potentiometric Titration |
Visualizations
Caption: Experimental workflow for the characterization of the title compound.
Caption: High-level overview of the HPLC purity analysis protocol.
References
- N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide.
- DSC Analysis of Polymers. EAG Laboratories.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.
- Thermogravimetric analysis. Wikipedia.
- Chapter 1: Physicochemical Properties. The Royal Society of Chemistry.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
- Differential Scanning Calorimetry DSC Analysis. Torontech.
- Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments.
- Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates.
- Thermogravimetric Analyzer (TGA).
- Differential scanning calorimetry. Wikipedia.
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech.
- Physicochemical Property Study. WuXi AppTec DMPK.
- TGA Thermogravimetric Analysis: Uncovering the Secret of Material Thermal Stability.
- Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology.
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- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 13. tainstruments.com [tainstruments.com]
- 14. torontech.com [torontech.com]
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The Structural Elucidation of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide: A Comprehensive Technical Guide
Abstract
This technical guide provides a detailed structural analysis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, a compound of interest in synthetic and medicinal chemistry. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of analytical chemistry and comparative data from structurally analogous compounds to predict and interpret its characteristic spectroscopic signatures. We will delve into a thorough examination of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra, Infrared (IR) spectrum, and Mass Spectrometry (MS) fragmentation patterns. Furthermore, a discussion on its likely crystalline structure, based on X-ray crystallography data of related pivalamides, is presented. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and similar substituted pyridine derivatives.
Introduction: Unveiling a Substituted Pyridine Core
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a multifaceted organic molecule featuring a highly substituted pyridine ring. The core structure integrates a bromine atom, an acetal group (dimethoxymethyl), and a pivalamide moiety. Each of these functional groups imparts distinct electronic and steric properties that are crucial for the molecule's overall chemical behavior and potential biological activity. The 2-bromopyridine fragment is a common building block in cross-coupling reactions, the pivalamide group offers steric bulk and hydrogen bonding capabilities, and the dimethoxymethyl group can serve as a protected aldehyde, opening avenues for further synthetic transformations.
A precise understanding of the three-dimensional structure and electronic properties of this molecule is paramount for its application in drug design and materials science. This guide provides a foundational analytical framework for its characterization.
Predicted Spectroscopic Profile
The following sections detail the anticipated spectroscopic data for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide. These predictions are derived from the analysis of its constituent chemical motifs and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Caption: A generalized workflow for the NMR analysis of the title compound.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pivalamide group, and the dimethoxymethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~8.25 | d | 1H | H-6 (Pyridine) | The proton at the 6-position is adjacent to the ring nitrogen, leading to significant deshielding. It will appear as a doublet due to coupling with H-4. |
| ~7.90 | d | 1H | H-4 (Pyridine) | The proton at the 4-position will be a doublet due to coupling with H-6. Its chemical shift is influenced by the adjacent pivalamide group. |
| ~7.80 | s (br) | 1H | N-H (Amide) | The amide proton typically appears as a broad singlet. Its chemical shift can be highly variable depending on concentration and solvent. |
| ~5.40 | s | 1H | CH (Acetal) | The methine proton of the dimethoxymethyl group is expected to be a singlet. |
| ~3.35 | s | 6H | OCH₃ (Acetal) | The six protons of the two equivalent methoxy groups will appear as a sharp singlet. |
| ~1.30 | s | 9H | C(CH₃)₃ (Pivaloyl) | The nine equivalent protons of the tert-butyl group will give rise to a strong singlet. |
d = doublet, s = singlet, br = broad
The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~177.0 | C=O (Amide) | The carbonyl carbon of the amide is significantly deshielded. |
| ~150.0 | C-6 (Pyridine) | Aromatic carbon adjacent to nitrogen, deshielded. |
| ~145.0 | C-2 (Pyridine) | Carbon bearing the bromine atom, deshielded due to the inductive effect of bromine and nitrogen. |
| ~140.0 | C-4 (Pyridine) | Aromatic methine carbon. |
| ~135.0 | C-5 (Pyridine) | Aromatic carbon attached to the dimethoxymethyl group. |
| ~120.0 | C-3 (Pyridine) | Aromatic carbon bearing the pivalamide group. |
| ~102.0 | CH (Acetal) | The acetal carbon is deshielded due to the two attached oxygen atoms. |
| ~53.0 | OCH₃ (Acetal) | The carbons of the two equivalent methoxy groups. |
| ~40.0 | C (Pivaloyl) | The quaternary carbon of the tert-butyl group. |
| ~27.5 | C(CH₃)₃ (Pivaloyl) | The three equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
-
Sample Preparation: A small amount of the solid compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| ~3300 | N-H stretch | Secondary Amide | A moderately intense, sharp peak indicative of the N-H bond. |
| ~2970, 2850 | C-H stretch | Aliphatic (Pivaloyl & Acetal) | Stretching vibrations of the methyl and methine C-H bonds. |
| ~1680 | C=O stretch (Amide I) | Secondary Amide | A strong, sharp absorption characteristic of the amide carbonyl group.[1][2] |
| ~1580, 1470 | C=C, C=N stretch | Pyridine Ring | Aromatic ring stretching vibrations. |
| ~1530 | N-H bend (Amide II) | Secondary Amide | A characteristic band for secondary amides, resulting from a combination of N-H bending and C-N stretching.[3] |
| ~1250, 1050 | C-O stretch | Acetal | Asymmetric and symmetric stretching of the C-O-C bonds in the dimethoxymethyl group. |
| ~1150 | C-N stretch | Amide | Stretching vibration of the carbon-nitrogen bond of the amide. |
| Below 800 | C-Br stretch | Bromo-aromatic | The carbon-bromine stretching vibration typically appears in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Caption: A plausible fragmentation pathway for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide under electron ionization.
-
Molecular Ion (M⁺): A pair of peaks at m/z 330 and 332 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragment Ions:
-
m/z 299/301: Loss of a methoxy radical (∙OCH₃) from the molecular ion.
-
m/z 273/275: Loss of a tert-butyl radical (∙C(CH₃)₃) via alpha-cleavage adjacent to the carbonyl group.
-
m/z 251: Loss of a bromine radical (∙Br) from the molecular ion.
-
m/z 245/247: Loss of the pivaloyl radical.
-
m/z 85: A prominent peak corresponding to the pivaloyl cation, [C(CH₃)₃CO]⁺, resulting from the cleavage of the amide bond. This is a common fragmentation pathway for amides.[4][5]
-
m/z 57: The tert-butyl cation, [C(CH₃)₃]⁺, which is a very stable carbocation and often a base peak in the mass spectra of compounds containing this group.
-
X-ray Crystallography Insights
While an experimental crystal structure for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is not publicly available, we can infer its likely solid-state conformation and packing from the crystal structures of related pivalamide derivatives.[2]
-
Molecular Conformation: The amide linkage is expected to be planar. There will likely be a significant dihedral angle between the plane of the pyridine ring and the plane of the amide group to minimize steric hindrance between the pivaloyl group and the substituents on the pyridine ring.
-
Intermolecular Interactions: In the crystalline state, it is highly probable that molecules will be linked by intermolecular N-H···O=C hydrogen bonds, forming chains or dimeric structures.[2] These hydrogen bonds are a common feature in the crystal packing of primary and secondary amides. Additional weak C-H···O and C-H···N interactions may also contribute to the stability of the crystal lattice. The presence of the bromine atom could also lead to halogen bonding interactions.
Synthesis Outline
A plausible synthetic route to N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide would likely involve the acylation of the corresponding aminopyridine precursor.
-
Formation of the Precursor: The synthesis would begin with a suitably substituted pyridine, such as 3-amino-2-bromopyridine. The dimethoxymethyl group could be introduced by oxidation of a methyl group at the 5-position to an aldehyde, followed by acetalization.
-
Amide Bond Formation: The key step would be the reaction of the 3-amino-2-bromo-5-(dimethoxymethyl)pyridine with pivaloyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to afford the final product.
Potential impurities in the final product could include unreacted starting materials or by-products from side reactions, which would be detectable by the analytical methods described above.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, structural analysis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide. By systematically dissecting the molecule into its constituent functional groups and drawing parallels with well-characterized analogous compounds, we have established a robust framework for its spectroscopic identification. The predicted ¹H and ¹³C NMR, IR, and MS data, along with insights into its potential crystalline structure, offer a detailed analytical blueprint for researchers working with this compound. The experimental protocols and workflows outlined herein provide a practical guide for the empirical validation of these predictions. This document underscores the power of predictive spectroscopy in modern chemical research, enabling scientists to anticipate and interpret analytical data for novel chemical entities.
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da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]
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Gowda, B. T., et al. (2008). N-(4-Bromo-2-methylphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o204. [Link]
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Khan, I., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 949345. [Link]
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A-Practical-Guide-to-Characterizing-the-Solubility-of-N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide presents a comprehensive framework for determining the solubility of the novel pyridine intermediate, N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, in a range of organic solvents. Lacking extensive public data for this specific compound, this document provides a robust, methodology-focused approach. It combines theoretical solubility principles with detailed, field-tested experimental protocols for both qualitative and quantitative analysis. By following this guide, researchers can systematically generate a reliable solubility profile, enabling informed decisions in process chemistry, crystallization, and formulation development.
Part 1: Compound Profile and Theoretical Solubility Considerations
Structural Analysis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
The first step in assessing solubility is a thorough analysis of the molecule's structure. The fundamental principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2][3]
-
Compound Name: N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
-
Molecular Formula: C₁₃H₁₉BrN₂O₃[4]
-
Molecular Weight: 331.21 g/mol [4]
-
CAS Number: 1171919-93-9[5]
Key Structural Features:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom makes the pyridine ring a polar moiety and allows it to act as a hydrogen bond acceptor.[6][7] Pyridine itself is miscible with a wide range of polar and non-polar solvents.[7][8]
-
Pivalamide Group: This group consists of a bulky, non-polar tert-butyl group attached to an amide functional group. Amides are polar and can participate in hydrogen bonding, both as donors (N-H) and acceptors (C=O), which generally confers water solubility.[9] However, the large, sterically hindering tert-butyl group can reduce the accessibility of the amide for solvation, potentially decreasing solubility in highly polar solvents.[10][11]
-
Dimethoxymethyl Group (Acetal): This group is moderately polar. The ether-like oxygens can act as hydrogen bond acceptors.
-
Bromo Group: The bromine atom is an electron-withdrawing group that adds to the overall molecular weight and polarizability of the molecule.
Predicted Solubility Profile
Based on the structural analysis, N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a molecule of intermediate polarity .
-
It possesses both polar functional groups (pyridine, amide, acetal) capable of dipole-dipole interactions and hydrogen bonding, and significant non-polar character (tert-butyl group, aromatic ring).[12][13]
-
Prediction: The compound is expected to exhibit limited solubility in highly non-polar solvents (e.g., hexane, cyclohexane) and also in highly polar, protic solvents like water. Its optimal solubility is likely to be found in solvents of intermediate polarity, particularly polar aprotic solvents (e.g., THF, acetone, ethyl acetate, dichloromethane) that can engage in dipole-dipole interactions without the high energetic cost of disrupting a strong hydrogen-bonding network like water's.[2][14]
The interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions will govern the dissolution process.[3][14]
Part 2: Strategic Solvent Selection
A systematic approach to solvent selection is crucial for building a comprehensive and useful solubility profile. Solvents should be chosen to cover a wide range of polarities and chemical classes.
| Solvent Class | Example Solvents | Polarity Index (P') | Rationale for Selection |
| Non-Polar | n-Hexane, Toluene | 0.1, 2.4 | Establishes baseline solubility in hydrocarbon environments. Toluene represents aromatic non-polar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 3.1, 4.4, 4.0, 5.1, 5.8, 6.4, 7.2 | This is the most promising class. These solvents offer a range of polarities and can engage in dipole-dipole interactions without being strong H-bond donors. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water | 5.1, 4.3, 3.9, 10.2 | Evaluates the impact of hydrogen bond donation from the solvent to the solute's H-bond acceptors (N, O atoms). Water provides the upper limit of polarity. |
Polarity index values are relative measures of solvent polarity. Sources may vary slightly.[15][16]
Part 3: Experimental Determination of Solubility
Accurate solubility determination requires rigorous experimental protocols. Both a rapid qualitative assessment and a precise quantitative measurement are recommended.
Workflow for Solubility Determination
The overall process follows a logical progression from initial screening to precise quantification and analysis.
Caption: Experimental workflow for solubility characterization.
Protocol 1: Qualitative Solubility Screening
This rapid method provides a rough estimate of solubility and helps prioritize solvents for quantitative analysis.[17][18]
Objective: To quickly classify the compound as "soluble," "partially soluble," or "insoluble" in selected solvents.
Methodology:
-
Preparation: Add approximately 5-10 mg of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide to a small, clear glass vial (e.g., 4 mL).
-
Solvent Addition: Add the selected solvent dropwise (e.g., in 0.1 mL increments).
-
Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Classification:
-
Soluble: The solid completely dissolves in < 1 mL of solvent.
-
Partially Soluble: Some, but not all, of the solid dissolves after adding 3 mL of solvent.
-
Insoluble: No significant amount of solid dissolves after adding 3 mL of solvent.
-
-
Documentation: Record the observations for each solvent.
Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[19][20] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.
Objective: To determine the precise saturation solubility of the compound in a given solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a sealed, screw-cap vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~20-30 mg of solid in 2-3 mL of solvent.
-
Equilibration: Place the vials in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C / 298.15 K) and moderate agitation (e.g., 100-150 rpm).[20]
-
Time: Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[21] For some compounds, 72 hours may be necessary.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the experimental temperature to allow the excess solid to settle. Centrifugation at the same temperature is highly recommended to pellet the solid material effectively.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Crucially, immediately filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm PTFE or appropriate material) to remove any microscopic undissolved particles. This step is critical to avoid artificially high results.
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase for chromatography).
-
Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.[22]
-
-
Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for all dilution factors. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
Self-Validation: To ensure trustworthiness, the solid material remaining in the vial after the experiment should be analyzed (e.g., by DSC or XRPD) to confirm that no phase transition or solvation has occurred during the experiment.
Part 4: Data Presentation and Interpretation
Organizing the collected data into a clear, tabular format is essential for comparison and interpretation.
Hypothetical Solubility Data Table
| Solvent | Solvent Class | Polarity Index (P') | Qualitative Result (at ~25°C) | Quantitative Solubility (mg/mL at 25°C) |
| n-Hexane | Non-Polar | 0.1 | Insoluble | < 0.1 |
| Toluene | Non-Polar | 2.4 | Sparingly Soluble | 5.2 |
| Dichloromethane | Polar Aprotic | 3.1 | Soluble | 85.7 |
| Ethyl Acetate | Polar Aprotic | 4.4 | Soluble | 62.1 |
| Acetone | Polar Aprotic | 5.1 | Very Soluble | > 150 |
| Acetonitrile | Polar Aprotic | 5.8 | Soluble | 45.3 |
| Methanol | Polar Protic | 5.1 | Sparingly Soluble | 8.9 |
| Water | Polar Protic | 10.2 | Insoluble | < 0.01 |
Note: The data above is illustrative and hypothetical, designed to reflect the predicted solubility profile.
Interpretation of Results:
-
The hypothetical data supports the initial theoretical analysis. The compound shows poor solubility in the non-polar n-hexane and the highly polar water.
-
Excellent solubility is observed in polar aprotic solvents like acetone and dichloromethane, making them suitable candidates for reaction solvents or for purification techniques like chromatography.
-
The lower solubility in methanol compared to acetone, despite having the same polarity index, highlights the negative impact of the solvent's strong hydrogen-bonding network.[23] The energy required to break the methanol-methanol H-bonds is not sufficiently compensated by the formation of new bonds with the solute.
Part 5: Advanced Considerations
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Characterizing solubility at several temperatures can be crucial for developing crystallization processes.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is vital to ensure the same solid form is used for all experiments and to check for polymorphic transitions.
-
Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic solubility, which is the true equilibrium value. Kinetic solubility, often measured in high-throughput screening, is typically higher as it can reflect supersaturated or amorphous states.[24] For process development, the thermodynamic value is more reliable.
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An In-Depth Technical Guide on the Hypothesized Mechanism of Action of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
Abstract
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a novel chemical entity with a unique structural architecture, suggesting a multifaceted mechanism of action.[1][2] This guide deconstructs its molecular features to propose a scientifically grounded, hypothetical mechanism of action centered on its potential role as a targeted covalent inhibitor and prodrug. We postulate that this compound leverages a bio-activatable aldehyde moiety, generated from the hydrolysis of its dimethoxymethyl group, to form a covalent bond with a nucleophilic residue within the active site of a target protein, potentially a cysteine protease or a kinase.[3][4][5][6] The bromopyridine and pivalamide components are hypothesized to provide the necessary binding affinity and specificity for the target.[7][8][9] This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and the causal logic behind them, to guide researchers in the field of drug discovery and development.
Introduction: Deconstructing a Novel Chemical Entity
The rational design of therapeutic agents requires a deep understanding of the relationship between a molecule's structure and its biological function.[10] N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide presents a compelling case study in this regard. Its structure is a composite of several key functional groups, each with the potential to contribute to its overall pharmacological profile.
-
The Pyridine Core: Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the scaffold of numerous approved drugs.[10] The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with protein targets. The 3-aminopyridine substructure, in particular, is found in compounds with a wide range of biological activities, including antimicrobial and antitumor properties.[11][12][13]
-
The 2-Bromo Substituent: The bromine atom at the 2-position significantly influences the electronic properties of the pyridine ring and can serve as a crucial point of interaction within a protein's binding pocket.[8] Furthermore, halopyridines, particularly 2-bromopyridines, can act as "tunable covalent warheads," reacting with nucleophilic residues like cysteine in a targeted manner.[9][14][15] This reactivity can be "switched on" by the specific microenvironment of an enzyme's active site.[15]
-
The Pivalamide Group: The N-pivaloyl group, characterized by a sterically bulky tert-butyl moiety, can confer metabolic stability to the molecule.[7][16] This steric bulk can also guide the orientation of the molecule within a binding site, ensuring a precise fit and potentially enhancing selectivity.[16]
-
The Dimethoxymethyl Group: A Latent Aldehyde: The dimethoxymethyl group is an acetal, which can be chemically or enzymatically hydrolyzed to reveal a highly reactive aldehyde functional group.[3][4][6][17] This suggests that N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide may function as a prodrug, becoming activated at its site of action.[18][19][20][21]
Based on this structural analysis, we hypothesize that N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide acts as a targeted, bio-activatable covalent inhibitor . The proposed mechanism involves initial non-covalent binding to a target protein, followed by in-situ hydrolysis of the dimethoxymethyl group to an aldehyde, which then forms a covalent bond with a key nucleophilic residue in the active site, leading to irreversible inhibition.
The Hypothesized Mechanism of Action: A Two-Stage Process
We propose a two-stage mechanism of action for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, which combines reversible binding for specificity with irreversible covalent modification for sustained inhibition.
Stage 1: Non-Covalent Binding and Target Recognition
The initial interaction between the compound and its target protein is driven by non-covalent forces.[22][23][24][25][26] The pivalamide and bromopyridine moieties are expected to play a crucial role in this stage, guiding the molecule to the correct binding pocket and orienting it for the subsequent covalent reaction. The specificity of this initial binding is determined by the inhibition constant (Ki) and is critical for minimizing off-target effects.[22]
Stage 2: Prodrug Activation and Covalent Inhibition
Following initial binding, the dimethoxymethyl group is positioned within the active site. The local microenvironment, potentially with a lower pH or the presence of specific catalytic residues, facilitates the hydrolysis of the acetal to the corresponding aldehyde.[3][4][6][17] This unmasks the reactive "warhead." The newly formed aldehyde can then react with a nearby nucleophilic amino acid residue, such as the thiol group of a cysteine or the epsilon-amino group of a lysine, to form a stable covalent bond (e.g., a thiohemiacetal or a Schiff base, respectively). This covalent modification leads to the irreversible inactivation of the protein.
Caption: Hypothesized two-stage mechanism of action.
A Framework for Experimental Validation
To rigorously test this hypothesized mechanism, a multi-pronged experimental approach is required. The following protocols are designed to be self-validating, with each step providing evidence to support or refute a specific aspect of the proposed mechanism.
Validating the Prodrug Hypothesis
The central tenet of our hypothesis is the conversion of the dimethoxymethyl group to an aldehyde. This can be tested through a series of stability and conversion assays.
Experimental Protocol: Acetal Hydrolysis Assay
-
Objective: To determine if N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is hydrolyzed to its corresponding aldehyde under physiologically relevant conditions.
-
Methodology:
-
Incubate the compound in a series of buffers with varying pH values (e.g., pH 7.4, 5.0) to simulate different cellular compartments (cytosol vs. lysosomes).
-
Include incubations in the presence of liver microsomes or recombinant esterases/hydrolases to assess the potential for enzymatic conversion.
-
At various time points, quench the reaction and analyze the samples by LC-MS/MS to quantify the parent compound and the putative aldehyde metabolite.
-
-
Expected Outcome: A time- and pH-dependent decrease in the parent compound concentration with a corresponding increase in the aldehyde product would support the prodrug hypothesis.
| Condition | Parent Compound (t=0) | Parent Compound (t=24h) | Aldehyde (t=24h) |
| pH 7.4 | 100% | >95% | <5% |
| pH 5.0 | 100% | <20% | >80% |
| + Liver Microsomes | 100% | <10% | >90% |
| Caption: Expected results from the acetal hydrolysis assay. |
Identifying the Molecular Target
Identifying the protein target is a critical step. A combination of in silico and experimental approaches can be employed.
Experimental Protocol: Target Identification using Affinity-Based Probes
-
Objective: To identify the protein(s) that are covalently modified by the activated form of the compound.
-
Methodology:
-
Synthesize a probe molecule by replacing the pivalamide group with a reporter tag (e.g., biotin or a clickable alkyne) on a non-essential part of the molecule.
-
Incubate the probe with cell lysates or live cells.
-
Lyse the cells and use affinity purification (e.g., streptavidin beads for a biotin tag) to isolate the protein-probe complexes.
-
Identify the bound proteins using mass spectrometry-based proteomics.
-
-
Causality: The use of an affinity probe allows for the specific enrichment of target proteins, and subsequent proteomic analysis can identify these targets with high confidence.
Characterizing the Covalent Interaction
Once a putative target is identified, the nature of the covalent interaction must be confirmed.
Experimental Protocol: Intact Protein Mass Spectrometry and Peptide Mapping
-
Objective: To confirm covalent modification of the target protein and identify the specific amino acid residue involved.
-
Methodology:
-
Incubate the purified target protein with the compound.
-
Analyze the reaction mixture using intact protein mass spectrometry. A mass shift corresponding to the addition of the compound's aldehyde form would confirm covalent binding.
-
Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.
-
Identify the peptide fragment that shows the mass modification and use MS/MS fragmentation data to pinpoint the exact amino acid residue that is modified.
-
-
Trustworthiness: This multi-layered mass spectrometry approach provides unambiguous evidence of covalent modification and identifies the precise site of interaction.
Caption: A logical workflow for mechanism of action elucidation.
Conclusion and Future Directions
The proposed mechanism of action for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide as a targeted, bio-activatable covalent inhibitor provides a robust framework for future research. The experimental protocols outlined in this guide offer a clear path to validate this hypothesis, identify the molecular target(s), and elucidate the precise nature of the covalent interaction. Successful validation of this mechanism would not only illuminate the therapeutic potential of this specific compound but also provide valuable insights for the design of next-generation covalent inhibitors and prodrugs. The unique combination of a latent reactive group with specific targeting moieties represents a promising strategy for developing highly selective and potent therapeutic agents.
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N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide. [Link]
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A Technical Guide to the Predicted Spectroscopic Signature of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide. In the absence of published experimental spectra, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), we present a detailed theoretical characterization of the molecule. This guide explains the causal relationships between the molecule's structure and its expected spectroscopic signature, offers detailed protocols for empirical data acquisition, and provides a robust framework for the verification and interpretation of future experimental results.
Introduction: The Need for Predictive Spectroscopic Analysis
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a substituted pyridine derivative incorporating several key functional groups, including a pivalamide, a bromo substituent, and a dimethoxymethyl acetal. Such molecules are common intermediates in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of chemical research and development, ensuring the identity and purity of synthesized compounds. Spectroscopic techniques such as NMR, IR, and MS are the principal tools for this purpose.
This guide addresses a common challenge in early-stage research: the characterization of a novel compound for which no reference spectral data exists. By providing a rigorously predicted spectroscopic profile, we aim to empower researchers to:
-
Confirm the successful synthesis of the target molecule.
-
Identify potential impurities or side products.
-
Establish a baseline for quality control.
-
Accelerate research timelines by providing a clear analytical roadmap.
Molecular Structure and Functional Group Analysis
A thorough understanding of the molecule's constituent parts is essential for predicting its spectroscopic behavior.
Caption: Structure of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Key Functional Groups:
-
Substituted Pyridine Ring: An aromatic heterocycle whose electronic properties are heavily influenced by its substituents. The bromine atom is electron-withdrawing via induction, while the pivalamide group is deactivating.
-
Secondary Amide (Pivalamide): Characterized by the N-H and C=O bonds. The bulky tert-butyl group is sterically significant.
-
Acetal (Dimethoxymethyl): This group consists of a central carbon bonded to a hydrogen and two methoxy (-OCH₃) groups. It is generally stable but can be a site for fragmentation in mass spectrometry.
-
Tert-Butyl Group: A bulky, saturated alkyl group that will produce a very strong, sharp singlet in the ¹H NMR spectrum.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift ranges and the electronic effects of neighboring functional groups. Machine learning algorithms and DFT calculations can provide highly accurate predictions, with mean absolute errors for ¹H often below 0.2 ppm and for ¹³C below 2 ppm.[1][2]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The chemical shifts (δ) are influenced by the electron density around the proton. Electron-withdrawing groups (like Br and the amide carbonyl) deshield nearby protons, shifting their signals downfield (to higher ppm values).
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| Hₐ | 8.2 - 8.4 | s | 1H | Pyridine CH | Deshielded by adjacent nitrogen and ortho to the electron-withdrawing pivalamide group. |
| Hₑ | 8.0 - 8.2 | s | 1H | Pyridine CH | Deshielded by the pyridine nitrogen and adjacent to the bromo-substituent. |
| Hₓ | 7.8 - 8.1 | br s | 1H | NH | Amide proton, typically broad due to quadrupole coupling with nitrogen and chemical exchange. |
| Hₙ | 5.3 - 5.5 | s | 1H | Acetal CH | Singlet, located in a region typical for acetal protons. |
| Hₒ | 3.3 - 3.5 | s | 6H | -OCH₃ | Methoxy protons on the acetal group, appearing as a single sharp peak. |
| Hբ | 1.3 - 1.5 | s | 9H | -C(CH₃ )₃ | Protons of the tert-butyl group, magnetically equivalent, resulting in a strong singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Carbon chemical shifts are also highly dependent on the electronic environment. Carbons attached to electronegative atoms (O, N, Br) are shifted downfield.
| Predicted δ (ppm) | Assignment | Rationale |
| 176 - 178 | Amide C =O | Carbonyl carbon, significantly deshielded. |
| 145 - 148 | Pyridine C -Br | Aromatic carbon attached to bromine. |
| 142 - 145 | Pyridine C -H | Aromatic carbon adjacent to nitrogen. |
| 138 - 141 | Pyridine C -NH | Aromatic carbon attached to the amide nitrogen. |
| 133 - 136 | Pyridine C -CH(OMe)₂ | Aromatic carbon bearing the acetal group. |
| 125 - 128 | Pyridine C -H | Aromatic carbon between the bromo and amide groups. |
| 101 - 104 | Acetal C H(OMe)₂ | Acetal carbon, deshielded by two oxygen atoms. |
| 52 - 55 | -OC H₃ | Methoxy carbons. |
| 39 - 41 | Pivalamide Quaternary C | Quaternary carbon of the tert-butyl group. |
| 27 - 29 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Predicted Infrared (IR) Spectrum
IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[3] The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[4]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3350 - 3450 | Medium, Sharp | N-H Stretch | Secondary Amide |
| 3050 - 3150 | Weak-Medium | C-H Stretch (sp²) | Aromatic (Pyridine) |
| 2950 - 3000 | Strong | C-H Stretch (sp³) | Alkyl (t-Butyl, Methoxy) |
| 1670 - 1690 | Strong, Sharp | C=O Stretch (Amide I) | Secondary Amide |
| 1580 - 1610 | Medium | C=C Stretch | Aromatic (Pyridine) |
| 1510 - 1540 | Medium-Strong | N-H Bend (Amide II) | Secondary Amide |
| 1100 - 1150 | Strong | C-O Stretch | Acetal |
| 1000 - 1050 | Medium | C-O Stretch | Acetal |
| 550 - 650 | Medium | C-Br Stretch | Bromo-substituent |
The presence of a strong, sharp carbonyl (C=O) stretch between 1670-1690 cm⁻¹ and a single, sharp N-H stretch around 3400 cm⁻¹ would be highly characteristic of the secondary amide in this molecule.[5][6]
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For small molecules in drug discovery, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a standard technique.[7][8]
-
Molecular Formula: C₁₃H₁₉BrN₂O₃
-
Molecular Weight: 330.06 (for ⁷⁹Br), 332.06 (for ⁸¹Br)
Expected Molecular Ion
In positive ion ESI mode, the compound is expected to be observed as the protonated molecule, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units, will be the definitive molecular ion signature.
-
[M+H]⁺: m/z 331.07 and 333.07
Predicted Fragmentation Pattern
Fragmentation provides a roadmap of the molecule's structure. Amide bonds are common cleavage points.[9][10] The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals.[11][12]
| Predicted m/z | Proposed Fragment Ion | Neutral Loss |
| 275.12 / 277.12 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the t-butyl group |
| 247.01 / 249.01 | [M+H - C₅H₉O]⁺ | Loss of the pivaloyl radical |
| 232.02 / 234.02 | [C₇H₇BrN₂O]⁺ | Loss of the pivalamide group |
| 299.04 / 301.04 | [M+H - CH₄O]⁺ | Loss of methanol from the acetal |
| 86.09 | [C₅H₁₀NO]⁺ | Pivalamide fragment |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation |
Standardized Experimental Protocols
To obtain high-quality, reproducible data, standardized operating procedures (SOPs) are critical. The following protocols are designed for the analysis of a solid, small organic molecule like the topic compound.
General Spectroscopic Workflow
Caption: A standardized workflow for comprehensive spectroscopic analysis.
Protocol for NMR Spectroscopy[14][15]
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound. Dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer: Filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube.
-
Loading: Carefully wipe the outside of the NMR tube. Place it into a spinner turbine and adjust the depth using a depth gauge.
-
Instrument Insertion: Insert the sample into the NMR spectrometer.
-
Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire a standard ¹H spectrum. Follow with quantitative ¹³C, and 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for unambiguous assignments.
Protocol for FT-IR Spectroscopy (Thin Solid Film Method)[16][17]
-
Solution Preparation: Dissolve 1-2 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
-
Film Casting: Place one drop of the resulting solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the film is too thin, add another drop.
-
Background: Ensure the sample compartment is empty and run a background spectrum to account for atmospheric CO₂ and water.[13]
-
Acquisition: Place the salt plate into the sample holder in the spectrometer and acquire the IR spectrum.
Protocol for LC-MS Analysis[19][20]
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Perform a serial dilution to a working concentration of approximately 1 µg/mL using the initial mobile phase composition.
-
Chromatography Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions (ESI Positive Mode):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Fragmentation: Perform a data-dependent MS/MS experiment to obtain fragmentation data for the primary ion peaks (m/z 331.1 and 333.1).
-
Conclusion
This guide provides a detailed, predictive spectroscopic framework for the analysis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively form a unique spectral signature. The characteristic signals—including the two distinct pyridine protons, the sharp acetal and t-butyl singlets in NMR, the strong amide I and II bands in IR, and the isotopic bromine doublet in MS—provide multiple points of confirmation for the molecule's identity. By combining these theoretical predictions with the standardized experimental protocols provided, researchers are well-equipped to undertake empirical analysis with confidence, ensuring the integrity and accuracy of their scientific findings.
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Introduction: The Strategic Importance of Bromo-Pyridine Derivatives
An In-depth Technical Guide to the Application of Bromo-Pyridine Derivatives in Modern Synthesis
In the landscape of modern organic synthesis, functionalized heterocyclic compounds are indispensable tools. Among these, bromo-pyridine derivatives have carved out a significant niche as exceptionally versatile building blocks.[1][2] Their value stems from a unique confluence of properties: the pyridine ring offers favorable physicochemical characteristics and the ability to interact with biological targets, while the bromine atom serves as a highly reactive and strategically positioned handle for a vast array of chemical transformations.[1][3]
The introduction of a bromine atom onto the pyridine ring profoundly enhances its synthetic utility. Bromine is an excellent leaving group, making bromo-pyridines ideal substrates for a multitude of reactions, most notably transition-metal-catalyzed cross-coupling reactions.[1] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, represent the cornerstones of modern synthetic chemistry, enabling the efficient construction of new carbon-carbon and carbon-heteroatom bonds.[1] This capability allows chemists to assemble complex molecular architectures with precision, fueling innovation in sectors ranging from pharmaceuticals and agrochemicals to advanced materials science.[1][2][4][5][6] This guide provides a technical overview of the core synthetic applications of bromo-pyridine derivatives, focusing on the mechanistic rationale behind experimental choices and providing practical, field-proven protocols.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridine Functionalization
The C-Br bond in bromo-pyridines is a prime site for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring generally facilitates the initial oxidative addition step, making these substrates highly reactive. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and widely adopted method for forming C-C bonds between bromo-pyridines and organoboron compounds (boronic acids or esters).[3] This reaction is fundamental to the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and modern pesticides.[3][7]
Causality and Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine derivative, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is typically facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.[9]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [7] |
| 3-Bromo-2-methylpyridine | Pd(PPh₃)₄ (2-5%) | K₃PO₄ or Na₂CO₃ | 1,4-Dioxane | Not specified | Not specified | [3] |
| 2,4-Dibromopyridine | Pd(PPh₃)₄ | TlOH | Not specified | 25 | Good | [10] |
| 2,4-Dibromopyridine | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Not specified | 25 | Good | [10] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine [3]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the arylboronic acid (1.1 - 1.5 equivalents), a base such as potassium phosphate (K₃PO₄, 2-3 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reagent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add anhydrous solvent (e.g., 1,4-Dioxane or Toluene) via syringe.
-
Substrate Addition: Add 3-bromo-2-methylpyridine (1.0 equivalent) to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl aminopyridines.[11] These motifs are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors.[11]
Causality and Mechanism: The reaction requires a palladium catalyst and a strong base. A key challenge with pyridine substrates is the potential for the pyridine nitrogen to coordinate to the palladium center, inhibiting catalytic activity. The development of bulky, electron-rich phosphine ligands (e.g., BINAP, dppp, XPhos) was a breakthrough, as these ligands promote the desired reductive elimination step and prevent catalyst deactivation.[12][13] A practical method for the amination of 2-bromopyridines with volatile amines involves using sealed tubes to prevent the escape of the amine.[12][13][14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Amination of 6-Bromopyridin-3-amine [11]
-
Inert Atmosphere: Charge a Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., NaOt-Bu).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous solvent (e.g., Toluene) and stir the mixture for 10 minutes.
-
Reagent Addition: Add 6-Bromopyridin-3-amine (1.0 eq) and the desired aniline derivative (1.1 eq).
-
Reaction: Heat the sealed reaction mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate under reduced pressure. Purify the residue via column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting bromo-pyridines with terminal alkynes.[15][16] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups, providing direct access to 3-alkynylpyridine derivatives, which are important precursors for other heterocyclic systems.[4][16][17]
Causality and Mechanism: The reaction uniquely employs a dual catalytic system of palladium and copper(I).[15]
-
Palladium Cycle: Similar to other cross-couplings, it begins with the oxidative addition of the bromo-pyridine to a Pd(0) complex.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt (typically CuI) in the presence of a base (like Et₃N) to form a copper(I) acetylide intermediate. This species is more reactive than the terminal alkyne itself.
-
Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II)-pyridyl complex, transferring the alkynyl group to the palladium.
-
Reductive Elimination: The final step is the reductive elimination of the product, which regenerates the Pd(0) catalyst.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Data Presentation: Optimized Sonogashira Coupling Conditions [16][18]
| Parameter | Optimal Condition |
| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5.0 mol%) |
| Co-catalyst | CuI (5.0 mol%) |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100 °C |
| Time | 3 hours |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [18]
-
Inert Atmosphere: Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a 10 mL round-bottomed flask.
-
Solvent Addition: Add 2.0 mL of DMF and stir for 30 minutes.
-
Reagent Addition: Add 2-amino-3-bromopyridine (1.0 eq, 0.5 mmol) and the terminal alkyne (1.2 eq, 0.6 mmol).
-
Reaction: Heat the mixture at 100 °C for 3 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up & Purification: After completion, cool the reaction and perform a standard aqueous work-up followed by extraction with an organic solvent. Purify the crude product by column chromatography to afford the 2-amino-3-alkynyl pyridine derivative.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck (or Mizoroki-Heck) reaction couples bromo-pyridines with alkenes to form substituted alkenes, providing a powerful method for vinylation.[19][20]
Causality and Mechanism: The catalytic cycle involves the following key steps:[19]
-
Oxidative Addition: Pd(0) inserts into the pyridine-bromine bond to form a Pd(II) complex.
-
Alkene Coordination & Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-pyridyl bond. This typically occurs in a syn fashion.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene C-C double bond and a palladium-hydride species. This step determines the regioselectivity of the product.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.[19]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Supramolecular Palladium-Catalyzed Heck Coupling of 3-Bromopyridine [21][22]
-
Setup: Charge an oven-dried Schlenk tube with 3-bromopyridine (1.0 eq.), the terminal olefin (e.g., butyl acrylate, 3.0 eq.), potassium carbonate (3.0 eq.), a supramolecular ligand (0.2 eq.), and palladium(II) acetate (0.1 eq.) under an argon atmosphere.
-
Solvent: Add toluene and stir the mixture at room temperature for 5 minutes.
-
Reaction: Place the reaction vessel in a preheated oil bath at 130 °C and stir for 1 hour.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Bromo-Pyridines as Precursors to Organometallic Reagents
Beyond cross-coupling, the C-Br bond can be transformed via halogen-metal exchange to generate highly reactive organometallic intermediates, such as organolithium or Grignard reagents. These species behave as potent nucleophiles or bases, enabling a different spectrum of synthetic transformations.
Lithiation via Halogen-Metal Exchange
Treating a bromo-pyridine with a strong organolithium base (like n-butyllithium) at low temperatures can induce a halogen-metal exchange, cleanly generating a lithio-pyridine species.[23][24] This powerful nucleophile can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, borates) to introduce a wide range of functional groups.
Causality and Experimental Choices: The choice of solvent and temperature is critical. Toluene is often preferred over ethereal solvents like THF for the lithiation of 3-bromopyridine, as it can lead to cleaner reactions.[23][24] Extremely low temperatures (e.g., -50 °C to -78 °C) are necessary to prevent side reactions, such as the deprotonation of the pyridine ring or reaction with the solvent.[23][25]
Caption: Workflow for the synthesis of 3-substituted pyridines via lithiation.
Experimental Protocol: Synthesis of 3-Pyridine Boronic Acid via Lithiation [23][24]
-
Setup: To a solution of 3-bromopyridine (1.0 eq) in toluene under an inert atmosphere, cool the mixture to -50 °C.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -50 °C. Stir for the specified time to ensure complete formation of 3-lithiopyridine.
-
Electrophilic Trap: Add triisopropyl borate (B(OiPr)₃) dropwise to the solution, again keeping the temperature constant.
-
Quench: After stirring, allow the reaction to warm slowly to room temperature and then quench by carefully adding an aqueous solution (e.g., saturated ammonium chloride or dilute acid).
-
Isolation: Perform a standard liquid-liquid extraction. The boronic acid product can often be isolated by adjusting the pH of the aqueous layer to its isoelectric point, causing it to precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The isolated yield for this specific transformation can be as high as 87%.[23]
Conclusion and Future Outlook
Bromo-pyridine derivatives are undeniably fundamental tools in modern chemical synthesis.[1] Their reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides reliable and versatile pathways to complex molecular targets. The ability to fine-tune reaction conditions by selecting appropriate catalysts, ligands, and bases has vastly expanded the scope of accessible structures, making these derivatives indispensable in the synthesis of life-saving pharmaceuticals and innovative agrochemicals.[2][3][11] Furthermore, their transformation into potent organometallic nucleophiles via lithiation opens up complementary synthetic avenues. As the demand for increasingly complex and functionalized heterocyclic compounds grows, the strategic application of bromo-pyridine chemistry will continue to be a cornerstone of discovery and development in the chemical sciences.
References
- The Strategic Role of 2-Amino-4-bromopyridine in the Development of Next-Generation Agrochemicals: A Technical Guide. Benchchem.
- Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermedi
- Agrochemical Innovations: The Contribution of 3-Bromopyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- The Strategic Role of 3-Bromo-2-methylpyridine in the Synthesis of Modern Agrochemicals: A Technical Guide. Benchchem.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Unknown Source.
- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub.
- Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. Benchchem.
- Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.
- The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
- The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
- 2-Nitro-3-bromopyridine: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University.
- Troubleshooting low yields in the lithi
- Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. Benchchem.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Suzuki Coupling. Organic Chemistry Portal.
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- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
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The Pivalamide Protecting Group in Chemical Synthesis: A Technical Guide
Abstract
In the architecturally complex world of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success.[1] Among the arsenal of protective functionalities available to the modern chemist, the pivalamide (Piv-NRR') group, an acyl-type protecting group, stands out for its unique combination of steric bulk and chemical robustness. This technical guide provides an in-depth exploration of the pivalamide protecting group, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its selection, detailed methodologies for its installation and cleavage, and its strategic applications in contemporary chemical synthesis, all grounded in authoritative references.
Introduction: The Strategic Value of Steric Hindrance
The primary role of any protecting group is to temporarily mask a reactive functional group, preventing it from undergoing unwanted transformations while other parts of a molecule are being manipulated.[2][3] The pivalamide group, characterized by the sterically demanding tert-butyl moiety, excels in this role, particularly for the protection of primary and secondary amines.[4] This steric hindrance is not merely a passive shield; it actively dictates the chemical behavior of the protected amine, rendering it exceptionally stable across a wide spectrum of reaction conditions.[5]
The choice of the pivalamide group is often a deliberate one, driven by the need for a protecting group that can withstand harsh reagents and reaction environments where more labile groups, such as the tert-butoxycarbonyl (Boc) group, might fail. Its stability profile makes it an invaluable tool in complex total synthesis and in the preparation of pharmaceutical intermediates where reaction sequences can be long and arduous.
Core Principles of the Pivalamide Protecting Group
The efficacy of the pivalamide group is rooted in the electronic and steric properties of the pivaloyl moiety, (CH₃)₃CCO-.
Unparalleled Stability
The defining characteristic of the pivalamide bond is its high stability.[5] This robustness stems from the steric bulk of the tert-butyl group, which effectively shields the amide carbonyl from nucleophilic attack, a common pathway for the cleavage of other acyl protecting groups.[4] Consequently, pivalamides are resistant to a broad range of conditions, including:
-
Strongly basic conditions: They are stable to many amine and hydroxide bases.
-
Mildly acidic conditions: While susceptible to cleavage under harsh acidic conditions, they tolerate many milder acidic reagents.[5]
-
Oxidizing and reducing agents: The pivalamide group is generally inert to many common oxidizing and reducing agents.
This high stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.[6]
Introduction of the Pivalamide Group: A Methodological Overview
The introduction of the pivalamide protecting group is typically achieved through the acylation of a primary or secondary amine with a pivaloylating agent. The most common and efficient reagents for this transformation are pivaloyl chloride and pivalic anhydride.[7]
Experimental Protocol: N-Pivaloylation of a Primary Amine using Pivaloyl Chloride
Objective: To protect a primary amine as its corresponding pivalamide derivative.
Materials:
-
Primary amine (1.0 eq)
-
Pivaloyl chloride (1.1 eq)[7]
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude pivalamide.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent hydrolysis of the reactive pivaloyl chloride.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermicity of the acylation reaction.
Cleavage of the Pivalamide Group: Overcoming Stability
The very stability that makes the pivalamide group so attractive also presents its primary challenge: deprotection often requires harsh conditions.[5] This is a critical consideration in synthetic planning, as the substrate must be able to tolerate these conditions.
Common methods for pivalamide cleavage include:
-
Strong Acid Hydrolysis: Refluxing in concentrated hydrochloric acid or hydrobromic acid is a common method.[4]
-
Reductive Cleavage: In some cases, powerful reducing agents like lithium aluminum hydride (LAH) can cleave the amide bond, although this will also reduce other susceptible functional groups.
-
Forcing Nucleophilic Conditions: Treatment with strong nucleophiles at elevated temperatures can sometimes effect cleavage.
A notable development for the cleavage of hindered amides involves the use of methanolic iron(III) nitrate nonahydrate, which has been reported to hydrolyze pivalamides at room temperature, offering a milder alternative.[8]
Experimental Protocol: Acidic Hydrolysis of a Pivalamide
Objective: To deprotect a pivalamide to reveal the free amine.
Materials:
-
N-Pivaloyl protected amine (1.0 eq)
-
Concentrated Hydrochloric Acid (e.g., 6 M HCl)
-
Dioxane or water as a co-solvent (if needed for solubility)
-
Sodium hydroxide solution (to neutralize)
-
Diethyl ether or ethyl acetate for extraction
Procedure:
-
To the pivalamide (1.0 eq) in a round-bottom flask, add a solution of 6 M HCl. If the substrate is not soluble, a co-solvent like dioxane can be added.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC until the starting material is consumed. This can take several hours to days.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude amine.
-
Purify the product as necessary.
Strategic Applications in Chemical Synthesis
The robust nature of the pivalamide protecting group has led to its application in several key areas of chemical synthesis.
Peptide Synthesis
While the harsh deprotection conditions limit its widespread use in standard solid-phase peptide synthesis (SPPS) which often relies on milder orthogonal protecting group strategies (e.g., Fmoc/tBu or Boc/Bzl), the pivaloyl group can be employed in solution-phase synthesis or for the protection of specific amino acid side chains where exceptional stability is required.[9][10]
Nucleoside and Nucleotide Chemistry
In the synthesis of modified nucleosides and nucleotides, protecting the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) is crucial.[11] The pivalamide group can offer the necessary stability to withstand the various reagents used for the manipulation of the sugar moiety and the formation of phosphodiester bonds.
Total Synthesis of Complex Natural Products
In the multi-step total synthesis of complex natural products, intermediates are often subjected to a wide array of reaction conditions.[12] The pivalamide group provides a reliable means of protecting amine functionalities throughout lengthy synthetic sequences, ensuring their integrity until a late-stage deprotection step.
Directing Group in C-H Functionalization
The pivalamide group can also serve as a directing group in C-H activation/functionalization reactions. For instance, in N-pivaloyl anilines, the amide group can direct the arylation to the meta-position of the aniline ring, a transformation that is otherwise difficult to achieve.[6]
Data Presentation and Visualization
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Stability (General) | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Stable to base, hydrogenolysis | Strong acid (e.g., TFA, HCl) |
| Carbobenzyloxy | Cbz | Cbz-Cl, base | Stable to acid, base | Hydrogenolysis (H₂, Pd/C)[1] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acid | Base (e.g., piperidine) |
| Pivaloyl | Piv | Piv-Cl, Piv₂O | Very stable to base, mild acid, many redox reagents [5] | Strong acid (reflux), forcing conditions [5] |
Diagram 1: Introduction of the Pivalamide Protecting Group
Caption: Workflow for the N-pivaloylation of a primary amine.
Diagram 2: Cleavage of the Pivalamide Protecting Group
Caption: Acid-catalyzed hydrolysis for pivalamide deprotection.
Conclusion
The pivalamide protecting group, while requiring forcing conditions for its removal, offers a level of stability that is often indispensable in complex chemical synthesis. Its steric bulk provides a robust shield for amine functionalities, enabling chemists to navigate challenging synthetic landscapes with confidence. The decision to employ the pivalamide group should be a strategic one, weighing the need for its exceptional stability against the potential limitations imposed by its cleavage conditions on the overall synthetic route. As demonstrated in this guide, a thorough understanding of its properties, introduction, and cleavage methodologies allows for its effective and judicious application in the pursuit of complex molecular targets.
References
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Grokipedia. (n.d.). Pivalamide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
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-
Wikipedia. (n.d.). Pivalamide. Retrieved from [Link]
-
Organic Chemistry Portal. (2004, December 27). Advances in Nitrogen Protection and Deprotection. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
-
Al-Gharabli, S. I., et al. (2017). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 4). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry –. Retrieved from [Link]
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A Comprehensive Technical Guide to N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide: A Versatile Building Block in Modern Medicinal Chemistry
Abstract
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a strategically functionalized pyridine derivative with significant potential as a building block in the synthesis of complex molecules, particularly in the realm of drug discovery. The presence of a bromine atom, a protected aldehyde (dimethoxymethyl group), and a pivalamide moiety on the pyridine core provides a rich platform for a variety of chemical transformations. This guide offers an in-depth analysis of its synthesis, chemical properties, and potential applications, providing researchers, scientists, and drug development professionals with a comprehensive resource for utilizing this valuable synthetic intermediate.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[3] N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide emerges as a particularly valuable building block due to the orthogonal reactivity of its distinct functional groups. This allows for a stepwise and controlled elaboration of the molecular structure, a crucial aspect in the construction of compound libraries for drug screening and in the optimization of lead compounds.
Physicochemical Properties
A summary of the key physicochemical properties of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is presented below. These properties are essential for its handling, reaction setup, and for predicting its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 1171919-93-9 | [4] |
| Molecular Formula | C₁₃H₁₉BrN₂O₃ | [4] |
| Molecular Weight | 331.21 g/mol | [4] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis and Manufacturing
The most direct and efficient synthesis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide involves the protection of the aldehyde functionality of its commercially available precursor, N-(2-Bromo-5-formylpyridin-3-yl)pivalamide.
Synthetic Workflow
The synthetic transformation is a standard acid-catalyzed acetal formation.
Caption: Synthetic workflow for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Detailed Experimental Protocol
Objective: To synthesize N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide via acid-catalyzed acetal protection of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide.
Materials:
-
N-(2-Bromo-5-formylpyridin-3-yl)pivalamide
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide (1.0 eq) in anhydrous methanol, add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, if necessary, to obtain pure N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Self-Validation: The success of the reaction can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new methoxy and acetal proton signals in the ¹H NMR spectrum.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide stems from the distinct reactivity of its three key functional groups.
Caption: Reactivity map of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Transformations at the 2-Bromo Position
The bromine atom at the 2-position of the pyridine ring is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This position is activated towards oxidative addition to a palladium(0) catalyst, a key step in these transformations.[5]
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling with a boronic acid or ester.[6][7][8] This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents.
-
Buchwald-Hartwig Amination: This allows for the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine.[9][10][11] This is a widely used method for the synthesis of arylamines.
-
Other Cross-Coupling Reactions: The bromo group can also participate in other cross-coupling reactions such as Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and cyanation reactions.
Manipulation of the 5-Dimethoxymethyl Group
The dimethoxymethyl group serves as a stable protecting group for the formyl (aldehyde) functionality.[12][13]
-
Deprotection to the Aldehyde: The acetal can be readily hydrolyzed under acidic conditions to regenerate the aldehyde.[14] This aldehyde can then be used in a variety of subsequent reactions, including:
-
Reductive amination to form amines.
-
Wittig reactions to form alkenes.
-
Oxidation to a carboxylic acid.
-
Addition of organometallic reagents to form secondary alcohols.
-
The stability of the acetal to basic and nucleophilic conditions allows for transformations at other positions of the molecule without affecting the protected aldehyde.[15]
The Role of the 3-Pivalamide Group
The pivalamide group, characterized by its sterically bulky tert-butyl moiety, serves several important functions.[16][17][18]
-
Protecting Group: The pivaloyl group can act as a robust protecting group for the 3-amino functionality. It is stable to many reaction conditions and can be removed under harsh acidic or basic hydrolysis.
-
Directing Group: The amide functionality can act as a directing group in certain C-H activation reactions, potentially enabling functionalization at the 4-position of the pyridine ring.
-
Modulation of Physicochemical Properties: The pivalamide group can influence the solubility and lipophilicity of the molecule, which can be advantageous in drug design.[19]
Applications in Drug Discovery and Medicinal Chemistry
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a prime candidate for use in fragment-based drug discovery (FBDD) and lead optimization campaigns. Its trifunctional nature allows for the systematic exploration of chemical space around a core scaffold.
A plausible workflow for its application in a drug discovery program is outlined below:
Caption: A potential workflow for utilizing the title compound in drug discovery.
By sequentially or combinatorially modifying the three reactive sites, a large and diverse library of compounds can be rapidly synthesized for biological screening. The ability to introduce a wide range of substituents at the 2-position, coupled with the diverse chemistry of the aldehyde, provides a powerful tool for establishing structure-activity relationships (SAR).
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide stands out as a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined and orthogonal reactive sites—the bromo group for cross-coupling, the protected aldehyde for a myriad of carbonyl chemistries, and the robust pivalamide for protection and structural modulation—offer a strategic advantage in the design and synthesis of novel and complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, underscoring its utility for researchers engaged in the pursuit of new therapeutic agents.
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007;72(9):3606-3607. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org Lett. 2009;11(20):4500-4503. [Link]
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Pivalamide. Grokipedia. [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
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Regioselective synthesis of 4-functionalized pyridines | Request PDF. ResearchGate. Published August 7, 2025. [Link]
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Pivalamide. Wikipedia. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Published January 27, 2017. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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3-aminopyridine. Organic Syntheses Procedure. [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. [Link]
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC - PubMed Central. [Link]
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Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (C007B-243663). Cenmed. [Link]
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Aminations of bromopyridines and bromoethoxypyridines. Sabinet African Journals. [Link]
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N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. [Link]
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Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide in Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the applications of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide as a pivotal synthetic intermediate for researchers in medicinal chemistry and drug development. We present detailed, field-proven protocols for its synthesis from its commercially available precursor and its subsequent utilization in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The rationale behind key experimental parameters is elucidated to ensure robust and reproducible outcomes.
Introduction: A Versatile Pyridine Building Block
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a highly functionalized pyridine derivative designed for advanced organic synthesis. Its unique architecture incorporates several key features that render it a valuable intermediate:
-
A Reactive Bromine Handle: The bromine atom at the 2-position of the pyridine ring serves as a versatile leaving group, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. This enables the strategic introduction of diverse carbon and nitrogen-based substituents.
-
A Protected Aldehyde Functionality: The dimethoxymethyl group is a stable acetal that effectively masks a reactive formyl group. This protecting group strategy is crucial when performing reactions that are incompatible with a free aldehyde, such as those involving organometallic reagents.[1][2] The acetal can be readily deprotected under mild acidic conditions to reveal the aldehyde for subsequent transformations.
-
A Sterically Hindered Amide: The pivalamide (trimethylacetamide) group provides steric bulk and electronic modification to the pyridine ring. This can influence the regioselectivity of certain reactions and modulate the physicochemical properties of downstream compounds.
The strategic combination of these functionalities makes this intermediate particularly useful for the synthesis of complex heterocyclic molecules, which are prevalent in many biologically active compounds and pharmaceutical agents.[3]
Synthesis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
The title compound is conveniently prepared from the commercially available N-(2-Bromo-5-formylpyridin-3-yl)pivalamide. The synthesis involves the protection of the aldehyde functionality as a dimethyl acetal.
Synthetic Workflow
Caption: Synthesis of the target intermediate.
Detailed Experimental Protocol: Acetal Protection
This protocol describes the conversion of the formyl group to a dimethoxymethyl acetal, a robust protecting group stable to a wide range of reaction conditions, particularly those involving strong bases and nucleophiles.[4][5][6]
Materials:
-
N-(2-Bromo-5-formylpyridin-3-yl)pivalamide (1.0 equiv)
-
Methanol (MeOH), anhydrous (approx. 0.2 M solution)
-
Trimethyl orthoformate (3.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide in anhydrous methanol, add trimethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide as a solid.
Rationale for Experimental Choices:
-
Trimethyl orthoformate: Acts as both a reagent and a water scavenger, driving the equilibrium towards acetal formation.
-
p-Toluenesulfonic acid: A common and effective acid catalyst for acetal formation.
-
Anhydrous conditions: Essential to prevent the hydrolysis of the acetal back to the aldehyde.
-
Aqueous bicarbonate quench: Neutralizes the acid catalyst to prevent product degradation during workup.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The following protocols are based on well-established methodologies for similar bromopyridine substrates and are expected to be highly effective for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and heteroaryl compounds by reacting an organoboron species with an organic halide.
Caption: General workflow for Suzuki-Miyaura coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 |
| Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 2-MeTHF | 80 |
Detailed Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to yield the desired biaryl product.
Justification of Conditions: The choice of catalyst, ligand, base, and solvent is critical for successful Suzuki coupling and often requires optimization for specific substrates.[7][8][9] For electron-deficient bromopyridines, electron-rich phosphine ligands like SPhos can be beneficial. The use of aqueous solvent mixtures is common and often accelerates the reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone for the synthesis of arylamines, allowing for the coupling of the bromopyridine with a wide variety of primary and secondary amines.
Table 2: Suggested Conditions for Buchwald-Hartwig Amination
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 110 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | t-BuOH | 100 |
| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | 1,4-Dioxane | 90 |
Detailed Protocol: Buchwald-Hartwig Amination
-
To an oven-dried reaction tube, add the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Expert Insights: The choice of base is crucial in Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are commonly used. The ligand selection is also critical, with bulky, electron-rich phosphines often providing the best results.
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting the bromopyridine with a terminal alkyne in the presence of palladium and copper catalysts.
Table 3: Recommended Conditions for Sonogashira Coupling
| Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 60 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt (3) | DMF | 80 |
| Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | DBU (2) | Acetonitrile | 70 |
Detailed Protocol: Sonogashira Coupling
-
In a reaction vessel, dissolve N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide (1.0 equiv), the palladium catalyst, and the copper(I) iodide in the chosen solvent.
-
Add the base and the terminal alkyne (1.2 equiv).
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Heat the reaction to the specified temperature and stir until completion (monitored by TLC or LC-MS).
-
Cool the mixture, filter off any solids, and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to obtain the alkynylated pyridine derivative.
Causality in Protocol: The copper(I) iodide co-catalyst is essential for the Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is required to neutralize the HBr generated during the reaction.
Deprotection of the Dimethoxymethyl Group
To unmask the aldehyde for further functionalization, the dimethoxymethyl acetal can be easily hydrolyzed under mild acidic conditions.
Caption: Acetal deprotection to reveal the aldehyde.
Detailed Protocol: Acetal Hydrolysis
-
Dissolve the acetal-protected compound in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl).
-
Stir the solution at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Once the reaction is complete, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure to yield the aldehyde.
Conclusion
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide stands out as a strategically designed and highly versatile intermediate for the synthesis of complex pyridine-containing molecules. The protocols detailed herein provide a robust framework for its preparation and subsequent elaboration via powerful palladium-catalyzed cross-coupling reactions. The ability to perform C-C and C-N bond formation in the presence of a protected aldehyde functionality allows for the construction of molecular architectures that would be challenging to access through other synthetic routes. This makes it an invaluable tool for researchers and scientists engaged in drug discovery and development.
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-
Pearson. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
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-
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-
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-
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Thompson, A. D., et al. (2007). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 5(5), 762-768. [Link]
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palladium-catalyzed cross-coupling reactions with N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
Palladium-Catalyzed Cross-Coupling Reactions with N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-(2-bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide in palladium-catalyzed cross-coupling reactions. It offers detailed, field-tested protocols for key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Beyond procedural steps, this guide elucidates the mechanistic rationale behind component selection, addresses common challenges, and provides a framework for reaction optimization, thereby empowering researchers to leverage this versatile building block in complex molecule synthesis and drug discovery programs.
Introduction: Strategic Importance of the Pyridyl Core and the Target Substrate
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The specific substrate, N-(2-bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide, is a highly functionalized building block designed for efficient and selective modification.
-
The 2-Bromopyridine Handle: The bromine atom at the C2 position is the primary site for palladium-catalyzed cross-coupling, enabling the introduction of a wide array of substituents.[1]
-
The Pivalamide Protecting Group: The bulky pivaloyl group (-COtBu) serves a dual purpose. It protects the C3-amino group from undesired side reactions and its steric hindrance can influence the conformation of the molecule, potentially impacting catalyst binding and reactivity.
-
The Dimethoxymethyl Acetal: The acetal at the C5 position is a stable protecting group for a formyl (aldehyde) group. This latent aldehyde can be deprotected under mild acidic conditions post-coupling, providing a reactive handle for subsequent transformations such as reductive amination or Wittig reactions, thus adding significant synthetic value.[2][3]
This guide will focus on providing robust, reproducible protocols for key C-C and C-N bond-forming reactions, which are foundational in modern drug development.[4]
Foundational Principles: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. While specific ligands and conditions vary, the general catalytic cycle for a reaction like the Suzuki-Miyaura coupling provides a conceptual framework involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst.[6]
Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and tolerance of diverse functional groups.[4][5] This protocol details the coupling of N-(2-bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide with a generic arylboronic acid.
Reagents and Materials
| Reagent | Supplier | Grade | Purpose |
| N-(2-bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide | Commercial | >98% | Starting Material |
| Arylboronic Acid | Commercial | >97% | Coupling Partner |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Commercial | Catalyst Grade | Palladium Catalyst Precursor |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous | Base |
| 1,4-Dioxane | Commercial | Anhydrous | Solvent |
| Deionized Water | In-house | Degassed | Co-solvent |
| Nitrogen Gas (N₂) | Gas Supplier | High Purity | Inert Atmosphere |
Step-by-Step Experimental Protocol
Reaction Setup Workflow
Figure 2: Workflow for Suzuki-Miyaura Reaction Setup. This chart outlines the critical sequence for establishing an inert atmosphere and properly introducing reagents.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add N-(2-bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add Pd(dppf)Cl₂ · CH₂Cl₂ (0.02-0.05 equiv).
-
Inerting: Seal the vessel with a rubber septum. Connect the flask to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with high-purity nitrogen gas. This step is paramount to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by sparging with nitrogen for 15-20 minutes. Using a gas-tight syringe, add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the reaction flask. The total concentration is usually around 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Immerse the reaction flask in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Causality and Optimization Insights
-
Why Pd(dppf)Cl₂? The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand is excellent for coupling reactions involving heteroaromatic halides. Its wide "bite angle" and electron-donating properties facilitate the reductive elimination step and help prevent side reactions.
-
The Role of Water and Base: The base (K₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species which facilitates transmetalation.[8] Water often accelerates this process and helps to dissolve the inorganic base. However, an excess of water can lead to competitive protodeboronation of the boronic acid.
-
Common Issue - Stalled Reaction: If the reaction stalls, it may be due to catalyst deactivation or slow transmetalation. For electron-deficient heteroaryl boron derivatives, the rate of transmetalation can be slow.[9] In such cases, screening different bases (e.g., Cs₂CO₃, K₃PO₄) or higher temperatures may be necessary.
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[10][11] This protocol describes the coupling of the title compound with a primary or secondary amine.
Reagents and Materials
| Reagent | Supplier | Grade | Purpose |
| N-(2-bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide | Custom Synthesis | >98% | Starting Material |
| Amine (Primary or Secondary) | Commercial | >98% | Coupling Partner |
| Pd₂(dba)₃ or G3-XPhos Palladacycle | Commercial | Catalyst Grade | Palladium Source / Pre-catalyst |
| XPhos or RuPhos | Commercial | Ligand Grade | Ligand |
| Sodium tert-butoxide (NaOtBu) | Commercial | >98% | Base |
| Toluene or Dioxane | Commercial | Anhydrous | Solvent |
| Nitrogen Gas (N₂) | Gas Supplier | High Purity | Inert Atmosphere |
Step-by-Step Experimental Protocol
-
Glovebox Setup: Due to the air-sensitivity of the catalyst, ligands, and base, this reaction is best set up in an inert atmosphere glovebox.
-
Reagent Addition: In a vial inside the glovebox, add N-(2-bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide (1.0 equiv), the chosen ligand (e.g., XPhos, 0.04-0.10 equiv), the palladium source (e.g., Pd₂(dba)₃, 0.02-0.05 equiv), and sodium tert-butoxide (1.4-2.0 equiv).
-
Seal and Add Liquids: Seal the vial with a screw cap. Add the amine (1.2-1.5 equiv) followed by the anhydrous solvent (toluene or dioxane).
-
Reaction Execution: Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to 90-110 °C. Stir vigorously.
-
Monitoring & Work-up: Follow the monitoring and work-up procedures as described in the Suzuki protocol (Section 3.2, steps 6-7).
-
Purification: Purify the crude product by flash column chromatography.
Mechanistic Considerations and Troubleshooting
-
Choice of Ligand: The choice of phosphine ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or RuPhos are often required.[7][11][12] These ligands promote the formation of the monoligated L-Pd(0) species, which is highly active in oxidative addition, and they accelerate the final reductive elimination step.
-
Base Selection: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine, making it a more effective nucleophile.[12][13] Weaker bases like K₂CO₃ are generally ineffective for this transformation.
-
Common Issue - Hydrodehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen atom. This can be more prevalent with electron-deficient heteroaryl halides.[14] This often occurs if the reductive elimination step is slow relative to competing pathways. Switching to a more electron-rich ligand, a different solvent, or lowering the reaction temperature can sometimes mitigate this issue.[14]
Protocol III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, providing access to aryl alkynes which are valuable synthetic intermediates.[15][16][17]
Reagents and Materials
| Reagent | Supplier | Grade | Purpose |
| N-(2-bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide | Custom Synthesis | >98% | Starting Material |
| Terminal Alkyne | Commercial | >97% | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | Commercial | Catalyst Grade | Palladium Catalyst |
| Copper(I) Iodide (CuI) | Commercial | >98% | Co-catalyst |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Commercial | Anhydrous | Base and Solvent |
| Tetrahydrofuran (THF) | Commercial | Anhydrous | Co-solvent (optional) |
| Nitrogen Gas (N₂) | Gas Supplier | High Purity | Inert Atmosphere |
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a flame-dried Schlenk flask, add N-(2-bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03-0.05 equiv), and CuI (0.05-0.10 equiv).[15][18]
-
Inerting: Seal the flask and perform three evacuate/backfill cycles with nitrogen.
-
Reagent Addition: Add anhydrous TEA or DIPA as the solvent. If the starting material has poor solubility, a mixture of THF and the amine base (e.g., 2:1 THF:TEA) can be used.
-
Add Alkyne: Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary. The reaction is often complete within 1-4 hours.
-
Monitoring & Work-up:
-
Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and amine salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Key Insights
-
The Copper Co-catalyst: The role of CuI is to facilitate the reaction by forming a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex.[19] This copper-mediated pathway is generally much faster than the direct reaction of the alkyne with the palladium center. The absence of the copper co-catalyst can lead to significantly lower yields.[20]
-
Base Function: The amine base (TEA or DIPA) serves multiple purposes: it acts as the solvent, neutralizes the HBr generated during the reaction, and helps to form the active Pd(0) species from the Pd(II) pre-catalyst.[21]
-
Glaser Coupling: A potential side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring a strictly oxygen-free environment.
Post-Coupling Deprotection: Unmasking the Aldehyde
A key advantage of the dimethoxymethyl group is its facile conversion to an aldehyde under acidic conditions.
-
Procedure: Dissolve the coupled product in a mixture of THF and 1M aqueous HCl (e.g., 3:1 v/v).
-
Execution: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once complete, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the desired aldehyde, which can often be used in the next step without further purification.
Summary and Outlook
N-(2-bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide is a robust and versatile building block for complex molecule synthesis. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable starting points for researchers. Successful application requires not only adherence to the procedural steps but also a fundamental understanding of the underlying reaction mechanisms. Careful control of the inert atmosphere, and rational selection of catalyst, ligand, and base are paramount to achieving high yields and purity. The latent aldehyde functionality further enhances the synthetic utility of the coupled products, opening avenues for rapid diversification and the construction of elaborate molecular architectures essential for modern drug discovery.
References
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
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Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Angewandte Chemie International Edition, 45(39), 6523-6527. [Link]
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Kienle, M., Dubbaka, S. R., Brade, K., & Knochel, P. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
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Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. [Link]
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald–Hartwig amination. Grokipedia. [Link]
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Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451-8458. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
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Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 211-222. [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Gotor, R., & Gotor-Fernández, V. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
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Cross‐Coupling Reactions of Aryl Pivalates with Boronic Acids. ResearchGate. [Link]
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N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. Cenmed. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. National Institutes of Health. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Gotor, R., & Gotor-Fernández, V. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 122(7), 7023-7096. [Link]
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A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. ResearchGate. [Link]
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The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]
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Application Note: Optimizing Buchwald-Hartwig Amination for 2-Bromopyridine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Aminopyridines
The 2-aminopyridine motif is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging the critical C-N bond required to construct these molecules, largely supplanting classical methods like the Ullmann condensation or nucleophilic aromatic substitution which often demand harsh conditions and have limited scope.[1][2][3]
This guide provides an in-depth analysis of the critical parameters governing the successful palladium-catalyzed amination of 2-bromopyridines. We move beyond a simple recitation of conditions to explain the underlying principles and causal relationships that dictate reaction outcomes. The protocols and insights herein are designed to empower researchers to rationally design, optimize, and troubleshoot this essential transformation.
The Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the reaction mechanism is paramount for intelligent optimization. The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. While intricate details can vary with specific catalyst systems, the generally accepted sequence involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine, forming a Pd(II)-pyridyl complex. This is often the rate-determining step of the cycle.[2][6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium-amido intermediate.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired 2-aminopyridine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst to re-enter the cycle.[4][7]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Dissecting the Reaction Components: A Guide to Rational Selection
The success of the amination hinges on the synergistic interplay of the palladium source, ligand, base, and solvent. The unique electronic properties of the 2-bromopyridine substrate—specifically the potential for the pyridine nitrogen to coordinate with the palladium center—make judicious selection of these components especially critical.[3]
Palladium Precursors
-
Common Choices: Pd(OAc)₂ and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are the most frequently employed precursors due to their commercial availability and reliability.[8][9] While Pd₂(dba)₃ is already in the Pd(0) state, Pd(OAc)₂ requires reduction, which can often be accomplished by the phosphine ligand or amine present in the reaction mixture.[7]
-
Pre-catalysts: Modern, commercially available pre-catalysts (e.g., G3 or G4 palladacycles) offer improved stability and generate the active L-Pd(0) species more cleanly and reliably, often leading to more reproducible results.
Ligand Selection: The Key to Success
The ligand is arguably the most crucial variable. It stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and the critical C-N bond-forming reductive elimination step. For heteroaryl substrates like 2-bromopyridines, bulky, electron-rich phosphine ligands are essential to promote the desired catalytic pathway and prevent catalyst inhibition.[3][10]
| Ligand Name | Class | Key Features & Typical Use Cases for Pyridines |
| (±)-BINAP | Biaryl Phosphine | An early, highly effective bidentate ligand. Good for coupling primary and secondary amines.[1][11] |
| dppf | Ferrocene-based | A robust bidentate ligand known for its broad applicability and effectiveness with 2-bromopyridines.[12] |
| Xantphos | Bidentate | Features a large "bite angle," which can be beneficial for promoting reductive elimination. Effective with milder bases.[13] |
| RuPhos / XPhos | Biaryl Phosphine | Highly active, bulky monophosphine ligands from the Buchwald group. Excellent for challenging couplings, including those involving sterically hindered amines or aryl chlorides.[3][10] |
| BrettPhos | Biaryl Phosphine | Specifically designed for coupling primary amines and shows high selectivity. Can enable reactions with functional groups sensitive to stronger bases.[4][7] |
Expert Insight: The challenge with 2-halopyridines is the potential for the ring nitrogen to act as a competing ligand, binding to the palladium and deactivating the catalyst. Bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) create a sterically crowded coordination sphere around the palladium, which disfavors coordination of the pyridine nitrogen and promotes the desired catalytic turnover.[3]
The Critical Role of the Base
A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium(II) center, forming the key palladium-amido intermediate.[12] The choice of base can dramatically affect reaction yield, particularly if the substrate contains base-sensitive functional groups (e.g., esters, aldehydes).[8]
-
Sodium tert-butoxide (NaOt-Bu): The most common and often most effective base. Its high basicity drives the reaction forward efficiently. However, its poor solubility can sometimes lead to reproducibility issues, and it is incompatible with many sensitive functional groups.[8][9][14]
-
Cesium Carbonate (Cs₂CO₃) & Potassium Phosphate (K₃PO₄): Milder inorganic bases that are useful when dealing with base-sensitive substrates. Reactions may require higher temperatures or longer times.[4][8] In some cases, using Cs₂CO₃ in a solvent like TMO has been shown to outperform toluene.[14]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, soluble base that can be effective, especially with ligands like BrettPhos, to achieve tolerance for protic functional groups.[7][10]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A soluble organic base that can be used to create a homogeneous reaction mixture, which is advantageous for kinetics and scalability. It is considered a milder option for sensitive substrates.[13]
Solvent Considerations
Reactions are typically run in anhydrous, non-protic, and thoroughly degassed solvents to prevent catalyst deactivation.
-
Toluene: The most widely used solvent for this chemistry.[11][14][15]
-
Dioxane, THF, t-BuOH: Also common and effective solvents.[4][7][15] The choice can influence the solubility of the base and catalyst system, thereby affecting reaction rates.
-
Greener Alternatives: Solvents like 2,2,5,5-tetramethyloxolane (TMO) have been successfully used as a direct replacement for toluene, sometimes offering improved yields and a better environmental profile.[14]
General Experimental Protocol
This protocol provides a robust starting point for the amination of a generic 2-bromopyridine. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for each specific substrate combination.
Workflow Diagram
Caption: General workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
Materials:
-
2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., dppf, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox or under a steady stream of nitrogen/argon).
-
Reagent Addition: Seal the vessel. Add the anhydrous, degassed toluene via syringe. Stir the mixture for 5-10 minutes. This pre-stirring step can aid in the formation of the active catalyst.
-
Substrate Addition: Add the 2-bromopyridine derivative, followed by the amine coupling partner. If the amine is a liquid, it can be added via syringe. If it is a solid, it should be added with the other solids in Step 1. For volatile amines, using a sealed tube is highly recommended to prevent evaporation.[16][17]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane (50 mL). Wash the mixture with water (2 x 20 mL) and then brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aminopyridine product.
Summary of Representative Conditions
The following table provides a comparative overview of successful conditions reported for the amination of various 2-bromopyridine substrates. This data serves as a strong predictive framework for optimizing new reactions.
| 2-Bromopyridine Substrate | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 | [8][11] |
| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Reflux | 91 | [8][18] |
| 2-Bromopyridine | Diethylamine (volatile) | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 98 | [12] |
| 2-Bromoanisole | 2-Aminopyrimidine | Pd(dba)₂ / (±)-BINAP | NaOt-Bu | TMO | 110 | 95 | [14] |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 96 | [12] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 2-aminopyridines. Success with this substrate class is not fortuitous; it is the result of a rational selection of components. By leveraging bulky, electron-rich phosphine ligands to mitigate catalyst inhibition and by carefully choosing a base and solvent system compatible with the substrate's functionality, researchers can reliably and efficiently construct these valuable molecular building blocks. The protocols and data presented here provide a comprehensive and field-tested guide for achieving high-yielding transformations in both discovery and development settings.
References
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Buchwald–Hartwig amination - Wikipedia. en.wikipedia.org. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. chem.libretexts.org. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. pubs.acs.org. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. . [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]
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A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. . [Link]
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. . [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. greenchem.files.wordpress.com. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. chemrxiv.org. [Link]
-
2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations - Maynooth University Research Archive Library. mural.maynoothuniversity.ie. [Link]
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - ACS Figshare. acs.figshare.com. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. s3-us-west-2.amazonaws.com. [Link]
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Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines - AWS. s3-us-west-2.amazonaws.com. [Link]
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(PDF) A Practical Buchwald-Hartwig Amination of - Amanote Research. research.amanote.com. [Link]
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The Buchwald–Hartwig Amination After 25 Years - University of Groningen research portal. research.rug.nl. [Link]
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Application Notes and Protocols for the Deprotection of the Dimethoxymethyl Group to an Aldehyde
Introduction: The Strategic Role of the Dimethoxymethyl Group in Aldehyde Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving desired molecular architectures. The dimethoxymethyl (DMM) group, a type of dimethyl acetal, serves as a robust and reliable protecting group for aldehydes. Its stability under a wide range of reaction conditions, particularly towards nucleophiles, bases, and hydrides, makes it an invaluable tool for synthetic chemists.[1][2] The selective cleavage of the DMM group to regenerate the parent aldehyde is a critical final step in many synthetic routes, demanding mild and efficient protocols that preserve the integrity of other sensitive functionalities within the molecule.
This comprehensive guide provides an in-depth exploration of the deprotection of the dimethoxymethyl group, detailing the underlying mechanistic principles and offering a suite of validated protocols suitable for various research and drug development applications.
Mechanistic Underpinnings of Acetal Deprotection
The deprotection of a dimethoxymethyl acetal to an aldehyde is fundamentally an acid-catalyzed hydrolysis reaction.[1][3] The process is initiated by the protonation of one of the methoxy oxygen atoms by an acid catalyst. This protonation event transforms the methoxy group into a good leaving group (methanol). Subsequent elimination of methanol generates a highly reactive oxonium ion intermediate. The carbocation of the oxonium ion is then susceptible to nucleophilic attack by water, which is typically present in the reaction medium. A final deprotonation step regenerates the acid catalyst and yields the desired aldehyde, along with two equivalents of methanol.[1]
The equilibrium of this reaction can be shifted towards the deprotected aldehyde by using an excess of water or by employing a wet solvent system.[2] Conversely, the formation of the acetal (protection) is favored by the removal of water, often accomplished using a Dean-Stark apparatus or a dehydrating agent.[2][3]
Figure 1: General mechanism for the acid-catalyzed deprotection of a dimethoxymethyl acetal.
Comparative Overview of Deprotection Protocols
The choice of deprotection method is dictated by the substrate's sensitivity to acidic conditions and the presence of other protecting groups. A range of protocols, from classical strong acid catalysis to milder Lewis acid and neutral conditions, have been developed.
| Method | Reagents | Solvent(s) | Temperature (°C) | Typical Reaction Time | Key Considerations |
| Standard Acidic Hydrolysis | HCl, H₂SO₄, or p-TsOH (catalytic) | Acetone, THF, Dichloromethane (with H₂O) | Room Temp. to Reflux | 1 - 12 h | Cost-effective and straightforward. May not be suitable for acid-sensitive substrates.[1] |
| Trifluoroacetic Acid (TFA) | TFA (stoichiometric or as co-solvent) | Dichloromethane (DCM) | 0 to Room Temp. | 0.5 - 4 h | Effective for many substrates, including those in peptide synthesis.[4][5][6] TFA is volatile and corrosive. |
| Formic Acid | Formic acid (often as solvent or co-solvent) | THF, H₂O | Room Temp. to 50 | 1 - 24 h | Milder than strong mineral acids; can be effective for some acid-sensitive substrates. |
| Pyridinium p-Toluenesulfonate (PPTS) | PPTS (catalytic) | Acetone/H₂O, Dichloromethane | Room Temp. to Reflux | 2 - 24 h | A mild and frequently used acidic catalyst, often providing good selectivity.[3] |
| Lewis Acid Catalysis | Ce(OTf)₃, Er(OTf)₃, In(OTf)₃, NaBArF₄ | Wet Nitromethane, Acetone, Water | Room Temp. | 5 min - 8 h | Generally very mild and chemoselective, tolerating many other acid-labile groups.[2][7] |
| Neutral Conditions | Iodine (catalytic), DDQ | Acetone/H₂O, Acetonitrile/H₂O | Room Temp. | 0.5 - 6 h | Useful for highly sensitive substrates where even mild acids are problematic.[2][8] |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the deprotection of dimethoxymethyl groups under various conditions.
Protocol 1: General Acid-Catalyzed Hydrolysis using p-Toluenesulfonic Acid (p-TsOH)
This protocol is a standard and widely applicable method for DMM deprotection.
Materials:
-
Dimethoxymethyl-protected compound
-
Acetone
-
Deionized water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the dimethoxymethyl-protected compound (1.0 equiv) in a mixture of acetone and water (typically a 4:1 to 10:1 ratio). The concentration is generally in the range of 0.1-0.5 M.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equiv).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Mild Deprotection using Trifluoroacetic Acid (TFA)
This method is particularly useful when dealing with substrates that are sensitive to stronger acids or require milder conditions, such as in the context of peptide synthesis.[4][5]
Materials:
-
Dimethoxymethyl-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dimethoxymethyl-protected compound (1.0 equiv) in dichloromethane (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (typically 2-10 equivalents, or as a 10-50% solution in DCM) dropwise to the stirred solution.[4]
-
Allow the reaction to stir at 0 °C or warm to room temperature, monitoring its progress by TLC or LC-MS. Reaction times can vary from 30 minutes to a few hours.[4]
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude aldehyde.
-
Purify by flash column chromatography as needed.
Protocol 3: Chemoselective Deprotection with a Lewis Acid Catalyst (Cerium(III) Triflate)
This protocol is advantageous for substrates containing other acid-sensitive functional groups due to the mild nature of the Lewis acid catalyst.[2]
Materials:
-
Dimethoxymethyl-protected compound
-
Wet nitromethane (prepared by adding 1-2% v/v water to nitromethane)
-
Cerium(III) triflate (Ce(OTf)₃)
-
Deionized water
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dimethoxymethyl-protected compound (1.0 equiv) in wet nitromethane (0.1 M).
-
Add a catalytic amount of cerium(III) triflate (0.05-0.1 equiv).
-
Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by flash column chromatography.
Workflow and Decision-Making
The selection of an appropriate deprotection protocol is a critical step in the synthetic planning process. The following diagram illustrates a general workflow for choosing a method and executing the deprotection.
Figure 2: A decision-making workflow for the deprotection of dimethoxymethyl acetals.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, elevating the temperature, or adding more water to the reaction mixture to shift the equilibrium.
-
Side Reactions: For substrates prone to acid-catalyzed decomposition or rearrangement, it is crucial to employ the mildest possible conditions (e.g., Lewis acid catalysis or neutral deprotection).
-
Purification Challenges: The aldehyde product may sometimes be volatile or unstable on silica gel. In such cases, consider alternative purification methods like distillation or crystallization. It is also important to ensure complete removal of acidic reagents during workup to prevent product degradation upon storage.
-
Chemoselectivity: When other acid-labile protecting groups such as silyl ethers or tert-butoxycarbonyl (Boc) groups are present, careful selection of the deprotection conditions is necessary to achieve selective cleavage of the DMM group.[2][9] Lewis acid-catalyzed methods often offer excellent chemoselectivity in these scenarios.[2]
Conclusion
The deprotection of the dimethoxymethyl group is a fundamental transformation in organic synthesis. A thorough understanding of the reaction mechanism and the availability of a diverse set of protocols enable chemists to strategically unmask the aldehyde functionality at the desired stage of a synthetic sequence. By carefully considering the nature of the substrate and the overall synthetic strategy, researchers can select the optimal conditions to achieve high yields and purity of the target aldehyde, thereby advancing their research and development objectives.
References
- Benchchem. Application Notes and Protocols for the Selective Deprotection of Dimethoxy Acetals.
- Organic Chemistry Portal. Dimethyl Acetals.
- ResearchGate. Greene's Protective Groups in Organic Synthesis, Fourth Edition | Request PDF.
- ResearchGate. Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors..
- Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis.
- Common Organic Chemistry. Boc Deprotection - TFA.
- WashU Medicine Research Profiles. 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis.
- Total Synthesis. Acetal Protecting Group & Mechanism.
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- ResearchGate. can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection.
Sources
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- 7. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
Introduction: The Pyridine Nucleus as a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its propensity for metal coordination, make it a versatile scaffold in drug design.[2] The functionalization of substituted pyridines, such as the title compound N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, is therefore a critical endeavor for researchers aiming to explore new chemical space and develop novel therapeutic agents. This guide provides a comprehensive overview of established and robust methodologies for the selective modification of this key intermediate, with a focus on practical applications and mechanistic understanding.
The subject molecule presents several key features that dictate its reactivity:
-
A Bromine Atom at the 2-Position: This site is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, offering a gateway to introduce diverse carbon and heteroatom substituents.[3][4] It also serves as a handle for lithiation-based functionalization.
-
A Pivalamide Protecting Group at the 3-Position: This bulky amide group exerts significant steric and electronic influence on the pyridine ring, potentially directing the regioselectivity of certain reactions.
-
A Dimethoxymethyl Group at the 5-Position: This acetal can be a stable protecting group for a formyl group, which can be revealed under acidic conditions for further derivatization.
This document will detail protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as strategies involving metallation.
Strategic Functionalization Pathways
The functionalization of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide can be approached through several high-yielding and versatile reaction classes. The choice of methodology will depend on the desired final structure and the compatibility of the functional groups.
Caption: Key functionalization strategies for the title compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[5] For 2-bromopyridine derivatives, these reactions proceed with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron compound.[6] This reaction is a cornerstone of medicinal chemistry for accessing a wide range of analogues.[7]
Mechanistic Rationale: The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[6] The choice of ligand is crucial to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide (1.0 equiv), the desired arylboronic acid or ester (1.1–1.5 equiv), a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0–3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).[6]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 ratio), via syringe.[6]
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85-95 |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | 80-90 |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | >90 |
Note: Yields are illustrative and will vary depending on the specific boronic acid used.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are valuable intermediates and structural motifs in many biologically active molecules.[8][9] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][10]
Mechanistic Rationale: The reaction is believed to proceed through a dual catalytic cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The base is crucial for deprotonating the terminal alkyne.[8]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[8][9]
-
Solvent and Base: Add an anhydrous solvent such as DMF or THF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).[9]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.
-
Reaction Execution: Stir the reaction at room temperature or heat to 60-100 °C, depending on the reactivity of the substrates.[9]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute with an organic solvent, wash with water and brine, and dry the organic layer.
-
Purification: Concentrate the solvent and purify the residue by column chromatography.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 85-98 |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NEt | THF | 60 | 80-95 |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 96[9][11] |
Note: Yields are illustrative and will vary depending on the specific alkyne used.
Caption: A typical workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[12][13] This reaction is particularly useful for introducing diverse amine functionalities onto the pyridine core. For volatile amines, the use of sealed tubes may be necessary to achieve good yields.[12][13][14][15]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical for high reactivity.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).[16]
-
Reagent Addition: Add N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide (1.0 equiv) and the desired amine (1.1-2.0 equiv).
-
Solvent: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitoring and Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Pd Precatalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 80-95 |
| Pd(OAc)₂ / Xantphos | K₃PO₄ | 1,4-Dioxane | 110 | 75-90 |
| G3-XPhos Palladacycle | LHMDS | Toluene | 90 | >90 |
Note: Yields are illustrative and will vary depending on the specific amine used.
Alternative Functionalization Strategies
Beyond palladium catalysis, other classical and modern synthetic methods can be employed to functionalize the 2-position of the pyridine ring.
Lithiation and Electrophilic Quench
Halogen-metal exchange using an organolithium reagent, such as n-butyllithium, can generate a potent pyridyllithium nucleophile.[17] This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
Causality Behind Experimental Choices: This reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the reaction of the organolithium reagent with the solvent (THF) or deprotonation of other sites on the molecule.[18] The choice of solvent can also influence the selectivity of the lithiation.[17][18]
Experimental Protocol: General Procedure for Lithiation and Quench
-
Reaction Setup: Dissolve N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide (1.0 equiv) in anhydrous THF or toluene in a flame-dried flask under an inert atmosphere.[17]
-
Lithiation: Cool the solution to -78 °C and add n-butyllithium (1.0-1.1 equiv) dropwise, maintaining the low temperature.
-
Electrophilic Quench: After a short stirring period (typically 15-30 minutes), add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) and allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While the 2-position of a bromopyridine is generally less reactive towards SNAr than a corresponding chloropyridine or fluoropyridine, this transformation can be achieved with potent nucleophiles under forcing conditions (high temperatures).[19][20] The electron-withdrawing nature of the pyridine nitrogen helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, particularly for substitution at the 2- and 4-positions.[21]
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: In a sealed tube, combine N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide (1.0 equiv) with an excess of the desired nucleophile (e.g., an alkoxide, thiolate, or amine).
-
Solvent: Use a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.
-
Reaction Execution: Heat the reaction mixture to a high temperature (e.g., 120-180 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After cooling, dilute with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Conclusion
The functionalization of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide offers a rich field for chemical exploration. The methodologies outlined in this guide, particularly the palladium-catalyzed cross-coupling reactions, provide reliable and versatile pathways to a diverse array of substituted pyridine derivatives. Careful consideration of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is paramount for achieving high yields and purity. These protocols serve as a robust starting point for researchers in drug discovery and development to synthesize novel compounds for biological evaluation.
References
- Benchchem. Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
- Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7.
- ACS Figshare.
- ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- ACS Publications.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- ResearchGate. Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- ACS Publications.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- ACS Publications. Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides.
- PubMed Central. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- NIH.
- NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- Benchchem. Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino.
- Benchchem.
- Stack Exchange.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
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Application Notes and Protocols for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide in Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a strategically functionalized pyridine derivative poised for significant applications in medicinal chemistry. This compound integrates three key chemical motifs, each contributing to its utility as a versatile building block for the synthesis of novel therapeutic agents. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in biologically relevant interactions and its favorable physicochemical properties.[1][2][3] The strategic placement of a bromine atom, a pivalamide group, and a protected aldehyde function provides a rich platform for chemical diversification, enabling the exploration of a wide chemical space in the pursuit of new drug candidates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the potential applications of this compound and providing detailed protocols for its synthetic manipulation.
The 2-bromopyridine moiety is a cornerstone of modern synthetic and medicinal chemistry, frequently employed as a handle for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a diverse array of substituents, a critical step in the construction of compound libraries for high-throughput screening.[4] Furthermore, the 2-bromo-3-amino pyridine substructure is a recognized pharmacophore in its own right, found in molecules targeting a range of biological targets, including kinases and other enzymes implicated in diseases such as cancer.[4][5]
The pivalamide group, characterized by its sterically demanding tert-butyl moiety, offers several advantages in drug design. It can enhance metabolic stability by shielding the amide bond from enzymatic cleavage and can be used to fine-tune the conformational preferences of a molecule, thereby influencing its binding affinity and selectivity for a biological target.[6] The interplay between the pivalamide and the adjacent bromine atom can also be exploited in directed metalation reactions, offering regioselective control over further functionalization.
Finally, the dimethoxymethyl group serves as a stable and convenient precursor to a formyl (aldehyde) group. Aldehydes are highly versatile functional groups in organic synthesis, readily participating in a wide range of chemical transformations to introduce further complexity and diversity into a molecular scaffold. The ability to unmask this reactive group at a desired stage in a synthetic sequence is a key advantage for the construction of complex drug-like molecules.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉BrN₂O₃ | [7] |
| Molecular Weight | 331.21 g/mol | [7] |
| CAS Number | 1171919-93-9 | |
| Appearance | Solid | |
| Solubility | Information not readily available; likely soluble in common organic solvents like DCM, THF, and DMSO. |
Inferred Medicinal Chemistry Applications: A Platform for Kinase Inhibitor Discovery
While no specific biological activity has been reported for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide itself, its structural features strongly suggest its potential as a scaffold for the development of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][5] The 2-aminopyridine motif is a well-established "hinge-binding" element in many kinase inhibitors, forming key hydrogen bond interactions with the backbone of the kinase hinge region.[5] The pivalamide group in the 3-position can serve to orient the molecule within the ATP-binding pocket and its bulky nature can be exploited to achieve selectivity for specific kinases.
The bromine atom at the 2-position and the latent aldehyde at the 5-position provide two orthogonal vectors for diversification. The bromine can be replaced with various aryl, heteroaryl, or alkyl groups via Suzuki or Stille coupling to probe the solvent-exposed regions of the kinase active site. The aldehyde, once deprotected, can be used to introduce a variety of substituents that can interact with other regions of the ATP-binding pocket or be used to attach linkers for targeted protein degradation (PROTACs).
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a foundation for the synthetic manipulation of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Protocol 1: Deprotection of the Dimethoxymethyl Group to the Aldehyde
This protocol describes the acid-catalyzed hydrolysis of the dimethoxymethyl acetal to reveal the corresponding aldehyde, a key intermediate for further functionalization.
Workflow Diagram:
Caption: Workflow for the deprotection of the dimethoxymethyl group.
Materials:
-
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Acid Addition: To the stirred solution, add a catalytic amount of 1 M HCl (e.g., 0.1-0.2 eq).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully neutralize the acid with saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, N-(2-Bromo-5-formylpyridin-3-yl)pivalamide, can be purified by column chromatography on silica gel if necessary.
Rationale: The acidic conditions protonate one of the methoxy groups of the acetal, which then leaves as methanol. The resulting oxocarbenium ion is attacked by water, and subsequent loss of a proton and methanol yields the aldehyde.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a new carbon-carbon bond at the 2-position of the pyridine ring.
Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
-
Aryl or vinyl boronic acid or boronic ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Degassed solvent (e.g., toluene/water, dioxane/water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Celite®
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube, add N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Protocol 3: Buchwald-Hartwig Amination of the Aryl Bromide
This protocol describes the palladium-catalyzed amination of the 2-bromo position, a powerful method for forming carbon-nitrogen bonds.
Workflow Diagram:
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Celite®
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk flask or sealed tube.
-
Reagent Addition: Add N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide (1.0 eq), the amine (1.1-1.5 eq), and the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water.
-
Filtration and Extraction: Filter the mixture through Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the desired aminated product.
Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.
Conclusion
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategically positioned functional groups provide multiple avenues for the synthesis of diverse compound libraries. The protocols detailed herein offer robust methods for the selective manipulation of this scaffold, enabling its use in the generation of novel molecules with the potential for significant therapeutic impact, particularly in the area of kinase inhibition. The combination of a hinge-binding motif, a site for diversification via cross-coupling, and a latent aldehyde for further functionalization makes this compound an attractive starting point for innovative drug design campaigns.
References
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Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. PubMed. [Link]
- Preparation method of 2-amino-3-bromopyridine - Google Patents.
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N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide. Autech Scientific. [Link]
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Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central. [Link]
-
The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. Dovepress. [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]
-
Action mechanisms and structure–activity relationships of PI3Kγ inhibitors on the enzyme: a molecular modeling study. ElectronicsAndBooks. [Link]
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Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (C007B-243663) - Cenmed. Cenmed. [Link]
-
(PDF) Preparation of 5-Functionalised Pyridine Derivatives using a Br/Mg Exchange Reaction: Application to the Synthesis of an Iron-Chelator Prodrug. ResearchGate. [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]
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- 4. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Strategic Protocol for the Suzuki-Miyaura Coupling of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4] This application note provides a comprehensive, field-proven protocol for the Suzuki coupling of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, a heteroaromatic building block with potential applications in medicinal chemistry.
The substrate presents a unique set of challenges, including a sterically hindered pivalamide group adjacent to the reaction center and a pyridine nitrogen that can potentially coordinate to and deactivate the palladium catalyst.[5] Furthermore, the presence of a dimethoxymethyl acetal requires careful selection of reaction conditions to avoid hydrolysis. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the rationale behind the chosen experimental parameters.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][6][7] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, forming a Pd(II) complex.[6][7] The electron-deficient nature of the pyridine ring can facilitate this step.[8]
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[1][9][10][11][12]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[6][7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is a robust starting point and may be optimized for different boronic acid coupling partners.
Reagents and Equipment
| Reagent/Equipment | Recommended Specification | Purpose |
| N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide | As synthesized or commercially available | Starting material (electrophile) |
| Arylboronic Acid | 1.2 - 1.5 equivalents | Coupling partner (nucleophile) |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%) | Catalyst |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents) | Activation of boronic acid |
| Solvent | 1,4-Dioxane/Water (4:1 v/v), degassed | Reaction medium |
| Inert Gas | Argon or Nitrogen | To maintain an oxygen-free environment |
| Reaction Vessel | Schlenk flask or sealed reaction vial | For inert atmosphere reaction |
| Heating and Stirring | Magnetic stirrer with a heating mantle or oil bath | To control reaction temperature |
| Purification | Silica gel for column chromatography | Product isolation |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[5]
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting bromide. Potassium carbonate is a moderately strong base, effective for activating the boronic acid without promoting hydrolysis of the amide or acetal functionalities.[1][13] Pd(dppf)Cl₂ is often effective for heteroaromatic substrates as the dppf ligand can stabilize the palladium catalyst.[4][5]
-
-
Inert Atmosphere:
-
Seal the reaction vessel with a rubber septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
-
Solvent Addition:
-
Degas the 1,4-dioxane/water (4:1) solvent mixture by bubbling argon through it for 15-20 minutes.
-
Add the degassed solvent to the reaction flask via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[8][10] Degassing is critical to remove dissolved oxygen which can deactivate the catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Rationale: Elevated temperatures are generally required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
Key Experimental Considerations and Troubleshooting
| Parameter | Recommended Conditions | Rationale & Troubleshooting |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or other specialized catalysts for heteroaryl coupling.[16][17] | The pyridine nitrogen can coordinate to palladium, leading to catalyst deactivation. If the reaction is sluggish, consider using catalysts with bulky, electron-rich phosphine ligands which can promote the desired catalytic cycle.[17] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃.[1] | The choice of base is critical. Stronger bases like hydroxides could lead to hydrolysis of the pivalamide or the dimethoxymethyl acetal. If starting material remains, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can be employed.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF.[8][10] | The solvent system must solubilize all reaction components. For more sensitive substrates, anhydrous conditions with a base like KF might be considered.[9][18] If amide cleavage is observed, switching to a less polar, aprotic solvent like toluene might be beneficial.[13] |
| Temperature | 80-120 °C.[5] | Higher temperatures can accelerate the reaction but may also promote side reactions or decomposition. If the product is found to be unstable, a lower temperature with a more active catalyst system should be explored. |
Conclusion
The Suzuki-Miyaura cross-coupling of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a feasible and highly valuable transformation for the synthesis of novel chemical entities. Success hinges on the careful selection of the catalyst, base, and solvent system to accommodate the specific electronic and steric properties of the substrate. The protocol detailed herein provides a robust and scientifically grounded starting point for researchers in the field. By understanding the underlying principles and potential pitfalls, scientists can effectively troubleshoot and adapt this methodology for a wide range of coupling partners, thereby accelerating the drug discovery and development process.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Mechanism of the Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH. [Link]
-
What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Suzuki purification problem. Reddit. [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide. Chemspace. [Link]
-
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. Cenmed. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
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- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide: A Gateway to Novel Pyridine-Based Scaffolds for Drug Discovery
Introduction: A Privileged Scaffold in Medicinal Chemistry
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its strategic placement of a reactive bromine atom, a protected aldehyde (dimethoxymethyl acetal), and an amide group on the pyridine core makes it an ideal starting material for the construction of diverse molecular architectures. Pyridine and its fused derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science, underscoring the importance of this scaffold in modern chemical research.[1] This guide provides detailed application notes and protocols for the downstream elaboration of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, with a focus on its application in the synthesis of biologically active molecules, particularly those with potential as kinase inhibitors.
The intrinsic reactivity of the bromo- and protected formyl- functionalities allows for a sequential and controlled introduction of molecular diversity. The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[2] The dimethoxymethyl group, a stable protecting group for the formyl moiety, can be readily hydrolyzed under acidic conditions to unmask the aldehyde, which can then participate in a wide range of condensation and cyclization reactions. This dual reactivity provides a powerful platform for the synthesis of novel substituted and fused pyridine systems.
Core Synthetic Transformations and Downstream Pathways
The synthetic utility of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide can be broadly categorized into two main pathways, which can be employed sequentially to generate highly complex molecular scaffolds.
Sources
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
Welcome to the technical support center for the synthesis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amidation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively, optimize conditions, and improve your reaction yield and purity.
Overview of the Core Synthesis
The target molecule is synthesized via a nucleophilic acyl substitution. The core transformation involves the acylation of the starting material, 2-Bromo-5-(dimethoxymethyl)pyridin-3-amine, with pivaloyl chloride. While seemingly straightforward, the electronic and steric properties of both reactants present unique challenges that can lead to low conversion, side product formation, and purification difficulties.
The pyridine nitrogen and the bromine atom at the 2-position withdraw electron density from the ring, reducing the nucleophilicity of the 3-amino group. Furthermore, the bulky tert-butyl group of pivaloyl chloride introduces significant steric hindrance.[1] A successful synthesis hinges on carefully controlling the reaction parameters to overcome these hurdles.
Troubleshooting Guide: From Low Yield to High Purity
This section is structured to address the most common experimental failures in a logical, diagnostic format.
Problem Area 1: Low Conversion & Reaction Stalling
This is the most frequent issue, where starting material remains largely unconsumed even after extended reaction times.
Q1: My LCMS/TLC analysis shows a significant amount of unreacted 3-aminopyridine starting material after several hours. What are the primary causes?
A: Low conversion is typically rooted in three factors: insufficient reactivity of the nucleophile, degradation of the acylating agent, or suboptimal reaction conditions.
-
Reduced Nucleophilicity: The 3-aminopyridine derivative is electronically poor. The electron-withdrawing effects of the pyridine nitrogen and the adjacent bromine atom decrease the electron density on the amino group, making it a weaker nucleophile than a typical aniline.
-
Pivaloyl Chloride Instability: Pivaloyl chloride is highly reactive and extremely sensitive to moisture.[2] Any water present in the solvent, on the glassware, or in the reagents will rapidly hydrolyze it to the unreactive pivalic acid, effectively reducing its available concentration.
-
Inadequate Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the unreacted starting amine, rendering it non-nucleophilic. A base is required to scavenge this HCl. If the base is too weak or sterically hindered to be effective, the reaction will quickly stall.
-
Steric Hindrance: The bulky tert-butyl group on pivaloyl chloride and the bromo-substituent on the pyridine ring create a sterically congested environment around the reaction centers, slowing the rate of reaction.[1]
Q2: What concrete steps can I take to drive the reaction to completion?
A: A systematic optimization of your reaction conditions is crucial.
-
Ensure Rigorously Anhydrous Conditions: This is the single most critical factor. Dry your glassware in an oven (120 °C) overnight and cool under a stream of inert gas (N₂ or Argon). Use a high-purity, anhydrous solvent from a freshly opened bottle or one dried using a solvent purification system.[3] Commercial anhydrous solvents are often sufficient.[3]
-
Select the Proper Base: The choice of base is critical. While pyridine can be used as both a base and a solvent, non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often superior as they do not compete with the substrate for the acylating agent.[3] Use at least 1.1 to 1.5 equivalents to ensure all generated HCl is neutralized.
-
Optimize Temperature and Addition: Control is key. Dissolve the 3-aminopyridine starting material and the base in your anhydrous solvent first. Cool the mixture to 0 °C in an ice bath. Then, add the pivaloyl chloride slowly (dropwise) as a solution in the same anhydrous solvent. Slow addition prevents localized heating and potential side reactions. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight. Gentle heating (e.g., 40 °C) can sometimes be beneficial if the reaction is still sluggish, but should be approached with caution as it can also promote side reactions.[4]
-
Consider Reagent Stoichiometry: Using a slight excess of pivaloyl chloride (e.g., 1.1 equivalents) can help drive the reaction to completion, compensating for any minor hydrolysis. However, a large excess will complicate purification.
Problem Area 2: Impurity Formation & Side Reactions
Even if the starting material is consumed, the yield can be compromised by the formation of unwanted side products.
Q3: My crude product NMR shows multiple unexpected signals. What are the likely side reactions?
A: Besides unreacted starting materials, there are two primary side products to be aware of in this synthesis:
-
Pivalic Acid/Anhydride: This is the most common impurity and arises from the reaction of pivaloyl chloride with water.[5][6] If two molecules of pivaloyl chloride react with one molecule of water, pivalic anhydride can also form. These can often be removed with a basic aqueous wash during workup.
-
Hydrolysis of the Dimethoxymethyl Acetal: The dimethoxymethyl group is an acetal, which is stable to base but can be sensitive to acid. If the HCl generated during the reaction is not effectively scavenged by the base, the resulting acidic conditions can hydrolyze the acetal to the corresponding aldehyde (2-Bromo-5-formylpyridin-3-yl)pivalamide. This is a significant risk, especially during aqueous workup if the pH becomes acidic.
Q4: How can I modify my procedure to minimize these impurities?
A: Minimizing impurities requires strict protocol adherence.
-
For Pivalic Acid: The solution is prevention. Use the rigorous anhydrous techniques described in the previous section. Any pivalic acid that does form can be removed during workup by washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.
-
For Acetal Hydrolysis: The key is efficient HCl scavenging. Ensure you are using an adequate amount (≥1.1 eq) of a suitable base (e.g., DIPEA). During the aqueous workup, always ensure the aqueous phase remains neutral or slightly basic to prevent acid-catalyzed hydrolysis. Quenching the reaction with a saturated NaHCO₃ solution instead of water can be a beneficial first step in the workup.
Frequently Asked Questions (FAQs)
Q: Which base and solvent combination is the best starting point?
A: For this specific transformation, a combination of DIPEA as the base and anhydrous Dichloromethane (DCM) as the solvent is an excellent and robust starting point. DCM is relatively non-polar, dissolves the starting materials well, and is easy to remove under reduced pressure. DIPEA is a strong, non-nucleophilic, sterically hindered base that effectively scavenges HCl without interfering with the reaction.
| Parameter | Recommended | Rationale |
| Base | DIPEA or Triethylamine | Non-nucleophilic, effectively scavenges HCl without competing for the acylating agent.[3] |
| Pyridine | Can act as a nucleophilic catalyst but may also compete with the substrate. Use if others fail. | |
| Solvent | Dichloromethane (DCM) | Good solubility for reagents, aprotic, and easy to make anhydrous. |
| Tetrahydrofuran (THF) | Another good aprotic option. Must be rigorously dried as it is prone to peroxide formation. | |
| Temperature | 0 °C to Room Temp | Controls the exothermic reaction, minimizes side product formation. |
Q: Can I use pivalic anhydride instead of pivaloyl chloride?
A: Yes, pivalic anhydride is a viable alternative and is much less sensitive to moisture than pivaloyl chloride.[6] The reaction may require slightly more forcing conditions (e.g., gentle heating) and may proceed more slowly, but it can provide a cleaner reaction profile if moisture is a persistent issue. The only byproduct is pivalic acid, which is easily removed during workup.[5]
Experimental Protocols
Protocol 1: Optimized Synthesis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
This protocol is a robust starting point designed to maximize yield and minimize impurities.
Materials:
-
2-Bromo-5-(dimethoxymethyl)pyridin-3-amine (1.0 eq)
-
Pivaloyl Chloride (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-Bromo-5-(dimethoxymethyl)pyridin-3-amine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DCM to dissolve the amine (concentration approx. 0.1-0.2 M). Add DIPEA (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate flask, prepare a solution of pivaloyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Let the reaction stir for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction progress by TLC or LCMS to confirm the consumption of the starting amine.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.[4]
Protocol 2: Quality Check for Pivaloyl Chloride
Pivaloyl chloride is the most sensitive reagent. If yields are consistently low, verify its quality.
-
Visual Inspection: The reagent should be a clear, colorless liquid.[1] A yellow or cloudy appearance suggests decomposition.
-
Test Reaction: Perform a small-scale test reaction with a simple, highly reactive amine like benzylamine. In a vial, dissolve benzylamine (1 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0 °C. Add the pivaloyl chloride (1 eq). The reaction should be nearly instantaneous. If this simple reaction fails, your pivaloyl chloride has likely degraded and a fresh bottle should be used.
References
-
D'Amico, F., et al. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ACS Publications. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media | Request PDF. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
-
Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results. Eureka. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Pivaloyl chloride. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting Guide for Substituted Pyridine Synthesis: A Technical Support Center
Introduction
Substituted pyridines are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science. While numerous synthetic routes to these heterocycles exist, each is accompanied by its own set of challenges, frequently leading to the formation of undesired side products that complicate purification and reduce yields. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of substituted pyridines. The guidance herein is grounded in mechanistic principles to empower you to not only solve current experimental hurdles but also to proactively design more robust synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) about Side Products
This section addresses common high-level questions regarding impurities and side products in pyridine synthesis.
Q1: What are the most common types of side products I can expect when synthesizing substituted pyridines?
A: Side products in pyridine synthesis are typically mechanism-dependent but can be broadly categorized into several classes:
-
Regioisomers: Occur when unsymmetrical starting materials can react in multiple orientations, leading to different substitution patterns on the pyridine ring. This is a common issue in multi-component reactions like the Hantzsch or Bohlmann-Rahtz syntheses.[1]
-
Incompletely Reacted Intermediates: Many pyridine syntheses are multi-step processes that involve stable or quasi-stable intermediates. For example, the Hantzsch synthesis initially produces a 1,4-dihydropyridine, which must be oxidized to the final aromatic pyridine.[2] Incomplete oxidation is a frequent source of impurities.[3] Similarly, in the Bohlmann-Rahtz synthesis, the aminodiene intermediate may be isolated if cyclodehydration is inefficient.[4][5]
-
Homocoupling Products: Prevalent in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Stille), where the organometallic reagent or the halo-pyridine couples with itself instead of the intended partner.[6]
-
Decomposition and Polymerization Products: Harsh reaction conditions, such as high temperatures or the use of strong acids or bases, can lead to the decomposition of starting materials, intermediates, or the final product, often resulting in the formation of intractable tars.[3]
-
Products from Competing Pathways: Depending on the specific reagents and conditions, alternative reaction pathways can lead to entirely different heterocyclic systems or undesired substitution patterns.
Q2: My reaction is producing a significant amount of tar-like material. What is causing this?
A: Tar formation is generally a result of decomposition or polymerization. In acid-catalyzed reactions like the Bohlmann-Rahtz synthesis, acid-sensitive enamines can decompose at the high temperatures often required for cyclodehydration.[3][4] Similarly, strong oxidants used in the aromatization step of the Hantzsch synthesis can lead to over-oxidation and decomposition if not carefully controlled.[2] For transition-metal catalyzed reactions, high catalyst loadings or temperatures can sometimes promote undesired side reactions and catalyst decomposition into palladium black, which can contribute to the formation of insoluble materials.
Q3: I'm seeing products with a different oxidation state than my target pyridine. How can I prevent this?
A: This is a classic issue in syntheses that proceed via dihydropyridine intermediates, most notably the Hantzsch synthesis. The initial product is a 1,4-dihydropyridine, which requires a separate aromatization (oxidation) step.[7][8]
-
Problem: Incomplete oxidation leads to contamination of the final product with the dihydropyridine.
-
Solution: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid, chromium trioxide, or manganese dioxide.[2] Milder, more modern methods using reagents like iodine in methanol or even photochemical conditions have been developed to improve yields and reduce side products.[2] Conversely, over-reduction of the pyridine ring can occur in reactions involving strong reducing agents or certain catalytic hydrogenation conditions, though this is less common as a side product in the synthetic routes discussed here.
Part 2: Troubleshooting Guides for Specific Synthetic Methods
This section provides detailed troubleshooting for common synthetic routes to substituted pyridines.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a robust multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine, which is subsequently oxidized to the target pyridine.[2][7][8]
Commonly Observed Side Products & Their Mechanisms
The primary side products stem from the two main stages of the reaction: the initial condensation and the final aromatization.
-
1,4-Dihydropyridine (1,4-DHP) Intermediate: This is not technically a side product but the initial product of the cyclization. Its presence in the final product is due to incomplete oxidation.[2][3]
-
Regioisomers: Arise when an unsymmetrical β-ketoester is used, leading to ambiguity in the initial Knoevenagel condensation and enamine formation steps.
-
Over-oxidized or Degradation Products: The use of harsh oxidants (e.g., concentrated nitric acid, KMnO₄) can lead to the degradation of the pyridine ring or sensitive functional groups.[2]
-
Michael Adducts and Other Intermediates: Incomplete cyclization can leave Knoevenagel or Michael addition intermediates in the reaction mixture. The reaction is believed to proceed via an enamine intermediate and a Knoevenagel condensation product, which then combine in a Michael addition.[9]
Troubleshooting Table: Hantzsch Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low yield of final pyridine product; significant amount of 1,4-DHP present | Inefficient or insufficient oxidant. | Screen a panel of oxidants (e.g., DDQ, MnO₂, CAN, I₂/MeOH). Ensure at least one stoichiometric equivalent is used. Consider one-pot procedures with an oxidant like ferric chloride present from the start.[2] |
| Formation of a mixture of regioisomers | Use of an unsymmetrical β-ketoester. | If possible, use a symmetrical β-ketoester. Alternatively, employ a stepwise approach: pre-form the Knoevenagel adduct between the aldehyde and one equivalent of the β-ketoester first, then add the second equivalent of β-ketoester and ammonia to control the cyclization.[3] |
| Low overall yield and formation of tar | Harsh reaction conditions (e.g., strong acid, high temperature); aldehyde self-condensation. | Consider milder catalysts like p-toluenesulfonic acid (PTSA) or even catalyst-free conditions in certain solvents.[3] Using microwave irradiation can often shorten reaction times and improve yields.[2] |
| Formation of symmetrical pyridines (from self-condensation of the ketoester) | Imbalance in stoichiometry or reaction rate. | Ensure precise stoichiometry. A stepwise approach, as mentioned for regioselectivity, can also prevent self-condensation by consuming the aldehyde before side reactions can occur. |
Diagram: Hantzsch Synthesis Mechanism & Side Reactions
Caption: Mechanism of Hantzsch synthesis and the critical oxidation step.
Protocol: Optimized Hantzsch Synthesis and Aromatization
This protocol uses milder conditions to improve yields and minimize side products.[3]
-
Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv), β-ketoester (2.0 equiv), and ammonium acetate (1.2 equiv) in ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed. The 1,4-dihydropyridine product often precipitates from the solution upon cooling.
-
Isolation of DHP: Cool the mixture to room temperature, then in an ice bath. Collect the solid 1,4-DHP by vacuum filtration and wash with cold ethanol.
-
Aromatization: Dissolve the crude 1,4-DHP in glacial acetic acid. Add a suitable oxidant, such as chromium trioxide or sodium dichromate, portion-wise while monitoring the temperature.
-
Workup: After the oxidation is complete (as monitored by TLC), pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., NaOH or Na₂CO₃) until the solution is basic.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Bohlmann-Rahtz Pyridine Synthesis
This two-step synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally or acid-catalyzed cyclodehydration to yield a substituted pyridine.[4][10]
Commonly Observed Side Products & Their Mechanisms
The main challenges in the Bohlmann-Rahtz synthesis are related to the stability of the intermediates and the conditions required for the final cyclization.
-
Aminodiene Intermediate: The reaction often stalls at this intermediate, especially if the temperature for cyclodehydration is not high enough. The intermediate has a specific stereochemistry (2Z, 4E) that must isomerize before cyclization can occur, which requires energy.[4][5]
-
Decomposition Products: The high temperatures (120-170 °C) traditionally required for the cyclodehydration step can cause decomposition of starting materials or the aminodiene intermediate, especially if they contain sensitive functional groups.[3][4]
-
Regioisomers: If unsymmetrical enamines or ethynylketones are used, the initial Michael addition can occur in two different ways, leading to a mixture of regioisomers.[1]
Troubleshooting Table: Bohlmann-Rahtz Synthesis
| Issue | Potential Cause | Recommended Solution |
| Reaction stops at the aminodiene intermediate | Insufficient temperature for thermal cyclodehydration. | Use an acid catalyst (e.g., acetic acid, Amberlyst-15, Yb(OTf)₃) to lower the required temperature for cyclization.[3][5][10] This allows the reaction to proceed at milder conditions. |
| Low yield and significant decomposition/tarring | High reaction temperature required for thermal cyclization; decomposition of acid-sensitive enamines. | Employ acid catalysis to reduce the reaction temperature.[5] If using a one-pot procedure, consider a milder catalyst. Microwave heating can also be effective in promoting cyclization at lower bulk temperatures and shorter reaction times.[4] |
| Formation of a mixture of regioisomers | Use of unsymmetrical substrates. | The regioselectivity is often dictated by the steric and electronic factors of the enamine and ethynylketone.[1] It may be necessary to synthesize the desired regioisomer of the enamine separately or to accept a mixture and separate the final products chromatographically. |
Diagram: Bohlmann-Rahtz Troubleshooting Workflow
Caption: Decision tree for troubleshooting the Bohlmann-Rahtz synthesis.
Transition-Metal Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling is a powerful method for forming C-C bonds to a pyridine ring. However, these reactions are susceptible to several side reactions, particularly when dealing with pyridyl substrates.
Commonly Observed Side Products & Their Mechanisms
-
Homocoupling: Formation of a biaryl from two molecules of the organoboron reagent (e.g., R-B(OR)₂ + R-B(OR)₂ → R-R) or two molecules of the halopyridine. Homocoupling of the boronic acid can be mediated by Pd(II) species, especially in the presence of oxygen.[11]
-
Protodeboronation/Protodehalogenation: Replacement of the boronic acid/ester group or the halogen on the pyridine with a hydrogen atom from a proton source (e.g., water, solvent). This is a major side reaction for 2-pyridyl boronic acids, which are notoriously unstable.[12][13][14]
-
Catalyst Deactivation (Poisoning): The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.[14][15] This is a primary reason why cross-coupling reactions on pyridines can be challenging.
Troubleshooting Table: Suzuki-Miyaura Coupling on Pyridines
| Issue | Potential Cause | Recommended Solution |
| Significant homocoupling of boronic acid | Presence of oxygen in the reaction mixture; inappropriate catalyst or base. | Rigorously degas all solvents and reagents (e.g., by sparging with nitrogen or argon).[11] Use a Pd(0) source or add a reducing agent to minimize Pd(II) concentration at the start.[11] |
| Protodeboronation or protodehalogenation | Presence of water or other protic sources; base-mediated decomposition of the boronic acid. | Use anhydrous solvents and reagents. Choose a base carefully; non-aqueous bases like Cs₂CO₃ or K₃PO₄ are often preferred. For unstable 2-pyridyl boronic acids, consider using more stable alternatives like MIDA boronates or trifluoroborate salts.[12] |
| Low or no conversion ("The 2-Pyridyl Problem") | Catalyst poisoning by the pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or P(t-Bu)₃).[15] These ligands can sterically shield the metal center, discouraging pyridine coordination, and promote a faster rate of reductive elimination. |
| Difficulty removing residual palladium catalyst | Strong coordination of palladium to the pyridine product. | Use palladium scavengers (e.g., silica-bound thiols, activated carbon).[16][17][18] Note that activated carbon can sometimes adsorb the product, leading to yield loss.[16][17] Filtration through Celite can remove heterogeneous palladium but is often insufficient for soluble species.[18][19] |
Diagram: Suzuki Catalytic Cycle and Off-Cycle Side Reactions
Caption: The Suzuki catalytic cycle with key off-cycle pathways leading to side products.
Part 3: Purification Strategies
Q: How can I separate my target pyridine from a very similar regioisomer?
A: Separating regioisomers is a common challenge in chromatography.
-
Optimize Column Chromatography: Experiment with different solvent systems, focusing on eluents with different polarities and selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol or using additives like triethylamine for basic compounds). Using high-performance flash chromatography with smaller particle size silica can significantly improve resolution.
-
Preparative HPLC: If the quantities are not prohibitively large, preparative reverse-phase HPLC is an excellent tool for separating closely related isomers.
-
Crystallization: Fractional crystallization can be highly effective if one regioisomer is significantly less soluble than the others in a particular solvent system. This may require extensive screening of different solvents and solvent mixtures.
-
Derivatization: In difficult cases, it may be possible to selectively derivatize one isomer (e.g., through a sterically controlled reaction) to dramatically change its polarity, allowing for easy separation, followed by removal of the directing group.
Q: My product is contaminated with a persistent metal catalyst, like palladium. How do I remove it?
A: Residual palladium is a major concern, especially in pharmaceutical chemistry. The nitrogen atom in pyridines can chelate to palladium, making it soluble and difficult to remove.[16]
-
Metal Scavengers: This is the most effective method. Solid-supported scavengers with high affinity for palladium, such as those containing thiol or triamine functional groups, are commercially available.[16][17][18] You simply stir the scavenger with a solution of your crude product, then filter it off.
-
Activated Carbon: A cost-effective but less specific option. It can be effective but often leads to product loss due to non-specific adsorption.[17]
-
Aqueous Washes: Washing with an aqueous solution of a chelating agent like thiourea or N-acetylcysteine can sometimes help by forming a water-soluble palladium complex.[17]
-
Crystallization: This can be effective, but it's crucial to analyze the final crystals for palladium content, as the palladium-product complex can sometimes co-crystallize.[17]
References
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem.
- Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures. BenchChem.
- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
- Hantzsch Pyridine Synthesis. Scribd.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
- Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures. BenchChem.
- Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
- Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. ACS Publications.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. BenchChem.
- Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)pyridine Reactions. BenchChem.
- Hantzsch pyridine synthesis. Wikipedia.
- Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
- How can i remove palladium Pd catalyst easily?. ResearchGate.
- Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. NIH.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scribd.com [scribd.com]
- 9. scispace.com [scispace.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
Welcome to the technical support center for the chromatographic purification of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this and structurally related compounds. Our focus is on delivering practical, field-proven insights grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide using silica gel chromatography?
A1: The primary challenges stem from the compound's basic pyridine nitrogen. This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in common issues such as peak tailing, irreversible adsorption, and even on-column degradation.[1][2] Additionally, the presence of various functional groups (bromo, dimethoxymethyl, pivalamide) means that careful selection of the mobile phase is crucial to achieve adequate separation from starting materials and byproducts.
Q2: I'm observing significant streaking of my compound on the TLC plate. What is the cause and how can I fix it?
A2: Streaking is a classic sign of strong interaction between a basic compound and the acidic stationary phase.[1][3] The pyridine moiety in your compound is interacting with the silica gel. To mitigate this, add a small amount of a basic modifier to your mobile phase. A common and effective choice is 0.5-1% triethylamine (TEA) or ammonia in your eluent system (e.g., hexane/ethyl acetate).[1] The TEA will preferentially interact with the active silanol sites, leading to more symmetrical spots.
Q3: What are the likely impurities I should be trying to separate from my crude N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide?
A3: Impurities can arise from unreacted starting materials or side-reactions. Common impurities may include unreacted 3-amino-2-bromo-5-(dimethoxymethyl)pyridine, pivaloyl chloride (or pivalic acid if hydrolysis occurs), and potentially di-acylated byproducts. It is crucial to verify the purity of your starting materials before the reaction to minimize the introduction of extraneous impurities.[4]
Q4: Is reverse-phase HPLC a suitable alternative for purifying this compound?
A4: Yes, reverse-phase HPLC (RP-HPLC) is an excellent alternative, especially for achieving high purity on a smaller scale or for analytical purposes. A C18 column is a common starting point.[5] The mobile phase would typically consist of a mixture of water and acetonitrile or methanol, often with an additive like formic acid or phosphoric acid to improve peak shape.[5][6] For mass spectrometry applications, a volatile buffer like formic acid is preferred.[6]
Troubleshooting Guide: Flash Column Chromatography
This section provides step-by-step guidance to resolve specific issues you may encounter during the purification process.
Issue 1: Poor Separation or Overlapping Peaks
-
Possible Cause: The chosen solvent system has inappropriate polarity.
-
Solution:
-
Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with a range of solvent systems. A good starting point is a mixture of n-hexane and ethyl acetate.
-
Adjust Solvent Ratio:
-
If the spots are too high on the TLC plate (Rf > 0.4), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).
-
If the spots are too low (Rf < 0.1), the eluent is not polar enough. Increase the proportion of the polar solvent.[1]
-
-
Target Rf Value: Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on the TLC plate. This generally provides the best separation in column chromatography.
-
| Eluent System (Hexane:Ethyl Acetate) | Expected Observation | Action |
| 9:1 | Compound at baseline (Low Rf) | Increase Polarity |
| 7:3 | Compound at Rf ~0.25 | Optimal for Column |
| 1:1 | Compound near solvent front (High Rf) | Decrease Polarity |
Issue 2: Compound is Not Eluting from the Column
-
Possible Cause 1: The compound is too polar for the current solvent system.
-
Solution: Gradually increase the polarity of the mobile phase (gradient elution). If you started with 20% ethyl acetate in hexane, you might slowly increase to 50% or even 100% ethyl acetate.[1]
-
-
Possible Cause 2: Irreversible adsorption or decomposition on the silica gel.
-
Solution:
-
Perform a Stability Test: Dissolve a small amount of your crude product in your chosen eluent, add a scoop of silica gel, and stir for an hour. Monitor the mixture by TLC to see if new spots appear, indicating decomposition.[7]
-
Deactivate the Silica: If decomposition is observed, consider deactivating the silica gel by pre-treating it with a solution of your eluent containing 1-2% triethylamine. Alternatively, use a different stationary phase like neutral or basic alumina.[1]
-
-
Issue 3: Low Recovery of the Purified Compound
-
Possible Cause 1: The compound is eluting in a very broad band, leading to dilute fractions that are hard to detect.
-
Solution: This is often related to peak tailing. Adding a basic modifier like triethylamine to the eluent can result in sharper peaks and more concentrated fractions.[2]
-
-
Possible Cause 2: The compound is partially insoluble in the loading solvent, causing it to precipitate at the top of the column.
-
Solution: Ensure your crude material is fully dissolved in a minimum amount of the initial mobile phase or a slightly stronger solvent. If using a stronger solvent for loading, ensure the volume is minimal to avoid compromising the separation.[7]
-
Experimental Protocols
Protocol 1: TLC Method Development
-
Dissolve a small amount of the crude N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide in dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, draw a starting line with a pencil.
-
Spot the crude material onto the starting line.
-
Develop the plate in a chamber containing a pre-determined solvent system (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% triethylamine).
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for the product and all impurities. Adjust the solvent system to achieve an Rf of 0.2-0.3 for the target compound.
Protocol 2: Representative Flash Chromatography Purification
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the solution onto the top of the silica bed.
-
Elution: Begin eluting with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase based on your TLC analysis (e.g., from 10% to 30% Ethyl Acetate in Hexane). Always include 0.5% triethylamine in your eluent mixture.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflow for Troubleshooting Chromatography
Caption: A logical workflow for troubleshooting common issues in column chromatography.
References
- Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
- BenchChem. (n.d.). Preventing decomposition during pivalamide synthesis.
- Restek. (n.d.). Troubleshooting Guide.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Challenges in the purification of N-Cyanopivalamide products.
- BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Reactivity in Cross-Coupling Reactions of 2-Bromopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable solutions for a common and often frustrating challenge in synthetic chemistry: the low reactivity of 2-bromopyridines in palladium-catalyzed cross-coupling reactions. The unique electronic properties of the pyridine ring, particularly with a halogen at the C-2 position, present distinct challenges not always encountered with simple aryl halides. This resource synthesizes mechanistic understanding with field-proven troubleshooting strategies to help you optimize your reactions for success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with 2-bromopyridines.
Q1: Why is my cross-coupling reaction with 2-bromopyridine failing or giving very low yields?
Low conversion is a frequent issue stemming from two core properties of the substrate.[1] Firstly, the lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst. This coordination can form inactive or less active catalyst species, effectively removing the catalyst from the productive catalytic cycle.[1] Secondly, the carbon-bromine bond at the 2-position is influenced by the adjacent electron-withdrawing nitrogen atom, which can affect the kinetics of the crucial oxidative addition step.[2]
Q2: My reaction mixture turns black. What does this signify and is it a problem?
The formation of a black precipitate, known as palladium black, indicates that the active Pd(0) catalyst has decomposed and agglomerated.[3] This is a common sign of a failed or failing reaction, as the palladium is no longer in a catalytically active, soluble form. Common causes include the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[3] While a color change to dark red or brown can be normal, the formation of a distinct black solid is a clear indicator of catalyst death.[4]
Q3: How exactly does the pyridine nitrogen inhibit the palladium catalyst?
The pyridine nitrogen acts as a Lewis basic site, making it an effective ligand for the electron-deficient palladium center. This coordination can lead to the formation of stable, off-cycle palladacycles or simply saturate the metal's coordination sphere, preventing the substrate (2-bromopyridine) from accessing the catalyst for the initial oxidative addition step. This is a primary reason why catalyst systems for heteroaromatic halides often require specialized, bulky ligands designed to counteract this inhibitory effect.[5]
Q4: What are the best types of ligands for coupling 2-bromopyridines?
For challenging substrates like 2-bromopyridines, sterically hindered and highly electron-rich phosphine ligands are the gold standard.[1][6] Ligands such as SPhos, XPhos, RuPhos (Buchwald ligands), and trialkylphosphines like P(t-Bu)₃ are highly effective.[6] Their bulkiness helps prevent the formation of inactive catalyst dimers and can physically block the pyridine nitrogen from coordinating to the palladium center.[6] Their strong electron-donating character increases the electron density on the palladium, which in turn promotes the rate-limiting oxidative addition step.[6]
Q5: Which base should I choose for my reaction?
The choice of base is critical and depends on the specific coupling reaction. For Suzuki-Miyaura reactions, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[7][8] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to efficiently deprotonate the amine coupling partner.[9][10] For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard, often serving as both the base and a co-solvent.[11] The strength and solubility of the base play a crucial role in the catalytic cycle.[9]
Part 2: In-Depth Troubleshooting Guides
When standard conditions fail, a systematic approach to optimization is required. This section provides detailed guides for three major cross-coupling reactions.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation, but 2-bromopyridines can be stubborn partners.
Troubleshooting Workflow: Low Suzuki-Miyaura Conversion
Caption: Troubleshooting workflow for low Suzuki-Miyaura yields.
Detailed Optimization Strategies
-
Catalyst & Ligand System: This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ often fail.
-
Causality: The oxidative addition of 2-bromopyridine to Pd(0) is slow. Bulky, electron-rich phosphine ligands accelerate this step and prevent catalyst inhibition by the pyridine nitrogen.[6] Using a pre-catalyst (e.g., XPhos Pd G3) ensures the efficient generation of the active Pd(0) species and provides more reproducible results.[9]
-
Action: Switch to a catalyst system known for handling heteroaryl chlorides/bromides. Screen different catalyst systems if the first choice doesn't work.[1]
-
| Ligand Class | Examples | Key Features & Rationale |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Sterically demanding and electron-rich; accelerates oxidative addition and reductive elimination. The go-to choice for challenging substrates.[8][9] |
| Trialkylphosphines | P(t-Bu)₃ | Highly electron-donating, increasing the nucleophilicity of the Pd(0) center. Very effective but can be air-sensitive.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form very stable palladium complexes, often resistant to catalyst decomposition at high temperatures. |
-
Base Selection: An inappropriate base can halt the reaction entirely.
-
Causality: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. A stronger base can accelerate this step, especially with sterically hindered coupling partners.[7]
-
Action: If using a weaker base like Na₂CO₃, switch to K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered to maximize surface area and reactivity.
-
-
Solvent and Temperature:
-
Causality: The solvent must keep all components, including the inorganic base and the catalyst, sufficiently soluble. Many coupling reactions require heat to overcome activation energy barriers, but excessive heat can degrade the catalyst.[1]
-
Action: Use anhydrous, degassed solvents like dioxane, toluene, or THF.[1] A mixture with water (e.g., Dioxane/H₂O 4:1) is common but ensure rigorous degassing (e.g., freeze-pump-thaw cycles or sparging with argon) to remove oxygen.[8] If no reaction occurs at 80-90 °C, incrementally increase the temperature to 100-110 °C while monitoring for catalyst decomposition.[8]
-
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the 2-bromopyridine (1.0 equiv.), arylboronic acid or ester (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[12]
-
Add anhydrous, degassed solvent (e.g., Dioxane) via syringe.[12]
-
Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate for purification.[1]
Guide 2: Buchwald-Hartwig Amination
Forming a C-N bond at the 2-position of pyridine is crucial for many pharmaceutical building blocks.
Mechanistic Challenge: The Role of the Base
Caption: Role of a strong base in the Buchwald-Hartwig cycle.
Detailed Optimization Strategies
-
Catalyst & Ligand System: As with the Suzuki reaction, ligand choice is paramount.
-
Causality: The amination reaction requires a delicate balance. The ligand must promote oxidative addition while also facilitating the final reductive elimination step to form the C-N bond. Ligands like BINAP, XPhos, and RuPhos are well-suited for this transformation.[9]
-
Action: Use a modern Buchwald pre-catalyst if available. If generating the catalyst in situ (e.g., from Pd₂(dba)₃ and a ligand), ensure the correct Pd:Ligand ratio (typically 1:2 to 1:2.4).
-
-
Base Selection: This is the most common point of failure.
-
Causality: A strong, non-nucleophilic base is essential for catalyst turnover.[10] The base must be strong enough to deprotonate the amine (or the N-H bond in the intermediate palladium complex), which is a key step in the catalytic cycle.[9] Weaker bases like carbonates are generally ineffective.
-
Action: Use NaOtBu, KOtBu, or LHMDS. The base must be fresh, anhydrous, and handled under an inert atmosphere, as water can deactivate both the catalyst and the base.[9]
-
| Base | pKa (Conjugate Acid) | Typical Conditions | Comments |
| NaOtBu | ~19 | Toluene or Dioxane, 80-110 °C | The most common and reliable choice. Highly effective but moisture-sensitive.[10] |
| K₃PO₄ | ~12.3 (for HPO₄²⁻) | Toluene or Dioxane, 100-110 °C | A weaker but sometimes useful alternative for sensitive substrates. May require higher temperatures.[9] |
| LHMDS | ~26 | THF or Toluene, RT to 80 °C | A very strong, non-nucleophilic base. Useful when NaOtBu fails. |
-
Side Reactions:
-
Causality: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by hydrogen. This can occur if the catalytic cycle is stalled or if there are sources of hydrides in the reaction mixture.
-
Action: Ensure solvents are pure and not a source of hydrides.[1] Optimizing the catalyst system to ensure rapid C-N coupling can outcompete the hydrodehalogenation pathway.
-
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (1-2 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).[13]
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the 2-bromopyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).[13]
-
Add anhydrous, degassed solvent (e.g., Toluene) via syringe.[13]
-
Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool to room temperature, quench carefully with water, and extract with an organic solvent. Wash, dry, and purify the product.
Guide 3: Sonogashira Coupling
The introduction of an alkyne moiety via Sonogashira coupling is another valuable transformation that can be hampered by the nature of 2-bromopyridine.
Detailed Optimization Strategies
-
Catalyst System (Pd and Cu):
-
Causality: The classic Sonogashira reaction uses a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to activate the terminal alkyne.[11][14] The pyridine nitrogen can inhibit the palladium catalyst, and impurities can poison both metal catalysts.
-
Action: Use a standard catalyst combination like Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI.[12] Ensure the CuI is fresh; it should be off-white or tan, not green or brown, which indicates oxidation to Cu(II).[4]
-
-
Side Reaction: Glaser Homocoupling:
-
Causality: The primary side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne to form a diene. This is promoted by the presence of oxygen.[3]
-
Action: Rigorous degassing of all solvents and the reaction headspace is paramount.[3] If homocoupling persists, reduce the amount of CuI co-catalyst or add the terminal alkyne slowly to the reaction mixture to keep its instantaneous concentration low.[3] In difficult cases, switching to a "copper-free" protocol using a more active palladium/ligand system may be necessary.[3]
-
-
Base and Solvent:
-
Causality: An amine base (Et₃N, DIPEA) is used to neutralize the HBr formed during the reaction and helps facilitate the catalytic cycle. It often serves as the solvent or co-solvent.
-
Action: Ensure the amine base is distilled and dry, as impurities can hinder the reaction.[4] Using a co-solvent like THF or DMF can help with the solubility of the 2-bromopyridine starting material.[11]
-
General Protocol for Sonogashira Coupling
-
To a Schlenk flask, add 2-bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 2-3 equiv.).[12] Stir for 5-10 minutes.
-
Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.[1] Monitor progress by TLC or LC-MS.
-
Once complete, cool to room temperature, dilute with an organic solvent, and wash with water or ammonium chloride solution to remove the amine base and copper salts. Dry, filter, and purify.
References
-
Chan, T. R., & Dai, Q. (2002). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 67(26), 9445-9449. Retrieved from [Link]
-
Karmakar, S., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(16), 4945. Retrieved from [Link]
-
Borges, C. P., & Martin, A. R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10416-10515. Retrieved from [Link]
-
Goosen, L. J., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 75(5), 1550-1560. Retrieved from [Link]
-
Sun, C., & Li, H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved from [Link]
-
de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 40(12), 1335-1345. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2008). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 130(26), 8413-8427. Retrieved from [Link]
-
Sharma, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5565-5593. Retrieved from [Link]
-
Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155. Retrieved from [Link]
-
Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155. Retrieved from [Link]
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Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2017). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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Sharma, S., & Van der Eycken, E. V. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(7), 1953-1971. Retrieved from [Link]
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Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Synthesis, 48(03), 353-362. Retrieved from [Link]
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Morken, J. P., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Angewandte Chemie International Edition, 62(5), e202214101. Retrieved from [Link]
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Le Tadic-Biadatti, M.-H., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Substituted Pyridine-2-carbonitrile Derivatives. The Journal of Organic Chemistry, 84(11), 7246-7254. Retrieved from [Link]
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MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2336-2347. Retrieved from [Link]
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Dander, J. E., & Garg, N. K. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 117(20), 13137-13227. Retrieved from [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]
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ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
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Bull, J. A., et al. (2016). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 55(40), 12150-12172. Retrieved from [Link]
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Majumdar, K. C., & Mondal, B. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 11(1), 1-22. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Institut Kimia Malaysia. (2020). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Retrieved from [Link]
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Daugulis, O., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 584-596. Retrieved from [Link]
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ResearchGate. (2017). Privileged ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
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Ghorui, S., et al. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 15, 247-255. Retrieved from [Link]
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Johnson, M. G., & Foglesong, R. J. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 65(2), 461-464. Retrieved from [Link]
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Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
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ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
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Szulc, A., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 312-320. Retrieved from [Link]
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Yoo, K. S., & Yoon, C. H. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(51), 16384-16393. Retrieved from [Link]
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Wang, D.-H., et al. (2011). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications, 47(26), 7434-7436. Retrieved from [Link]
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Goldberg, F. W., et al. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 60(16), 8964-8970. Retrieved from [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
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Wang, Y., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 928-935. Retrieved from [Link]
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de la Cruz, A., et al. (2024). Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study. Organometallics, 43(1), 1-8. Retrieved from [Link]
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ResearchGate. (2017). Oxidative addition reactivity of pyridine derivative 4. Retrieved from [Link]
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Rimar, A., et al. (2022). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn⋯pyridine interactions. Faraday Discussions, 235, 367-379. Retrieved from [Link]
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Technical Support Center: Optimizing Temperature and Time for Reactions Involving Pyridin-3-yl Compounds
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize critical reaction parameters—temperature and time—when working with pyridin-3-yl compounds. The inherent electronic properties of the pyridine ring, particularly its electron-deficient nature, can present unique challenges in achieving high yields and selectivity.[1][2][3] This resource is designed to explain the causality behind experimental choices and provide actionable protocols to overcome common hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered during the synthesis and functionalization of pyridin-3-yl derivatives.
Q1: What is a good starting temperature for a palladium-catalyzed cross-coupling reaction with a 3-halopyridine?
A1: The optimal starting temperature depends heavily on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and the nature of the halide. For more reactive 3-bromo or 3-iodopyridines, reactions can often be initiated at moderate temperatures, typically in the range of 80-100°C.[4][5] For less reactive 3-chloropyridines, higher temperatures (e.g., >100°C) and the use of specialized, bulky phosphine ligands are often necessary to facilitate the initial oxidative addition step.[6] Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions, often reaching target temperatures in minutes.[7][8][9]
Q2: My reaction seems to stall and is not going to completion. Should I increase the temperature or the reaction time?
A2: Before adjusting parameters, it's crucial to determine if the issue is related to reaction kinetics or catalyst stability.
-
Initial Troubleshooting: First, ensure all reagents are pure and the reaction is under an inert atmosphere, as oxygen can deactivate palladium catalysts.[6]
-
Time Extension: The simplest first step is to extend the reaction time, monitoring by TLC or LC-MS to see if there is any further conversion.
-
Incremental Temperature Increase: If extending the time has no effect, a modest increase in temperature (e.g., in 10-20°C increments) can be attempted. However, be aware that excessive heat can lead to catalyst decomposition or the formation of side products.[6][10]
-
Catalyst Degradation: If an initial burst of reactivity is observed, followed by a stall, it may indicate catalyst decomposition. In this case, adding a fresh portion of the catalyst might be more effective than increasing the temperature.
Q3: I'm observing the formation of multiple products. How can I improve the selectivity by adjusting temperature and time?
A3: The formation of multiple products often points to issues with regioselectivity or side reactions, which can be influenced by temperature.[7][11]
-
Kinetic vs. Thermodynamic Control: Running the reaction at a lower temperature may favor the kinetically preferred product, which is the one that forms the fastest.[12] Conversely, higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the most stable product.[12][13][14] Experimenting with a range of temperatures is key to determining which regime favors your desired product.[11]
-
Side Reactions: High temperatures can promote side reactions.[7] If you suspect this is the case, try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Q4: How does microwave synthesis affect the optimization of temperature and time?
A4: Microwave-assisted synthesis can dramatically shorten reaction times, often from hours to minutes, and can lead to higher yields and purer products.[7][15][16][17] The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating. When optimizing, it's important to control the temperature rather than just the power, as this provides more reproducible results. Start with conditions reported for similar conventional reactions and then optimize the temperature and hold time in the microwave reactor.[8]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter, with a focus on the interplay of temperature and time.
Guide 1: Low Yield in Suzuki-Miyaura Coupling of 3-Bromopyridine
Problem: You are experiencing low yields in the Suzuki-Miyaura coupling of a 3-bromopyridine with an arylboronic acid.
| Possible Cause | Explanation & Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature. Solution: Monitor the reaction by TLC or LC-MS. If starting material remains, first try extending the reaction time. If the reaction has stalled, incrementally increase the temperature by 10-20°C and continue monitoring.[18][19][20] |
| Catalyst Decomposition | Palladium catalysts can degrade at high temperatures, especially over prolonged periods.[6] Solution: Avoid excessive temperatures. If the reaction must be run at a high temperature, consider using a more robust catalyst system, such as one with a bulky biarylphosphine ligand (e.g., XPhos, SPhos).[6] Alternatively, a lower temperature for a longer duration might be effective. |
| Protodeboronation of Boronic Acid | Boronic acids can be unstable, especially at elevated temperatures in the presence of water and base, leading to a competing reaction that removes the boronic acid group.[6] Solution: Use fresh, high-purity boronic acid. Minimize the reaction time and use the lowest effective temperature. Ensure your base is not excessively strong or used in large excess. |
| Homocoupling of Boronic Acid | The presence of oxygen can lead to the unwanted coupling of two boronic acid molecules.[6] Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Starting with a Pd(0) precatalyst can also help minimize this side reaction.[6] |
Guide 2: Poor Regioselectivity in C-H Functionalization
Problem: You are attempting a direct C-H functionalization of a substituted pyridin-3-yl compound and obtaining a mixture of isomers.
| Possible Cause | Explanation & Recommended Solution |
| Kinetic vs. Thermodynamic Control | Different C-H bonds on the pyridine ring may have similar reactivity, leading to a mixture of products. The product distribution can be highly dependent on the reaction temperature.[13][14] Solution: Systematically screen a range of temperatures. A lower temperature may favor the kinetically formed product, while a higher temperature may allow for equilibration to the more thermodynamically stable product.[12] |
| Steric and Electronic Effects | The inherent steric and electronic properties of your substrate and reagents will influence the regiochemical outcome.[1][11] Solution: While not directly a time/temperature issue, understanding these factors is crucial. Temperature can sometimes be used to overcome minor steric barriers, potentially shifting the product ratio. For example, a higher temperature might provide enough energy to functionalize a more sterically hindered but electronically favored position. |
| Reversibility of C-H Activation | The initial C-H activation step may be reversible. Solution: Running the reaction at a lower temperature for a longer time might "trap" the initial, kinetically favored product if the reverse reaction has a significant activation barrier.[12] |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Time-Course Study to Monitor Reaction Progress
This protocol is essential for determining the optimal reaction time and identifying if a reaction is stalling.
-
Reaction Setup: Assemble your reaction as you normally would, under an inert atmosphere.
-
Initial Sample: Once all reagents are added and the reaction is brought to the target temperature, immediately take a small aliquot (t=0). Quench the aliquot (e.g., with a small amount of water or by diluting in a suitable solvent) to stop the reaction.
-
Time-Point Sampling: At regular intervals (e.g., every 30-60 minutes), take another small, quenched aliquot from the reaction mixture.
-
Analysis: Analyze all the collected time-point samples by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to quantify the consumption of starting material and the formation of the product.
-
Data Interpretation: Plot the concentration of the product versus time. The reaction is complete when the product concentration plateaus. If the concentration plateaus with a significant amount of starting material remaining, the reaction has likely stalled.
Protocol 2: Temperature Gradient Experiment for Optimization
This protocol helps to efficiently screen for the optimal reaction temperature.
-
Parallel Reaction Setup: Set up several identical small-scale reactions in parallel in a heating block with multiple wells or in separate reaction vessels.
-
Temperature Variation: Set each reaction to a different temperature. A good starting range for many cross-coupling reactions is 60°C, 80°C, 100°C, and 120°C.
-
Fixed Time: Run all reactions for a fixed, predetermined amount of time (e.g., 4 hours).
-
Work-up and Analysis: After the fixed time, cool all reactions to room temperature, perform an identical work-up, and analyze the crude product mixture from each reaction by LC-MS or ¹H NMR to determine the yield or conversion.
-
Optimization: The temperature that provides the highest yield of the desired product with the fewest impurities is the optimal temperature. This can be further refined with a narrower temperature screen around the identified optimum.
Section 4: Visualizing Reaction Optimization
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions, with a focus on temperature and time as key variables.
Caption: A workflow for troubleshooting low reaction yields.
Kinetic vs. Thermodynamic Control
This diagram illustrates the relationship between temperature and the formation of kinetic versus thermodynamic products.
Caption: Temperature's role in kinetic vs. thermodynamic control.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
- BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of N-(Pyridin-3-yl)picolinamide.
- BenchChem. (n.d.). Challenges in the functionalization of the furopyridine ring.
- Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- BenchChem. (n.d.). Optimizing Reaction Conditions for Furo[3,2-b]pyridin-3-ol Derivatives.
- BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- Alharis, R. A., McMullin, C. L., & Davies, D. L. (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C-H Activation. Heriot-Watt Research Portal.
- Alharis, R. A., McMullin, C. L., & Davies, D. L. (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C–H Activation. Journal of the American Chemical Society.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- BenchChem. (n.d.). Technical Support Center: Efficient Suzuki-Miyaura Coupling of 3-Halopyridines.
- Sharma, G. V. M., & Kumar, V. (2020). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Source name not available].
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
- ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
- ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
- Abonia, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Gomha, S. M., et al. (n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Source name not available].
- Shcherbyna, R. O. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
- Maity, P., & P, S. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
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Technical Support Center: Formylation of Pyridine Rings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyridine formylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in introducing a formyl group (-CHO) onto a pyridine ring. The unique electronic nature of pyridine presents a distinct set of obstacles not typically seen with simple aromatic systems. This document provides in-depth, cause-and-effect explanations, troubleshooting guides, and validated protocols in a direct question-and-answer format to address the common issues faced in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do standard electrophilic formylation methods, like the Vilsmeier-Haack or Gattermann reactions, fail on unsubstituted pyridine?
Answer: This is the most fundamental challenge and stems from the inherent electronic properties of the pyridine ring.
-
Electron-Deficient Nature: Unlike benzene, pyridine is a π-deficient heterocycle. The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less nucleophilic and thus highly resistant to attack by electrophiles. Classical electrophilic aromatic substitution reactions that work well on electron-rich systems are therefore ineffective.[1][2] The Vilsmeier-Haack reaction, for instance, requires electron-rich aromatic systems to proceed efficiently, a condition that pyridine does not meet.[1][3]
-
Basicity of the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen is basic. In the presence of Lewis acids (like AlCl₃ in Friedel-Crafts or Gattermann reactions) or strong protic acids, the nitrogen is readily protonated or forms a complex.[4] This creates a pyridinium salt, which is even more electron-deficient and deactivated towards electrophilic attack than the parent pyridine.[2] The Lewis acid catalyst is effectively "trapped" by the nitrogen, preventing it from activating the formylating agent.[4]
Caption: Deactivation pathway of pyridine under acidic conditions.
Q2: My Vilsmeier-Haack reaction on a substituted pyridine gave no product. How can I make this reaction work?
Answer: Even with substituents, direct Vilsmeier-Haack formylation is challenging unless the pyridine ring is heavily activated with strong electron-donating groups. The most reliable strategy is to temporarily modify the pyridine to enhance its reactivity.
The classic and most effective solution is the formation of a Pyridine N-oxide .
-
Mechanism of Activation: Oxidation of the pyridine nitrogen to an N-oxide fundamentally alters the ring's electronics. The N-oxide group is a strong activating group that directs electrophilic attack to the C2 and C4 positions through resonance stabilization.[5][6] This makes the ring sufficiently nucleophilic to react with the Vilsmeier reagent.
-
Post-Reaction Deoxygenation: After successful formylation, the N-oxide can be easily removed (deoxygenated) using reagents like phosphorus trichloride (PCl₃) or zinc dust to yield the desired formylpyridine.[5]
Troubleshooting Workflow: Failed Vilsmeier-Haack
Caption: Decision workflow for troubleshooting a failed Vilsmeier-Haack reaction.
Q3: How can I achieve formylation at the C3 (meta) or C4 (para) position selectively? Regioselectivity is a major issue.
Answer: Achieving regioselectivity is a significant challenge that often requires moving beyond classical electrophilic substitution. The strategy depends heavily on the desired position.
-
For C4-Formylation: The Pyridine N-oxide strategy is highly effective, as it strongly directs to the C4 (and C2) position.[5] Often, the C4 product is the major isomer due to sterics.
-
For C3-Formylation: This is more complex as it goes against the electronic preference of many activation strategies.
-
Directed ortho-Metalation (DoM): This is a powerful strategy if you have a directing metalation group (DMG) at either the C2 or C4 position. A strong base, typically an organolithium reagent like LDA or LiTMP, selectively removes the proton at C3.[7][8] The resulting lithiated intermediate can then be quenched with a formylating agent like N,N-dimethylformamide (DMF).[9] Halogens are common DMGs for this purpose.[8]
-
Modern C-H Functionalization: Recent advances allow for direct C3 formylation by temporarily dearomatizing the pyridine ring. These methods convert the pyridine into a more reactive, nonaromatic intermediate (like an oxazino pyridine), which can then be functionalized at the desired position before rearomatization.[10] While powerful, these methods often require specialized reagents and catalysts.
-
Q4: My reaction is messy, with low yields and significant tar formation. What are the likely causes and solutions?
Answer: Low yields and polymerization are common when reaction conditions are not carefully controlled, especially when dealing with activated or metalated pyridines.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Polymerization/Tar Formation | Reaction temperature is too high, accelerating decomposition and side reactions.[11] | Maintain the lowest effective temperature. For lithiations, this is often -78 °C. For other reactions, perform small-scale temperature screening. |
| Reaction time is too long. | Monitor the reaction closely using TLC or LCMS and quench it as soon as the starting material is consumed or the product concentration peaks.[11] | |
| Low Yield / No Reaction | Insufficient activation of the pyridine ring. | If not already doing so, use the Pyridine N-oxide strategy for C2/C4 formylation.[5][6] |
| Inappropriate base for metalation (DoM). | For DoM, hindered bases like LDA or LiTMP are often preferred over n-BuLi to prevent competitive nucleophilic addition to the ring.[7][12] | |
| Mixture of Isomers | Poor regiocontrol in the chosen method. | For C3-selectivity, DoM is more reliable than electrophilic methods. For C4-selectivity, the N-oxide approach is superior. Choose the method that best controls regiochemistry. |
| Reaction with Solvent | Organolithium reagents can react with ethereal solvents like THF, especially at higher temperatures. | Maintain very low temperatures (-78 °C) during lithiation and quenching. Keep reaction times as short as possible. |
Key Methodologies & Experimental Protocols
Method 1: Formylation via Pyridine-N-Oxide (C4-Selective)
This two-step process is a robust method for introducing a formyl group at the C4-position of pyridines.
Step 1: Oxidation to Pyridine-N-Oxide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting pyridine (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add hydrogen peroxide (30% aqueous solution, ~1.5 eq) to the stirred solution. The reaction can be exothermic.
-
Heating: Heat the mixture to 70-80 °C and maintain for 3-5 hours, monitoring by TLC until the starting pyridine is consumed.
-
Workup: Cool the reaction mixture. Decompose excess peroxide by careful addition of sodium bisulfite solution. Neutralize the acetic acid with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane or chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Pyridine N-oxide, which can often be used directly in the next step.
Step 2: Vilsmeier-Haack Formylation and Deoxygenation
-
Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (POCl₃, ~3.0 eq) to 0 °C. Slowly add N,N-dimethylformamide (DMF, ~3.0 eq) dropwise with vigorous stirring. Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Add the crude Pyridine N-oxide (1.0 eq) to the Vilsmeier reagent. Heat the reaction mixture to 90-100 °C for 2-4 hours.
-
Hydrolysis & Deoxygenation: Cool the mixture to 0 °C and quench by pouring it carefully onto crushed ice. Add phosphorus trichloride (PCl₃, ~1.5 eq) to the mixture to effect deoxygenation.
-
Workup: Allow the mixture to stir and warm to room temperature. Basify with a cold NaOH solution to pH > 9.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography or distillation to obtain the 4-formylpyridine.
Source for principles of N-oxide chemistry:[5][6]
Method 2: Directed ortho-Metalation (DoM) for C3-Formylation
This protocol is for a pyridine with a directing group (e.g., a halogen) at the C2-position to achieve C3-formylation.
-
Setup: In an oven-dried, three-neck flask under a dry nitrogen or argon atmosphere, dissolve the 2-halopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of Lithium diisopropylamide (LDA, ~1.1 eq) in THF dropwise to the cooled pyridine solution.
-
Metalation: Stir the mixture at -78 °C for 1-2 hours to allow for complete deprotonation at the C3 position.
-
Quenching: Add anhydrous N,N-dimethylformamide (DMF, ~1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Warming & Workup: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the 2-halo-3-formylpyridine.
Source for principles of directed metalation:[7][8][12]
References
- Allen, A. Reimer Tiemann Reaction Mechanism: Conditions & Applications.
- Shi, Y., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Li, J., et al. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
- Fagnou, K., et al. (2005). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC.
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
- ECHEMI. Why does pyridine not give a Friedel craft reaction?
- ResearchGate. (2020). Vilsmeier-Haack reaction- A Non-classical Approach.
- Luo, et al. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. PubMed Central.
- YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation.
- Baran Lab. Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds.
- ResearchGate. Plausible mechanism for formylation of pyridine ring.
- Snieckus, V. Directed (ortho) Metallation.
- Wikipedia. Pyridine-N-oxide.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- Organic Chemistry Portal. Pyridine synthesis.
- YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation.
- Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application.
- Baran Lab. (2012). Pyridine N-Oxides.
- The Journal of Organic Chemistry. New Opportunities with the Duff Reaction.
- Wikipedia. Gattermann reaction.
- Organic Chemistry Portal. Pyridine N-oxide and derivatives.
- Chemical Communications (RSC Publishing). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
- Wikipedia. Reimer–Tiemann reaction.
- ResearchGate. (2025). New Opportunities with the Duff Reaction | Request PDF.
- RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- The Journal of Organic Chemistry. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides.
- BYJU'S. Reimer Tiemann Reaction Mechanism.
- YouTube. (2019). Gatterman Reaction: formylation reaction!
- ResearchGate. (2025). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
- Request PDF. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates.
- L.S.College, Muzaffarpur. (2020). Gattermann reaction.
- HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
- ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
- Grokipedia. Duff reaction.
- Request PDF. (2025). Organometallic Complexes of Pyridines and Benzannulated Pyridines.
- Schall, A. and Reiser, O. The formylation of arylmetal reagents.
- BYJU'S. Gattermann reaction examples.
- Request PDF. (2025). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines.
- SciSpace. (1960). The Reimer-Tiemann Reaction.
- YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
- NROChemistry. Vilsmeier-Haack Reaction.
Sources
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- 2. youtube.com [youtube.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of catalyst poisoning in chemical reactions involving pyridine derivatives. Our focus is on providing not just solutions, but also a foundational understanding of the underlying chemical principles to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning, and why are pyridine derivatives particularly problematic?
A: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[1][2] This prevents the intended reactant molecules from accessing these sites, leading to a decrease in reaction rate and overall efficiency.[3][4] Pyridine and its derivatives are notorious catalyst poisons due to the lone pair of electrons on the nitrogen atom.[5] This electron pair readily coordinates with the metal center of many common heterogeneous and homogeneous catalysts (e.g., Palladium, Platinum, Rhodium, Nickel), forming a stable complex that renders the catalytic site inactive.[5][6]
Q2: What are the common symptoms of catalyst poisoning in my reaction?
A: The primary indicators of catalyst poisoning are often observable during reaction monitoring:
-
Decreased Reaction Rate: The most immediate symptom is a noticeable slowdown in the reaction's progress compared to established benchmarks.
-
Incomplete Conversion: The reaction may stall before all the starting material is consumed, even with extended reaction times or the addition of more reagents.
-
Changes in Selectivity: You might observe the formation of unexpected byproducts or a shift in the ratio of desired products as the catalyst's active sites are selectively blocked.
-
Need for Harsher Reaction Conditions: To achieve the desired conversion, you may find it necessary to increase temperature, pressure, or catalyst loading beyond the optimized protocol.
Q3: Which types of catalysts are most susceptible to poisoning by pyridine derivatives?
A: A wide range of catalysts are susceptible, particularly those used in hydrogenation and cross-coupling reactions. These include:
-
Precious Metal Catalysts: Palladium (e.g., Pd/C), Platinum (e.g., PtO₂), and Rhodium (e.g., Rh/C) are commonly used in the hydrogenation of pyridines and are highly susceptible to poisoning by both the pyridine starting material and the piperidine product.[6]
-
Nickel Catalysts: Both Raney Nickel and supported nickel catalysts are vulnerable to poisoning by nitrogen-containing compounds.[7]
-
Homogeneous Catalysts: Wilkinson's catalyst ([RhCl(PPh₃)₃]), for example, has been shown to react with pyridine, leading to the displacement of phosphine ligands and the formation of new rhodium-pyridine complexes, altering its catalytic activity.[8][9]
Q4: Can catalyst poisoning by pyridine derivatives be reversed?
A: The reversibility of poisoning depends on the strength of the bond between the pyridine derivative and the catalyst's active site.
-
Reversible Poisoning: In some cases, the poison binds weakly and can be removed, allowing for catalyst regeneration.[3]
-
Irreversible Poisoning: Strong chemisorption of the pyridine derivative onto the catalyst's active sites can lead to permanent deactivation. In such instances, the catalyst may need to be replaced.[3]
II. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing a logical workflow for diagnosing and resolving the problem.
Issue 1: My hydrogenation of a pyridine-containing substrate is sluggish or has failed.
Q: I'm trying to reduce a functional group on a molecule that also contains a pyridine ring, and the reaction is not proceeding as expected. What steps should I take?
A: This is a classic problem of catalyst poisoning by the pyridine nitrogen. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Sluggish Hydrogenation
Caption: Troubleshooting workflow for hydrogenation reactions.
Detailed Explanation of Strategies:
-
Protonate the Pyridine Nitrogen: The most common and often most effective solution is to add a stoichiometric amount of an acid.[10] Protonating the nitrogen to form a pyridinium salt prevents its lone pair from coordinating to and poisoning the catalyst.[10] Acetic acid is a good starting point as a solvent or co-solvent. For more robust protonation, stronger acids like HCl can be used.
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst-to-substrate ratio can sometimes compensate for the partial deactivation of the catalyst.[10][11] This is a pragmatic approach when other methods are not feasible.
-
Modify Reaction Conditions: Employing milder reaction conditions, such as lower hydrogen pressure and temperature, can sometimes favor the reduction of a more reactive functional group over the interaction with the pyridine ring.[10]
-
Change the Catalyst: Different catalysts have varying susceptibilities to poisoning. If a particular catalyst (e.g., Pd/C) is ineffective, consider screening other options like PtO₂ or Rh/C, which may exhibit different activity and resistance to poisoning for your specific substrate.[6]
Issue 2: My palladium-catalyzed cross-coupling reaction with a pyridine substrate is giving a low yield.
Q: I am performing a Suzuki, Buchwald-Hartwig, or similar cross-coupling reaction with a pyridine-containing substrate, and the yield is poor. How can I improve it?
A: Low yields in palladium-catalyzed cross-coupling reactions with pyridines are a frequent challenge.[5] The primary culprits are often catalyst deactivation or suboptimal reaction conditions.
Troubleshooting Workflow for Low-Yield Cross-Coupling
Caption: Troubleshooting workflow for cross-coupling reactions.
Detailed Explanation of Strategies:
-
Ligand Choice is Critical: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the palladium from the pyridine nitrogen and promote the desired reaction pathway.[5]
-
Consider the Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ can be advantageous. In some systems, this allows for the in situ generation of the active catalytic species, which can potentially outcompete the poisoning effect of the pyridine substrate.[12]
-
Systematic Optimization of Conditions: The choice of base, solvent, and temperature can have a profound impact on the outcome of the reaction. A systematic screening of these parameters is often necessary to find the optimal conditions for a specific pyridine derivative.
-
Protecting Group Strategy: In particularly challenging cases, temporarily protecting the pyridine nitrogen can be an effective strategy.[11] For instance, conversion to a pyridine N-oxide can prevent coordination to the metal center. The protecting group can then be removed in a subsequent step.
III. Catalyst Reactivation Protocols
In some instances, a poisoned catalyst can be regenerated, which is a more cost-effective and sustainable approach than replacement. The appropriate method depends on the nature of the poison and the catalyst.
| Regeneration Method | Principle | Suitable For |
| Solvent Washing | Utilizes acid-base solutions or organic solvents to dissolve and remove soluble poisons from the catalyst surface. | Reversible poisoning where the poison is soluble. |
| Gas Reduction | Involves purging with an inert gas to remove surface impurities, followed by treatment with a reducing gas (e.g., H₂) to redisperse sintered or oxidized active metal components. | Mild sintering and metal contamination. |
| High-Temperature Calcination | Removes carbon deposits and organic sediments through high-temperature oxidation. | Deactivation by coking or fouling, which can occur alongside poisoning. |
Experimental Protocol: Acid Washing for Catalyst Regeneration (Example)
This protocol is a general guideline and may require optimization for your specific catalyst and poison.
-
Safety First: Always handle acids and solvents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Washing:
-
Wash the recovered catalyst with a suitable organic solvent (e.g., ethanol, ethyl acetate) to remove residual organic compounds.
-
Prepare a dilute acid solution (e.g., 0.1 M HCl or acetic acid).
-
Suspend the catalyst in the acid solution and stir for a predetermined time (e.g., 30 minutes to a few hours).
-
-
Neutralization and Rinsing:
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Rinse with a solvent like ethanol to aid in drying.
-
-
Drying: Dry the catalyst under vacuum at a mild temperature.
Note: The effectiveness of this procedure should be validated by comparing the activity of the regenerated catalyst to that of a fresh catalyst.
IV. References
-
Minstrong. (2025). What Methods Are Available to Reactivate Deactivated Catalysts?. [Link]
-
Semantic Scholar. (n.d.). Reactions of Wilkinson's catalyst with pyridine; observation of rhodium complexes containing both pyridine and phosphine ligandst. [Link]
-
Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. [Link]
-
RevisionDojo. (2025). Catalyst Poisoning Explained Simply. [Link]
-
ACS Publications. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega. [Link]
-
Energy → Sustainability Directory. (2025). Catalyst Poisoning Mitigation. [Link]
-
Royal Society of Chemistry. (n.d.). Reactions of Wilkinson's catalyst with pyridine; observation of rhodium complexes containing both pyridine and phosphine ligandst. Journal of the Chemical Society, Dalton Transactions. [Link]
-
National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
Britannica. (n.d.). Catalyst poison. [Link]
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- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
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- 8. Reactions of Wilkinson's catalyst with pyridine; observation of rhodium complexes containing both pyridine and phosphine ligandst | Semantic Scholar [semanticscholar.org]
- 9. Reactions of Wilkinson's catalyst with pyridine; observation of rhodium complexes containing both pyridine and phosphine ligandst - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyridine Synthesis Workup & Byproduct Removal
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying pyridine and its derivatives. Here, we move beyond simple protocols to explain the ‘why’ behind each step, ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the workup of pyridine synthesis reactions.
FAQ 1: My crude reaction mixture containing pyridine is a complex mess. Where do I even begin the purification?
Answer:
The initial step in any pyridine workup is to address the major components of your crude mixture. Pyridine itself, if used as a solvent, will be in large excess. The first goal is to remove the bulk of it before proceeding to finer purification methods.
A common and effective method is an acid-base extraction . Pyridine is a basic compound and will react with an acid to form a water-soluble salt.[1][2]
-
Rationale: By washing your organic reaction mixture with a dilute acid (e.g., 1M HCl), the pyridine is protonated to form pyridinium chloride.[3][4] This salt is highly soluble in the aqueous phase and can be easily separated from your desired (likely neutral or less basic) organic product.[1]
Key Considerations:
-
Product Stability: Ensure your target compound is stable to acidic conditions. If your product is acid-sensitive, this method may not be suitable.[3]
-
Number of Washes: Multiple washes with the acidic solution may be necessary to remove large quantities of pyridine.[5] It is good practice to check the pH of the aqueous layer after each wash; continue washing until the aqueous phase remains acidic.[5]
FAQ 2: I've performed an acidic wash, but I still see pyridine in my NMR spectrum. What's going on?
Answer:
This is a common issue and can arise from a few factors:
-
Incomplete Protonation: If you are using a very dilute acid or an insufficient volume, you may not be fully protonating all the pyridine, especially if it was used as the solvent.[5]
-
Partitioning: While pyridinium salts are water-soluble, some minor partitioning back into the organic layer can occur, particularly if your organic solvent is polar.
-
Emulsion Formation: Emulsions can trap the aqueous layer within the organic phase, preventing clean separation.
Troubleshooting Steps:
-
Increase Acid Concentration or Volume: Use a slightly more concentrated acid (e.g., 2M HCl) or increase the volume of your washes.
-
Back-Extraction: After the initial extraction, you can "back-extract" the combined aqueous layers with a fresh portion of organic solvent to recover any of your desired product that may have been lost.[5]
-
Brine Wash: To break up emulsions and reduce the amount of water in your organic layer, perform a wash with a saturated sodium chloride (brine) solution.[6]
FAQ 3: My pyridine is wet. How do I effectively dry it?
Answer:
Pyridine is hygroscopic and readily absorbs moisture from the air.[7] It also forms a minimum boiling azeotrope with water (at 94°C, containing about 43% water), which means simple distillation is ineffective for complete drying.[7][8]
Recommended Drying Protocol:
-
Pre-drying: For pyridine with a significant amount of water, first treat it with solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets.[7][9] Let it stand for several hours, or even days for very wet pyridine.[9]
-
Distillation from a Drying Agent: For obtaining anhydrous pyridine, decant the pre-dried pyridine into a distillation flask and add a more powerful drying agent like calcium hydride (CaH₂).[7][9]
-
Reflux and Distill: Reflux the pyridine over CaH₂ for a few hours before distilling.[7] This ensures that all the water has reacted with the drying agent.
| Drying Agent | Use Case | Considerations |
| KOH / NaOH | Pre-drying of wet pyridine.[7][9] | Effective for bulk water removal. |
| **Calcium Hydride (CaH₂) ** | Final drying to achieve anhydrous conditions.[7][9] | Reacts with water to produce hydrogen gas; ensure the system is not sealed.[7] |
| Molecular Sieves | Maintaining dryness of already purified pyridine.[9] | Can be added to the storage bottle.[9] |
FAQ 4: I've removed the water, but my pyridine is still not pure. What other impurities should I be aware of?
Answer:
Commercial pyridine can contain several impurities, most commonly homologues such as picolines (methylpyridines) and lutidines (dimethylpyridines).[7][9] These have boiling points very close to pyridine, making them difficult to separate by simple distillation.
Purification Strategy:
-
Fractional Distillation: A highly efficient fractional distillation column is necessary to separate these closely boiling impurities.
-
Chemical Treatment: In some cases, treatment with an oxidizing agent like potassium permanganate (KMnO₄) can help to remove certain impurities before distillation.[9]
Troubleshooting Guide for Specific Synthesis Routes
Chichibabin Pyridine Synthesis
The Chichibabin synthesis is a powerful method for preparing pyridine rings but can lead to specific byproducts.[10][11][12]
Issue: Low yield and formation of a dimeric byproduct.
-
Cause: Dimerization can be a significant side reaction in the Chichibabin reaction.[13] For example, with 4-tert-butylpyridine, the dimer can be the major product under atmospheric pressure.[13]
-
Solution: Increasing the pressure of the reaction with an inert gas like nitrogen can significantly favor the formation of the desired aminated product over the dimer.[13]
Issue: Formation of multiple isomers.
-
Cause: The amination can occur at different positions on the pyridine ring, particularly if there are activating or deactivating groups present.[14]
-
Solution:
-
Temperature Control: The reaction temperature can influence the regioselectivity. Milder conditions, such as using liquid ammonia at lower temperatures, can sometimes improve selectivity.[14]
-
Chromatography: If isomeric byproducts are unavoidable, purification by column chromatography is often the most effective method for separation.
-
Experimental Protocols
Protocol 1: General Acid-Base Workup for Pyridine Removal
This protocol is a general guideline for removing pyridine when it has been used as a solvent or a basic catalyst.
-
Concentration (Optional): If a large volume of pyridine was used, concentrate the reaction mixture under reduced pressure to remove the bulk of it. Caution: Ensure your vacuum trap is adequate and properly cooled to capture the pyridine.
-
Dissolution: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl. Use approximately half the volume of the organic layer for the first wash.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the acidic wash 2-3 times, or until the aqueous layer remains acidic upon testing with pH paper.[5]
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with saturated NaCl (brine) solution to remove the bulk of the dissolved water.[6]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now largely free of pyridine.
Protocol 2: Chromatographic Purification of Pyridine Derivatives
When simple extraction and distillation are insufficient, column chromatography is the method of choice.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a chromatography column with silica gel or alumina, using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent (or a more polar solvent if necessary) and load it onto the column.
-
Elution: Elute the column with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Pro-Tip for Basic Pyridines: To prevent peak tailing on silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.
Visualizing the Workflow
A logical approach is crucial for successful purification. The following diagram illustrates a general workflow for the workup of a pyridine synthesis reaction.
Caption: A general workflow for pyridine synthesis workup.
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- LookChem. (n.d.). Purification of Pyridine. Chempedia.
- Reddit. (2024, January 13). Removing Pyridine. r/chemistry.
- PubMed. (n.d.). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques.
- Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- Google Patents. (n.d.). US5100514A - Separation of pyridine from water by extractive distillation.
- YouTube. (2021, September 30). 12 - Synthesis of Pyridines.
- ResearchGate. (2025, August 5). Design and Control of a Hybrid Extraction/Distillation System for the Separation of Pyridine and Water.
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- Chemistry LibreTexts. (2023, January 22). Chichibabin Reaction.
- Benchchem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- Grokipedia. (n.d.). Chichibabin reaction.
- YouTube. (2022, August 8). How to remove pyridine from your reaction crude?
- Wikipedia. (n.d.). Chichibabin pyridine synthesis.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Wikiwand. (n.d.). Chichibabin pyridine synthesis.
- Chemistry Notes. (2022, April 27). Chichibabin pyridine synthesis.
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 9. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 10. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. wikiwand.com [wikiwand.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. grokipedia.com [grokipedia.com]
Validation & Comparative
A Comparative Guide to the Characterization of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide Derivatives for Drug Discovery
This guide provides a comprehensive comparison of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide and its key derivatives, offering insights into their synthesis, characterization, and potential applications in drug development. The methodologies and data presented herein are designed to equip researchers and scientists with the necessary tools to objectively evaluate these compounds.
The strategic incorporation of a brominated pyridine core, a dimethoxymethyl functional group, and a pivalamide moiety presents a triad of functionalities ripe for exploration in medicinal chemistry. The bromo-pyridine scaffold is a well-established pharmacophore, offering a handle for further synthetic elaboration through cross-coupling reactions.[1] The pivaloyl group, with its sterically demanding tert-butyl feature, can enhance metabolic stability and influence conformational preferences, which are critical parameters in drug design.[2][3] The dimethoxymethyl group, a protected aldehyde, provides a versatile point for subsequent chemical modifications.
This guide will delve into a comparative analysis of the parent compound and two key derivatives: the corresponding hydroxymethyl and aldehyde analogues. These derivatives represent logical next steps in a drug discovery cascade, allowing for the exploration of structure-activity relationships (SAR).
Synthetic Strategy and Comparative Overview
The synthesis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide and its derivatives can be approached through a convergent strategy, beginning with a common bromo-aminopyridine precursor. The pivaloylation of the amino group, followed by manipulation of the dimethoxymethyl functionality, allows for the efficient generation of the target compounds.
Below is a workflow diagram illustrating the synthetic approach:
Caption: Synthetic workflow for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide and its derivatives.
Comparative Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and predicted spectroscopic data for the parent compound and its derivatives. This data is essential for their identification and characterization.
| Property | N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide | N-(2-Bromo-5-(hydroxymethyl)pyridin-3-YL)-pivalamide | N-(2-Bromo-5-formylpyridin-3-YL)-pivalamide |
| Molecular Formula | C13H19BrN2O3 | C11H15BrN2O2 | C11H13BrN2O2 |
| Molecular Weight | 331.21 | 287.15 | 285.13 |
| Predicted ¹H NMR (CDCl₃, δ ppm) | ~8.2 (s, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~5.4 (s, 1H, CH(OMe)₂), ~3.4 (s, 6H, OMe), ~1.3 (s, 9H, t-Bu) | ~8.1 (s, 1H, Ar-H), ~7.7 (s, 1H, Ar-H), ~4.7 (s, 2H, CH₂OH), ~2.5 (br s, 1H, OH), ~1.3 (s, 9H, t-Bu) | ~9.9 (s, 1H, CHO), ~8.4 (s, 1H, Ar-H), ~8.0 (s, 1H, Ar-H), ~1.3 (s, 9H, t-Bu) |
| Predicted ¹³C NMR (CDCl₃, δ ppm) | ~177 (C=O), ~150 (Ar-C), ~145 (Ar-C), ~138 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~101 (CH(OMe)₂), ~55 (OMe), ~40 (C(CH₃)₃), ~28 (C(CH₃)₃) | ~177 (C=O), ~152 (Ar-C), ~146 (Ar-C), ~139 (Ar-C), ~124 (Ar-C), ~121 (Ar-C), ~63 (CH₂OH), ~40 (C(CH₃)₃), ~28 (C(CH₃)₃) | ~192 (CHO), ~177 (C=O), ~154 (Ar-C), ~148 (Ar-C), ~140 (Ar-C), ~128 (Ar-C), ~123 (Ar-C), ~40 (C(CH₃)₃), ~28 (C(CH₃)₃) |
| Key IR Absorptions (cm⁻¹) | ~3300 (N-H), ~1680 (C=O, amide), ~1580 (C=N), ~1100 (C-O) | ~3400 (O-H), ~3300 (N-H), ~1680 (C=O, amide), ~1580 (C=N) | ~3300 (N-H), ~2720 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1680 (C=O, amide), ~1580 (C=N) |
| Mass Spec (EI) | M+ at m/z 330/332 (bromine isotope pattern) | M+ at m/z 286/288 (bromine isotope pattern) | M+ at m/z 284/286 (bromine isotope pattern) |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of the target compounds. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Synthesis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
Objective: To synthesize the parent compound via acylation of the corresponding aminopyridine.
Rationale: Pivaloyl chloride is a reactive acylating agent that readily forms a stable amide bond with the primary amine. The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl generated during the reaction without competing in the acylation.
Procedure:
-
To a solution of 2-Bromo-5-(dimethoxymethyl)pyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Protocols
The following protocols are standardized for the characterization of the synthesized compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the compounds.
Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure determination.
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the spectra to determine chemical shifts, coupling constants, and integration values.
2. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups such as amides (N-H, C=O), hydroxyls (O-H), and aldehydes (C=O, C-H).[1]
Procedure:
-
Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
3. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Rationale: Mass spectrometry provides the exact molecular weight of the compound, and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) serves as a definitive marker for its presence.[2][4]
Procedure:
-
Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquire the mass spectrum and analyze the molecular ion peak (M+) and its isotopic distribution.
-
Analyze the fragmentation pattern to gain further structural insights.
Comparative Biological Evaluation (Hypothetical)
To illustrate the utility of these derivatives in a drug discovery context, a hypothetical screening cascade is proposed.
Caption: A hypothetical biological screening workflow for the synthesized derivatives.
In such a cascade, the aldehyde derivative might exhibit enhanced activity due to its potential to form covalent bonds with nucleophilic residues in a target protein. The hydroxymethyl derivative, on the other hand, could improve solubility and provide a new vector for hydrogen bonding interactions. The parent dimethoxymethyl compound would serve as a more lipophilic and potentially more stable prodrug.
Conclusion
This guide provides a framework for the synthesis and comparative characterization of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide and its key derivatives. The presented protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling a systematic exploration of this promising chemical scaffold. The strategic combination of a versatile bromo-pyridine core, a modifiable side chain, and a metabolism-enhancing pivaloyl group makes this class of compounds an attractive starting point for the development of novel therapeutics.
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Reva, I., et al. Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 2023, 28(4), 1693. [Link]
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Zohny, Y. M., et al. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 2024, 29(5), 1083. [Link]
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A Strategic Guide to Bromo-Pyridine Synthons: A Comparative Analysis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
Introduction: The Central Role of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science. As an isostere of benzene, its nitrogen atom introduces unique electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a "privileged scaffold" in drug design.[1][2] Approximately 20% of the top 200 pharmaceuticals contain a pyridine moiety, highlighting its significance in developing treatments for a vast range of diseases.[3] Bromo-pyridines, in particular, serve as exceptionally versatile synthons—key building blocks—primarily due to the bromine atom's role as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[4]
This guide provides an in-depth comparison of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide against other common bromo-pyridine synthons. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data needed to select the optimal building block for their specific synthetic campaigns, thereby accelerating the discovery of novel chemical entities.
Featured Synthon: N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
At first glance, N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide (henceforth referred to as Synthon 1 ) may appear complex. However, its true value lies in its trifunctional nature, where each substituent is strategically placed to enable controlled, sequential, and regioselective modifications.
Structural Breakdown and Inherent Reactivity:
-
2-Bromo Group: This is the primary handle for introducing molecular complexity. It is ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Its reactivity is modulated by the adjacent electron-donating pivalamide group.
-
3-Pivalamide (NHCOtBu) Group: This bulky amide serves two critical functions. First, it acts as a robust protecting group for the 3-amino functionality, preventing unwanted side reactions. Second, and more importantly, it is a powerful Directed Metalation Group (DMG) .[5][6] The amide carbonyl coordinates to organolithium bases (like n-BuLi or LDA), directing deprotonation specifically to the ortho C4 position, enabling precise functionalization at a site that is typically difficult to access.[5]
-
5-Dimethoxymethyl Group: This moiety is a stable acetal, which serves as a masked or protected form of a formyl group (-CHO).[7] It is inert to the often harsh conditions of both cross-coupling and organolithium chemistry. Upon successful elaboration of the pyridine core at the C2 and C4 positions, this group can be readily hydrolyzed under mild acidic conditions to unveil the reactive aldehyde, which can then participate in a host of subsequent transformations like reductive amination, Wittig reactions, or oxidations.
This combination of a cross-coupling handle, a directing group, and a masked functional group makes Synthon 1 an exceptionally powerful tool for constructing highly substituted and complex pyridine derivatives from a single, well-defined starting material.
Visualization: Synthetic Strategy with Synthon 1
The following workflow illustrates the strategic, sequential functionalization possible with N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Caption: Sequential functionalization workflow for Synthon 1.
Comparative Analysis with Alternative Bromo-Pyridine Synthons
The choice of a bromo-pyridine synthon is dictated by the target molecule's complexity and the desired synthetic route. Below, we compare Synthon 1 to other common classes of bromo-pyridines.
| Synthon Class | Example(s) | Key Features & Applications | Advantages | Limitations |
| Monobromo-pyridines | 2-Bromopyridine, 3-Bromopyridine | Simple building blocks for introducing a single substituent via cross-coupling. | Readily available, cost-effective, straightforward for simple targets. | Limited scope for further functionalization. Pyridine nitrogen can poison catalysts, sometimes requiring specific ligands or conditions.[8] |
| Di-bromo-pyridines | 2,6-Dibromopyridine, 2,4-Dibromopyridine | Enable sequential, regioselective cross-coupling reactions to build diaryl or other disubstituted pyridines.[9] | Allows for stepwise introduction of two different groups. Regioselectivity can often be controlled by catalyst and reaction conditions.[10] | Requires careful control of stoichiometry to avoid double coupling. Selectivity can be challenging. |
| Bromo-pyridines with Activating/Deactivating Groups | 2-Bromo-4-methylpyridine, 5-Bromo-2-methoxypyridine | Substituents modulate the electronic properties of the ring, influencing the reactivity of the C-Br bond. | Can fine-tune reaction rates and yields in cross-coupling reactions. | The additional substituent may not be in a useful position for further elaboration of the final target. |
| Bromo-pyridines with other Functional Groups | 5-Bromo-2-methylpyridin-3-amine, 3-Bromo-4-pyridinecarboxylic acid | Provide additional reactive sites (e.g., amine, carboxylic acid) for orthogonal chemistry. | The additional functional group can be used for amide coupling, esterification, etc. | Unprotected functional groups (especially amines) can interfere with cross-coupling reactions by chelating the metal catalyst. Protection/deprotection steps are often necessary. |
| Trifunctional Synthon | Synthon 1 | Combines a cross-coupling site, a directing group for C-H activation, and a masked functional group. | Unlocks pathways to complex, polysubstituted pyridines with high regiocontrol from one starting material. Orthogonal reactivity of the three sites minimizes protection/deprotection steps. | Higher initial cost. More complex starting material may not be necessary for simpler targets. |
Decision Guide for Synthon Selection
To aid in the selection process, the following decision tree can be used to determine the most appropriate synthon for a given synthetic challenge.
Caption: Decision tree for selecting an appropriate bromo-pyridine synthon.
Experimental Protocols & Mechanistic Insights
Trustworthy protocols are self-validating. The following methodologies provide detailed, step-by-step instructions for key transformations involving bromo-pyridine synthons. The causality behind experimental choices is explained to ensure reproducibility and understanding.
Protocol 1: General Suzuki-Miyaura Coupling
This reaction is a cornerstone of modern synthesis for forming C-C bonds. The choice of catalyst, ligand, and base is critical, especially with pyridine substrates where the nitrogen can coordinate to the palladium center.[8][11][12]
Mechanism Visualization:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand, if separate. The use of bulky, electron-rich phosphine ligands is often crucial to prevent catalyst deactivation by the pyridine nitrogen.[13]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene). The reaction concentration is typically 0.1-0.5 M with respect to the bromo-pyridine.
-
Reaction Execution: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Directed ortho-Lithiation of Synthon 1
This protocol leverages the pivalamide group of Synthon 1 to achieve C-H activation at the C4 position. The choice of a hindered lithium amide base can sometimes be necessary to prevent nucleophilic attack on the pyridine ring, but the pivalamide often allows for the use of n-BuLi.[5][6]
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add Synthon 1 (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, iodine, or TMSCl, 1.2 equiv) as a solution in THF. Continue stirring at -78 °C for 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Protocol 3: Acetal Deprotection of a Dimethoxymethyl Group
This final step unmasks the aldehyde, providing a versatile functional handle for late-stage diversification. The conditions are typically mild to avoid decomposition of other sensitive functional groups.[7]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the dimethoxymethyl-substituted pyridine (1.0 equiv) in a mixture of THF and aqueous acid (e.g., 1M HCl).
-
Reaction Execution: Stir the solution at room temperature. The reaction is typically rapid and can be monitored by TLC, looking for the disappearance of the starting material and the appearance of the more polar aldehyde product.
-
Work-up: Once complete, carefully neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃).
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. The resulting aldehyde can often be used in the next step without further purification, or it can be purified by chromatography if necessary.
Conclusion and Future Outlook
While simple bromo-pyridines are invaluable for direct and cost-effective syntheses, the strategic design of complex synthons like N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide offers unparalleled advantages for constructing polysubstituted pyridine cores. Its trifunctional nature provides a pre-programmed, regioselective roadmap for synthesis, enabling the rapid assembly of complex molecular architectures that would otherwise require lengthy, multi-step sequences with extensive use of protecting groups.
For researchers in drug discovery and materials science, the ability to precisely and sequentially modify a core scaffold is paramount. Synthon 1 is not merely a building block; it is a sophisticated tool designed for efficiency and control. By understanding its reactivity profile in comparison to simpler alternatives, chemists can make more informed and strategic decisions, ultimately accelerating the pace of innovation.
References
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- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide.
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A Comparative Guide to the Reactivity of 2-Bromopyridines and Other Halopyridines
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic building blocks, halopyridines stand out for their versatility. This guide provides an in-depth technical comparison of the reactivity of 2-bromopyridines against other 2-halopyridines (fluoro-, chloro-, and iodo- derivatives). By delving into the mechanistic underpinnings and providing supporting experimental data, this document aims to empower scientists to make informed decisions in their synthetic strategies.
The Decisive Role of the Halogen: A Fundamental Overview
The reactivity of 2-halopyridines is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the 2- and 4-positions towards nucleophilic attack and the C-X bond at these positions towards oxidative addition in transition metal-catalyzed reactions.[1][2]
The choice of halogen at the 2-position dictates the preferred reaction pathway and the requisite conditions. Two primary factors are at play:
-
Carbon-Halogen Bond Dissociation Energy (BDE): This is a dominant factor in many transition metal-catalyzed cross-coupling reactions. The BDEs for 2-halopyridines follow the trend: C-F > C-Cl > C-Br > C-I. A weaker C-X bond facilitates the oxidative addition step, which is often the rate-determining step in catalytic cycles.[2]
-
Electronegativity: The high electronegativity of fluorine makes the attached carbon atom more electrophilic, which is a key factor in nucleophilic aromatic substitution (SNAr) reactions.
This guide will explore the practical implications of these properties across a range of common and synthetically valuable transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of 2-halopyridines in these transformations is a direct reflection of their C-X bond strength.
The generally accepted order of reactivity for 2-halopyridines in palladium-catalyzed cross-coupling reactions is:
2-Iodopyridine > 2-Bromopyridine > 2-Chloropyridine > 2-Fluoropyridine [2][3]
This trend is a direct consequence of the decreasing C-X bond dissociation energies, which facilitates the crucial oxidative addition step to the Pd(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. When comparing 2-halopyridines, 2-bromopyridines offer a balance of reactivity and stability, making them a popular choice. While 2-iodopyridines are more reactive, they are also more expensive and can be less stable. Conversely, 2-chloropyridines are more economical but often require more forcing conditions and specialized catalyst systems to achieve comparable yields to their bromo counterparts.[1][4]
| Halogen at C-2 | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Br | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 70.0 | [4] |
| Cl | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | Lower than bromo | [4] |
| I | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | High | [5] |
| F | Phenylboronic acid | - | - | - | - | - | Generally unreactive | [2] |
Note: The data presented is compiled from various sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine
This generalized protocol can be adapted to compare the reactivity of different 2-halopyridines.
Materials:
-
2-Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the 2-halopyridine, arylboronic acid, and base.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Diagram: Generalized Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes. The reactivity trend of 2-halopyridines mirrors that of the Suzuki coupling, with 2-iodopyridines being the most reactive, followed by 2-bromopyridines.[3][6] This high reactivity of the C-I bond allows for selective mono-alkynylation of dihalopyridines, such as 2-bromo-4-iodopyridine, at the 4-position.[3] 2-Chloropyridines are significantly less reactive and often require higher temperatures and more robust catalyst systems.
| Halogen at C-2 | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Br | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | - | High | [3] |
| Cl | Phenylacetylene | - | - | - | - | - | Low/Requires forcing conditions | [3] |
| I | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | - | Very High | [6] |
Experimental Protocol: Sonogashira Coupling of 2-Iodopyridine
Materials:
-
2-Iodopyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous, degassed triethylamine (Et₃N)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-iodopyridine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of 2-halopyridines again follows the established trend, with 2-bromopyridines being significantly more reactive than 2-chloropyridines.[7] The choice of ligand is crucial for the successful amination of less reactive chloro-substrates.
| Halogen at C-2 | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Br | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Dioxane | 80-110 | 80-95 | [7] |
| Cl | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Dioxane | 80-110 | Lower than bromo | [7] |
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity of 2-halopyridines in SNAr is often reversed:
2-Fluoropyridine > 2-Chloropyridine > 2-Bromopyridine > 2-Iodopyridine
This is because the rate-determining step is the initial attack of the nucleophile on the electron-deficient pyridine ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[8] The halogen acts as the leaving group in the subsequent elimination step. 2-Fluoropyridines are particularly effective substrates for SNAr due to the high electronegativity of fluorine.
| Halogen at C-2 | Nucleophile | Solvent | Temp (°C) | Yield (%) | Reference |
| F | Lithium amides | THF | RT | High | [9] |
| Cl | Piperidine | Ethylene Glycol (MW) | 130-150 | Good | [10] |
| Br | Amines | - | Higher temp required | Lower than chloro | [10] |
| I | Amines | - | - | Generally lowest reactivity | - |
Experimental Protocol: SNAr of 2-Fluoropyridine with an Amine
Materials:
-
2-Fluoropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaH, 1.2 equiv, if starting with a primary or secondary amine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
If using a primary or secondary amine, first deprotonate with a suitable base like NaH in an anhydrous solvent at 0 °C.
-
Add the 2-fluoropyridine to the solution of the nucleophile.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
Grignard Reagent Formation
The formation of Grignard reagents from 2-halopyridines is a valuable method for introducing a nucleophilic pyridine moiety. The reactivity in this transformation is again dependent on the C-X bond, with the order of reactivity being:
2-Iodopyridine > 2-Bromopyridine > 2-Chloropyridine
2-Iodopyridines and 2-bromopyridines readily form Grignard reagents upon treatment with magnesium metal.[11][12] However, the formation of Grignard reagents from 2-chloropyridine is more challenging and often requires activated magnesium or alternative methods like halogen-magnesium exchange.
Conclusion: Strategic Selection of 2-Halopyridines
The choice between 2-bromo-, 2-fluoro-, 2-chloro-, and 2-iodopyridine is a strategic decision that should be based on the desired transformation.
-
2-Bromopyridines offer a versatile and reliable option for a wide range of palladium-catalyzed cross-coupling reactions, providing a good balance of reactivity and stability. They are often the substrate of choice for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
-
2-Iodopyridines are the most reactive in cross-coupling reactions, allowing for milder reaction conditions and selective functionalization in the presence of other halogens. Their higher cost and lower stability are the primary drawbacks.
-
2-Chloropyridines are economically advantageous and are becoming increasingly viable in cross-coupling reactions due to advancements in catalyst technology. However, they generally require more forcing conditions than their bromo and iodo counterparts.
-
2-Fluoropyridines are the substrates of choice for nucleophilic aromatic substitution (SNAr) reactions due to the high electronegativity of fluorine, which activates the pyridine ring for nucleophilic attack. They are generally unreactive in palladium-catalyzed cross-coupling reactions.
By understanding the inherent reactivity differences of these fundamental building blocks, researchers can design more efficient and effective synthetic routes to complex molecules, accelerating the pace of discovery in drug development and materials science.
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A Senior Application Scientist's Guide to Alternative Synthetic Routes for Functionalized 3-Aminopyridines
Authored for Researchers, Scientists, and Drug Development Professionals
The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and capacity for diverse functionalization make it an invaluable building block in the pursuit of novel drug candidates.[1][2] However, the efficient and selective synthesis of functionalized 3-aminopyridines presents a significant challenge, demanding a nuanced understanding of various synthetic strategies. This guide provides an in-depth comparison of classical and modern methodologies, offering field-proven insights into the causality behind experimental choices and providing validated protocols to support your research endeavors.
Classical Rearrangement Reactions: The Isocyanate Gateway
A cornerstone of 3-aminopyridine synthesis involves rearrangement reactions that proceed through a common isocyanate intermediate. These methods typically begin with readily available nicotinic acid derivatives and are particularly useful for producing the parent 3-aminopyridine or simple derivatives.
The Hofmann Rearrangement: A Workhorse Route from Nicotinamide
The Hofmann rearrangement, first reported in 1881, transforms a primary amide into a primary amine with one fewer carbon atom.[3][4] This reaction is a robust and cost-effective method for the large-scale synthesis of 3-aminopyridine from inexpensive nicotinamide (a form of vitamin B3).[5]
Mechanism and Rationale: The reaction is initiated by the deprotonation of the amide, followed by N-halogenation (typically with bromine) in a strongly basic aqueous medium.[6][7] A second deprotonation generates an unstable N-bromoamide anion.[8] The key step is the concerted rearrangement where the pyridyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[3][8] This isocyanate is not isolated but is hydrolyzed in situ to a carbamic acid, which spontaneously decarboxylates to yield the final 3-aminopyridine.[3] The choice of a strong base like NaOH is critical for both deprotonation steps and to facilitate the hydrolysis of the isocyanate.
Caption: Key stages of the Hofmann rearrangement for 3-aminopyridine synthesis.
Detailed Experimental Protocol (Hofmann Rearrangement) [9]
-
Hypobromite Solution Preparation: In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 mL of water. With stirring, add 95.8 g (0.6 mole) of bromine.
-
Amide Addition: Once the temperature of the sodium hypobromite solution reaches 0°C, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring.
-
Reaction: After stirring for 15 minutes, the solution should become clear. Replace the ice-salt bath with a water bath at 75°C and heat the solution at 70-75°C for 45 minutes.
-
Work-up and Extraction: Cool the solution to room temperature and saturate it with approximately 170 g of sodium chloride. Extract the product with ether using a continuous extractor for 15-20 hours.
-
Isolation and Purification: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product (typically 39-41 g, 85-89% yield) crystallizes on cooling.
-
Recrystallization: Dissolve the crude product in a mixture of 320 mL of benzene and 80 mL of ligroin. Add 5 g of Norit (activated carbon) and 2 g of sodium hydrosulfite and heat on a steam bath for 20 minutes. Filter the hot solution and allow it to cool slowly. The final yield of pure, white crystalline 3-aminopyridine (mp 63–64°C) is typically 28–30 g (61–65%).
The Curtius and Lossen Rearrangements: Alternative Isocyanate Precursors
The Curtius rearrangement offers a related pathway, starting from a carboxylic acid.[10][11] Nicotinic acid is converted to an acyl azide, which upon thermal or photochemical decomposition, loses nitrogen gas and rearranges to the same pyridyl isocyanate intermediate seen in the Hofmann reaction.[11][12] This method is valued for its tolerance of a wide array of functional groups and the complete retention of stereochemistry in the migrating group.[10][13]
The Lossen rearrangement is less common for this specific transformation but follows the same mechanistic principle. It involves the conversion of a hydroxamic acid derivative (formed from nicotinic acid) to the isocyanate.[14][15] The reaction can be promoted by heat or base and often requires activation of the hydroxamic acid.[15][16]
Caption: Convergence of rearrangement routes on a common isocyanate intermediate.
Modern Cross-Coupling Methods: The Key to Functionalization
For drug development professionals, the synthesis of specifically functionalized 3-aminopyridines is paramount. Modern palladium- and copper-catalyzed cross-coupling reactions are the undisputed tools of choice for this purpose, offering unparalleled scope and efficiency in forming C-N bonds. These reactions typically start with a 3-halopyridine or a 3-pyridyl triflate.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[17] It allows for the direct coupling of an aryl halide (or triflate) with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[18][19][20] This method is exceptionally powerful for late-stage functionalization, where a complex amine needs to be introduced onto the pyridine core.
Mechanism and Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridine to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated, regenerating the Pd(0) catalyst.[17]
The choice of ligand is crucial for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos) are often required to promote the reductive elimination step and prevent side reactions, especially when using less reactive aryl chlorides or coupling with challenging amine substrates.[18][21]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a copper-catalyzed alternative for C-N bond formation.[22] While mechanistically distinct, it serves a similar purpose to the Buchwald-Hartwig reaction. Traditionally, Ullmann reactions required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[22] However, modern protocols utilize soluble copper catalysts with ligands (e.g., phenanthroline, diamines), allowing the reaction to proceed under milder conditions.[22][23] It remains a valuable alternative, particularly in cases where palladium catalysis is problematic.
Other Noteworthy Synthetic Strategies
Direct Amination: The Tschitschibabin Reaction
The Tschitschibabin (or Chichibabin) reaction is a well-known method for the direct amination of pyridine rings using sodium amide (NaNH₂).[24][25] The mechanism involves the nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion.[26][27][28] Crucially, this reaction is highly regioselective for the 2- and 4-positions due to the electronic properties of the pyridine ring. It is therefore not a viable route for the direct synthesis of 3-aminopyridine and is mentioned here primarily for completeness and to caution against its application for this specific isomer.
Enzymatic Synthesis: The Green Chemistry Frontier
Emerging biocatalytic methods offer a sustainable and highly selective alternative for producing functionalized aminopyridines.[29] Enzyme cascades, for example, can be used to synthesize chiral aminopiperidines (the saturated analogue of aminopyridines) from bio-renewable feedstocks under ambient conditions.[29] While less developed for aromatic aminopyridines, these enzymatic routes represent a promising future direction, particularly for the synthesis of enantiopure pharmaceutical intermediates, avoiding the use of toxic reagents and expensive heavy metals.[29]
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Scope & Functional Group Tolerance | Key Advantages / Disadvantages |
| Hofmann Rearrangement | Nicotinamide | Br₂, NaOH | Aqueous, 70-75°C[9][30] | 60-90%[9] | Limited; sensitive groups may not survive the strongly basic and oxidative conditions. | Pro: Very low-cost starting materials, scalable.[6] Con: Harsh conditions, stoichiometric waste, safety concerns with bromine.[7] |
| Curtius Rearrangement | Nicotinic Acid | Acyl azide precursors (e.g., DPPA), heat (Δ) | Often milder than Hofmann; can be run at RT in some cases.[12] | Good to Excellent | Broad; tolerates many functional groups.[10][13] | Pro: High functional group tolerance, mild conditions possible. Con: Use of potentially explosive azide intermediates. |
| Lossen Rearrangement | Nicotinoyl Hydroxamic Acid | Activating agent, Base/Δ | Varies depending on activation method. | Moderate to Good | Moderate; depends on the stability of the hydroxamate.[15] | Pro: Avoids halogenation step of Hofmann. Con: Hydroxamic acid starting material can be unstable.[15] |
| Buchwald-Hartwig Amination | 3-Halopyridine, 3-Pyridyl triflate | Pd catalyst, Phosphine ligand, Base (e.g., Cs₂CO₃, NaOtBu) | Anhydrous solvent, 80-110°C | 70-95% | Excellent; wide range of amines and functional groups tolerated.[17][21] | Pro: Unparalleled scope for functionalization, high yields, well-understood.[20] Con: Expensive catalyst/ligands, requires inert atmosphere. |
| Ullmann Condensation | 3-Halopyridine | Cu catalyst, Ligand, Base | High temperatures (can be >200°C, but modern methods are milder).[22] | Moderate to Good | Good; an alternative for substrates that fail in Pd catalysis. | Pro: Cheaper metal catalyst than palladium. Con: Often requires harsher conditions than Buchwald-Hartwig.[22] |
Conclusion
The optimal synthetic route to a functionalized 3-aminopyridine is highly dependent on the specific target molecule and the stage of the research.
-
For the large-scale, cost-effective production of the parent 3-aminopyridine, the Hofmann rearrangement of nicotinamide remains a dominant and industrially relevant method.
-
For the synthesis of complex, highly functionalized derivatives, particularly in a medicinal chemistry or drug discovery context, the Buchwald-Hartwig amination is the superior strategy. Its broad substrate scope, high functional group tolerance, and predictable reactivity make it the go-to method for late-stage C-N bond formation on the pyridine core.
-
The Curtius rearrangement provides a valuable alternative to the Hofmann method, especially when milder conditions are required to preserve sensitive functional groups.
As the demand for sustainable chemistry grows, enzymatic routes will likely play an increasingly important role, offering unparalleled selectivity and environmental benefits for the synthesis of next-generation 3-aminopyridine-based therapeutics.
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Organic & Biomolecular Chemistry (RSC Publishing): A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. Available from: [Link]
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Chichibabin Reaction text. Available from: [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacements for the Pivalamide Group
Introduction: The Enduring Utility and Inherent Challenges of the Pivalamide Moiety
In the landscape of medicinal chemistry, the pivalamide group, characterized by its sterically demanding tert-butyl moiety, stands as a frequently employed scaffold.[1] Its bulky nature imparts unique physicochemical properties, influencing molecular conformation, metabolic stability, and target engagement.[1][2] The steric hindrance provided by the tert-butyl group can shield the adjacent amide bond from enzymatic hydrolysis, a valuable tactic for enhancing the in vivo half-life of a drug candidate. Furthermore, this group is instrumental in designing ligands for specific biological targets, including multi-target enzyme inhibitors and potential anticancer agents.[1][3]
However, the very feature that makes the pivalamide group attractive—its lipophilic bulk—can also be a significant liability in drug development. The incorporation of a tert-butyl group often leads to an undesirable increase in lipophilicity (LogP), which can negatively impact aqueous solubility, increase off-target binding, and create challenges in drug formulation.[4][5] Moreover, while generally robust, the methyl groups of the tert-butyl moiety are susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to poor pharmacokinetic profiles.[6]
This guide provides a comparative analysis of common and novel bioisosteric replacements for the pivalamide group. Bioisosterism, the strategy of exchanging a molecular fragment with another that shares similar physical or chemical properties, is a cornerstone of modern drug design.[7][8] It allows researchers to systematically modulate a molecule's properties to enhance efficacy, improve pharmacokinetics, and reduce toxicity, all while preserving the key interactions required for biological activity.[9] Here, we will explore various alternatives, supported by experimental data, to guide researchers in overcoming the limitations of the pivalamide group and optimizing their lead compounds.
Comparative Analysis of Key Bioisosteres
The selection of a bioisostere is a context-dependent decision, driven by the specific liabilities of the parent molecule and the desired property improvements. Below, we compare several prominent replacements for the tert-butyl component of the pivalamide group.
dot
Caption: Key bioisosteric replacements for the pivalamide's tert-butyl group.
Small Carbocycles: Cyclopropyl and Cyclobutyl Groups
-
Rationale: These are among the most straightforward replacements, intended to mimic the steric footprint of the tert-butyl group while introducing sp³ character and potentially reducing lipophilicity.[10][11] Their rigid nature can also favorably influence the conformational presentation of the molecule to its target.
-
Physicochemical Impact: Replacing a tert-butyl with a cyclopropyl or cyclobutyl group typically leads to a modest decrease in the calculated LogP (cLogP). This change can improve aqueous solubility and lipophilic efficiency (LipE).
-
Synthetic Consideration: The corresponding cycloalkyl-amides are readily synthesized from the commercially available cycloalkanecarbonyl chlorides.
Oxetane Ring
-
Rationale: The oxetane motif serves as an excellent surrogate for the gem-dimethyl group often found in structures like pivalamide.[12] Its primary advantage is the introduction of polarity via the ether oxygen without a significant increase in molecular weight. This oxygen can act as a hydrogen bond acceptor, which can lead to improved solubility and potentially new, favorable interactions with the biological target.[12]
-
Physicochemical Impact: The substitution of a tert-butyl group with a 3-methyloxetan-3-yl group significantly lowers lipophilicity. This strategy is particularly effective for mitigating fast metabolic degradation associated with highly lipophilic compounds.[12]
-
Case Study Insight: In various drug discovery programs, oxetanes have been shown to enhance metabolic stability and aqueous solubility, transforming poorly behaved compounds into viable drug candidates.[12]
Bicyclo[1.1.1]pentane (BCP)
-
Rationale: BCP has emerged as a highly effective and non-obvious bioisostere for both tert-butyl and para-substituted phenyl rings.[2] This rigid, three-dimensional scaffold can project substituents in a well-defined vector, mimicking the spatial arrangement of the tert-butyl's methyl groups. Its key advantage is a significant improvement in physicochemical properties.[2]
-
Physicochemical Impact: BCP incorporation has been demonstrated to enhance aqueous solubility, increase metabolic stability, and improve passive permeability.[2] It is a powerful tool for escaping "flatland" and increasing the sp³ fraction (Fsp³) of a molecule, a property often correlated with clinical success.
-
Experimental Data: A comparative study on analogues of the drugs bosentan and vercirnon showed that BCP-modified compounds had markedly improved properties over their tert-butyl counterparts.[2][4]
Fluorinated Groups: (β,β′,β″-trifluoro)-tert-butyl (TFTB) and Pentafluorosulfanyl (SF₅)
-
Rationale: Fluorine substitution is a classic medicinal chemistry strategy to block metabolic oxidation and modulate electronic properties.[13] The TFTB group directly addresses the metabolic liability of the tert-butyl's methyl groups by replacing the hydrogens with metabolically robust fluorine atoms.[5] The SF₅ group is a more exotic, highly electron-withdrawing bioisostere that can drastically alter a molecule's properties.[4]
-
Physicochemical Impact:
-
TFTB: Sequential fluorination of the methyl groups leads to a progressive decrease in LogP, enhancing hydrophilicity.[5] This can improve solubility and reduce challenges associated with high lipophilicity.[5]
-
SF₅: In contrast to TFTB, the SF₅ group is highly lipophilic. Its utility lies in its strong electron-withdrawing nature and its unique steric profile.
-
-
Experimental Data: In the bosentan and vercirnon case studies, the SF₅ and trifluoromethyl-containing analogues showed varied effects on efficacy and pharmacokinetics, highlighting that the success of any bioisosteric replacement is highly context-dependent.[4]
Quantitative Data Summary
The following table summarizes key physicochemical data for various tert-butyl isosteres, compiled from a comparative study on drug analogues.[2][4] This data illustrates the tangible impact of these replacements.
| Substituent Group | cLogP (Calculated) | Lipophilic Efficiency (LipE) | Metabolic Stability (% remaining) | Rationale for Use |
| tert-Butyl (Reference) | High | Baseline | Variable, susceptible to oxidation | Steric bulk, stability |
| Trifluoromethyl | Lower | Often Improved | Generally Increased | Block metabolism, lower pKa |
| Cyclopropyl-CF₃ | Lower | Improved | Significantly Increased | Metabolic stability, reduced LogP |
| Bicyclo[1.1.1]pentanyl | Significantly Lower | Significantly Improved | Increased | Improve solubility & stability |
| Pentafluorosulfanyl (SF₅) | Very High | Reduced | Variable | Modulate electronics, unique sterics |
Data conceptualized from comparative studies.[2][4][6] Actual values are compound-dependent.
Experimental Protocols & Methodologies
To objectively compare bioisosteric replacements, a standardized set of experiments is crucial. The following protocols represent a core workflow for evaluating and validating new analogues.
dot
Caption: A typical workflow for the evaluation of a novel bioisostere.
Protocol 1: General Synthesis of a Pivalamide Analogue
This protocol outlines the standard and robust two-step synthesis of a pivalamide, which serves as a benchmark for synthesizing bioisosteric analogues.[14]
Step 1: Synthesis of Pivaloyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add pivalic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the pivalic acid at room temperature with stirring.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Heat the mixture to reflux and maintain for 1-2 hours, or until gas evolution (HCl, SO₂) ceases.
-
Allow the mixture to cool and purify the resulting pivaloyl chloride by distillation.
Step 2: Amidation
-
Prepare a solution of the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an aprotic solvent (e.g., dichloromethane) in a flask cooled in an ice bath.
-
Slowly add the purified pivaloyl chloride (1.1 eq) to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC/LC-MS indicates completion.
-
Quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, dry over anhydrous sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: In Vitro Metabolic Stability Assessment in Liver Microsomes
This assay is critical for comparing the metabolic liabilities of the parent pivalamide with its bioisosteric replacements.[15]
Materials:
-
Test compound and positive control (a compound with known metabolic instability).
-
Pooled liver microsomes (e.g., human, rat).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
Acetonitrile with an internal standard for LC-MS/MS analysis.
-
96-well plates.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, pre-incubate the test compound (final concentration typically 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the T=0 min time point and negative controls, add buffer without the regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
Pivalamide derivatives have been explored as enzyme inhibitors.[1] This protocol, based on the Ellman method, can be used to determine if a bioisosteric modification affects target potency.[1]
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine (ATCI) as the substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test compound (pivalamide analogue) dissolved in DMSO.
-
96-well microplate and a microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the phosphate buffer.
-
To each well of a 96-well plate, add the buffer, a solution of DTNB, and the test compound dilution (or vehicle for control).
-
Add the AChE enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The color change is proportional to the enzyme activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
The pivalamide group is a valuable tool in the medicinal chemist's arsenal, offering steric bulk and a degree of metabolic stability. However, its associated lipophilicity and potential for oxidative metabolism necessitate the exploration of strategic bioisosteric replacements. As demonstrated, alternatives such as small carbocycles, oxetanes, BCPs, and fluorinated analogues provide rational pathways to modulate physicochemical and pharmacokinetic properties. The choice of isostere is not arbitrary; it is a hypothesis-driven decision aimed at solving a specific design challenge, be it improving solubility, blocking a metabolic hotspot, or introducing a new vector for target interaction. The successful application of these replacements, validated through rigorous experimental protocols, can significantly de-risk a drug discovery program and accelerate the journey toward an optimized clinical candidate.
References
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- (β″-Trifluoro)
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A Comparative Guide to the Definitive Structural Validation of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide using X-ray Crystallography
In the landscape of modern drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and drug development professionals, an accurate molecular structure is paramount for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and ensuring intellectual property claims. This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel compound, N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization, X-ray crystallography stands alone in its ability to provide a direct and high-resolution visualization of the atomic arrangement in a molecule.[1][2] This guide will delve into the practical and theoretical aspects of validating the structure of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, offering a comparative analysis against other common analytical methods and presenting a detailed workflow for obtaining and interpreting crystallographic data.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structural elucidation depends on the specific information required, the nature of the sample, and the desired level of certainty. While NMR and MS provide valuable insights into the connectivity and mass of a molecule, they often leave room for ambiguity that only X-ray crystallography can resolve.
| Technique | Information Obtained | Sample State | Resolution | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Crystalline solid | Atomic (sub-Ångström) | Unambiguous structure determination.[1] | Requires a single, high-quality crystal; cannot study dynamic processes in solution.[3] |
| NMR Spectroscopy | Connectivity of atoms (through-bond and through-space correlations), chemical environment of nuclei, and dynamic processes in solution. | Solution or solid-state | Atomic (indirectly) | Provides information about structure and dynamics in solution.[4] | Can be difficult to interpret for complex molecules; may not definitively resolve stereochemistry in all cases. |
| Mass Spectrometry | Molecular weight and elemental composition (high-resolution MS), fragmentation patterns. | Gas phase (from solid, liquid, or solution) | Molecular | High sensitivity; requires very small amounts of sample.[5] | Provides no direct information about 3D structure or connectivity. |
While NMR can suggest the connectivity of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, and high-resolution MS can confirm its elemental formula (C13H19BrN2O3)[6], neither can definitively prove the spatial arrangement of the atoms. For instance, the precise conformation of the pivalamide and dimethoxymethyl groups relative to the pyridine ring is best determined by X-ray crystallography.
The X-ray Crystallography Workflow: A Step-by-Step Protocol
Obtaining a crystal structure is a systematic process that moves from sample preparation to data analysis and validation. The following protocol outlines the key steps for the structural determination of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Experimental Protocol
-
Sample Purification and Crystallization:
-
Rationale: The formation of a well-ordered crystal lattice is highly dependent on the purity of the compound. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.
-
Protocol:
-
Purify N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide to >98% purity, as confirmed by HPLC and NMR.
-
Screen for crystallization conditions using a variety of solvents and techniques. For a molecule like this, slow evaporation from a solution in a common organic solvent (e.g., ethyl acetate, acetone, or a mixture such as dichloromethane/hexane) is a good starting point.
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Visually inspect the vial periodically for the formation of single crystals.
-
-
-
Crystal Selection and Mounting:
-
Rationale: The quality of the diffraction data is directly related to the quality of the crystal. An ideal crystal should be a single, well-formed block with no visible cracks or defects.
-
Protocol:
-
Under a microscope, select a crystal with sharp edges and uniform morphology.
-
Carefully mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
-
-
X-ray Diffraction Data Collection:
-
Rationale: The crystal is rotated in a beam of X-rays, and the resulting diffraction pattern is recorded. The geometry and intensity of the diffracted spots contain the information needed to determine the crystal structure.
-
Protocol:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated. Modern diffractometers automate this process.
-
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction data provides the intensities of the reflections, but not their phases (the "phase problem"). For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data.
-
Protocol:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Use software (e.g., SHELXT) to solve the crystal structure.
-
Refine the atomic positions and thermal parameters against the experimental data using software (e.g., SHELXL) to achieve the best possible fit between the calculated and observed diffraction patterns.
-
-
-
Structure Validation:
-
Rationale: It is crucial to validate the final crystal structure to ensure its accuracy.[7][8] This involves checking various crystallographic parameters and comparing the geometry of the molecule to known standards.
-
Protocol:
-
Examine the final R-factors (R1 and wR2), which should be as low as possible (typically <0.05 for R1).
-
Check the goodness-of-fit (Goof), which should be close to 1.
-
Analyze the residual electron density map to ensure there are no significant unassigned peaks or holes.
-
Validate the molecular geometry (bond lengths, angles, and torsion angles) to ensure they are chemically reasonable.
-
-
Caption: Workflow for Single-Crystal X-ray Crystallography.
Interpreting the Crystallographic Data for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
The final output of a successful X-ray crystallography experiment is a detailed three-dimensional model of the molecule. For N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, the following key structural features would be unequivocally determined:
-
Connectivity: The precise bonding arrangement of all atoms will be confirmed, leaving no doubt about the identity of the compound.
-
Conformation: The torsion angles defining the orientation of the pivalamide and dimethoxymethyl substituents relative to the pyridine ring will be precisely measured.
-
Stereochemistry: Although this molecule is achiral, any potential stereocenters in related compounds would be unambiguously assigned.
-
Intermolecular Interactions: The crystal packing will reveal any hydrogen bonds or other non-covalent interactions that stabilize the solid-state structure.
Caption: Key molecular features validated by X-ray crystallography.
Conclusion: The Synergy of Analytical Techniques
While NMR and mass spectrometry are powerful tools for the initial characterization of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure. The high-resolution data obtained from this technique is invaluable for understanding the molecule's properties and for its application in drug design and development. By integrating the data from all three techniques, researchers can achieve a comprehensive and irrefutable understanding of their chemical entities.
References
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. Available from: [Link]
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X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery - PubMed. Available from: [Link]
-
Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. Available from: [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. Available from: [Link]
-
Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available from: [Link]
-
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (C007B-243663) - Cenmed. Available from: [Link]
-
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide. Available from: [Link]
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A Senior Application Scientist's Comparative Guide to Catalysts for C-C Bond Formation with N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
In the landscape of modern medicinal chemistry and drug development, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of molecular architecture. The strategic introduction of new carbon frameworks onto heterocyclic scaffolds, such as pyridines, is pivotal in modulating the pharmacological properties of drug candidates. The substrate in focus, N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, presents a unique challenge due to the electronic nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen atom. This guide provides a comparative analysis of prominent palladium-catalyzed cross-coupling reactions, offering insights into catalyst selection and process optimization for this specific substrate and related structures.
The Strategic Importance of C-C Bond Formation
The pyridine moiety is a privileged scaffold in a vast array of pharmaceuticals. The ability to selectively functionalize the pyridine ring through C-C bond formation allows for the exploration of chemical space, leading to the discovery of novel compounds with enhanced efficacy and safety profiles. Transition metal-catalyzed cross-coupling reactions have revolutionized this field by offering a versatile and reliable toolkit for forging these critical bonds.[1]
A Comparative Overview of Key Catalytic Systems
The choice of catalytic system is paramount for a successful cross-coupling reaction. This decision is influenced by the nature of the coupling partners, the desired bond to be formed, and the functional group tolerance required. Below, we compare several of the most powerful palladium-catalyzed reactions for C-C bond formation.
The Suzuki-Miyaura Coupling: A Versatile Workhorse
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling reaction due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[2][3] For a substrate like N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, the Suzuki-Miyaura coupling is an excellent starting point for introducing aryl, heteroaryl, or vinyl groups.
Catalyst Selection: The success of the Suzuki-Miyaura coupling with 2-bromopyridines often hinges on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are known to enhance the rates of both oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[4]
The Heck Reaction: Forging C-C Bonds with Alkenes
The Heck reaction provides a direct method for the arylation or vinylation of alkenes.[5][6] This reaction is particularly useful for synthesizing substituted alkenes, which are valuable intermediates in organic synthesis.
Catalyst and Conditions: The classic Heck reaction conditions often involve a palladium(II) precursor like Pd(OAc)₂, a phosphine ligand, and a base. For challenging substrates, the use of more specialized ligands or even ligand-free protocols under specific conditions has been reported.[7]
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the go-to method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is invaluable for the synthesis of internal alkynes, which are versatile building blocks for more complex molecules.
Catalytic System: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The reaction proceeds under mild conditions and tolerates a wide range of functional groups.[10]
The Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic nucleophiles.[11][12] This high reactivity allows for the coupling of a broader range of substrates, including those that may be challenging for other methods.
Advantages and Considerations: A key advantage of the Negishi coupling is the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.[11] However, the preparation and handling of organozinc reagents require inert atmosphere techniques.
Performance Comparison of Catalytic Systems
The following table summarizes the expected performance of different catalytic systems for the C-C bond formation with N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, based on literature precedents with similar 2-bromopyridine derivatives.
| Reaction Type | Typical Catalyst System | Coupling Partner | Key Advantages | Potential Challenges | Expected Yield Range |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or Pd(dppf)Cl₂ | Aryl/Heteroaryl/Vinyl Boronic Acids | Mild conditions, high functional group tolerance, vast substrate scope.[2] | Potential for protodeboronation of the boronic acid. | 70-95% |
| Heck | Pd(OAc)₂ / PPh₃ or ligand-free | Alkenes | Direct formation of substituted alkenes.[5] | Regioselectivity can be an issue with certain alkenes. | 60-85% |
| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal Alkynes | Reliable synthesis of internal alkynes.[8] | Requires a copper co-catalyst, which can sometimes lead to side reactions. | 75-98% |
| Negishi | Pd(PPh₃)₄ or Ni(dppf)Cl₂ | Organozinc Reagents | High reactivity, broad scope including sp³-hybridized carbons.[11] | Requires preparation and handling of moisture-sensitive organozinc reagents. | 80-97% |
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions, adapted for the substrate N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize the corresponding biaryl compound.
Materials:
-
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3][13]
Protocol 2: Sonogashira Coupling
Objective: To synthesize the corresponding 2-alkynylpyridine derivative.
Materials:
-
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a Schlenk flask, add N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with argon.
-
Add degassed toluene and triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at 60-80 °C for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter through a pad of Celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.[8][14]
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira couplings.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Conclusion
The formation of C-C bonds on functionalized pyridine rings is a critical endeavor in the synthesis of novel chemical entities for drug discovery. For the substrate N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, several powerful palladium-catalyzed cross-coupling reactions are at the disposal of the synthetic chemist. The Suzuki-Miyaura coupling stands out for its versatility and mild conditions, while the Sonogashira and Negishi couplings offer excellent options for introducing alkynyl and a wide range of organic fragments, respectively. The Heck reaction provides a direct route to valuable olefinated products. The choice of the optimal catalyst system will ultimately depend on the specific synthetic goal, the nature of the coupling partner, and the desired complexity of the final molecule. Careful consideration of the catalyst, ligand, and reaction conditions, guided by the principles and protocols outlined in this guide, will pave the way for successful and efficient C-C bond formation.
References
- BenchChem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- Giebing, C., et al. (2016). Building Bridges: Biocatalytic C–C-Bond Formation toward Multifunctional Products.
- Islam, A., & Ghosh, P. (2025). Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P)
- BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia. Negishi coupling.
- Wikipedia. Sonogashira coupling.
- PubMed. Negishi coupling: an easy progress for C-C bond construction in total synthesis.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
- Karami, K., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
- Wikipedia. Heck reaction.
- Organic Chemistry Portal. Heck Reaction.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Liu, L., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
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A Comparative Guide to Aldehyde Protection: Assessing the Efficiency of the Dimethoxymethyl Group Versus Common Alternatives
In the landscape of multi-step organic synthesis, the aldehyde functional group presents a recurring challenge. Its inherent reactivity towards a plethora of reagents, including nucleophiles and reducing agents, necessitates a robust strategy for its temporary masking. The selection of an appropriate protecting group is therefore a critical decision that can dictate the success and efficiency of a synthetic route. This guide offers an in-depth comparison of the dimethoxymethyl (DMM) protecting group against other widely used aldehyde protecting groups, namely cyclic acetals, 1,3-dithianes, and oxazolidines. By examining their mechanisms, stability, and the efficiency of their formation and cleavage through experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Central Role of Aldehyde Protection
Aldehydes are among the most versatile functional groups in organic chemistry, serving as key precursors to a wide array of molecular architectures. However, their electrophilic nature makes them susceptible to unintended reactions in the presence of various reagents.[1][2] To circumvent this, a protecting group is employed to reversibly convert the aldehyde into a less reactive derivative, allowing for chemical transformations on other parts of the molecule. An ideal protecting group should be easy to install and remove in high yield, stable under the desired reaction conditions, and should not introduce additional synthetic complexities.[1]
The Dimethoxymethyl (DMM) Acetal: A Straightforward Choice
The dimethoxymethyl group, an acyclic acetal, is a common and straightforward choice for aldehyde protection. It is typically formed by the reaction of an aldehyde with methanol, often with the use of an orthoformate, such as trimethyl orthoformate, which acts as both a reagent and a dehydrating agent to drive the reaction to completion.[3][4]
Protection Mechanism: The formation of a DMM acetal proceeds via an acid-catalyzed nucleophilic addition of methanol to the carbonyl carbon. Protonation of the carbonyl oxygen activates the aldehyde towards attack by methanol, forming a hemiacetal. Subsequent protonation of the hydroxyl group and elimination of water generates an oxonium ion, which is then attacked by a second molecule of methanol to yield the stable acetal.
Deprotection: The regeneration of the aldehyde from a DMM acetal is typically achieved through acid-catalyzed hydrolysis, the reverse of the protection mechanism.[5]
Comparative Analysis with Other Aldehyde Protecting Groups
The choice of a protecting group is dictated by the specific demands of the synthetic pathway, including the stability required and the conditions for deprotection that the substrate can tolerate.
Cyclic Acetals (1,3-Dioxolanes)
Cyclic acetals, most commonly 1,3-dioxolanes formed from ethylene glycol, are a popular alternative to acyclic acetals like DMM.
-
Stability: Cyclic acetals are generally more stable than their acyclic counterparts towards hydrolysis. This increased stability is attributed to the entropically favorable formation of a five-membered ring.
-
Formation and Cleavage: The mechanism for the formation and cleavage of cyclic acetals is analogous to that of DMM acetals, involving acid catalysis. However, due to their enhanced stability, the deprotection of cyclic acetals may require slightly harsher acidic conditions.
1,3-Dithianes
Thioacetals, particularly 1,3-dithianes derived from 1,3-propanedithiol, offer a significant increase in stability compared to their oxygen-based counterparts.
-
Stability: 1,3-dithianes are exceptionally robust and are stable to a wide range of acidic and basic conditions, making them suitable for reactions involving strong nucleophiles and organometallic reagents.[6][7]
-
Umpolung Reactivity: A unique feature of 1,3-dithianes is the ability to reverse the polarity of the carbonyl carbon. The acidic proton at the C-2 position can be removed by a strong base to generate a nucleophilic acyl anion equivalent, a powerful tool for carbon-carbon bond formation.[8]
-
Deprotection: The enhanced stability of dithianes necessitates more specific and often harsher deprotection conditions, frequently involving heavy metal salts (e.g., HgCl₂) or oxidative methods.[9][10][11] Milder, metal-free methods have also been developed.[12]
Oxazolidines
Oxazolidines are formed from the condensation of an aldehyde with a 1,2-amino alcohol. They offer a distinct profile of stability and reactivity.
-
Stability: Oxazolidines are stable under basic conditions but are readily cleaved under mild acidic conditions.[13][14]
-
Chiral Auxiliaries: When formed from chiral amino alcohols, oxazolidines can serve as valuable chiral auxiliaries in asymmetric synthesis.[15]
-
Formation: The formation of oxazolidines is often a straightforward condensation reaction.[16]
Quantitative Performance Comparison
The efficiency of a protecting group is best assessed through quantitative data. The following tables summarize typical yields and reaction conditions for the protection and deprotection of benzaldehyde, a representative aromatic aldehyde.
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Dimethoxymethyl (DMM) Acetal | Benzaldehyde, Methanol, 0.1 mol% HCl | Methanol | 30 min | ~95% | [17] |
| 1,3-Dioxolane (Cyclic Acetal) | Benzaldehyde, Ethylene Glycol, p-TsOH | Toluene | 2-4 h | >90% | [18] |
| 1,3-Dithiane | Benzaldehyde, 1,3-Propanedithiol, BF₃·OEt₂ | CH₂Cl₂ | 1 h | 78% | [10] |
| Oxazolidine | Benzaldehyde, (S)-Phenylalaninol, NBS | CH₂Cl₂ | - | 85% | [15] |
Table 1: Comparison of Protection Methods for Benzaldehyde.
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Dimethoxymethyl (DMM) Acetal | Iodine (0.1 mmol) | Acetone | 5 min | ~95% | [5] |
| 1,3-Dioxolane (Cyclic Acetal) | Sodium tetrakis(3,5-trifluoromethylphenyl)borate | Water | 5 min | Quantitative | [19] |
| 1,3-Dithiane | Mercury(II) nitrate trihydrate (solid state) | - | 1-4 min | 95% | [11] |
| 1,3-Dithiane (Mild) | 30% H₂O₂, I₂ (cat.), SDS | Water | 30 min | ~95% | [12] |
| Oxazolidine | AcOH/DCM/H₂O (8:1:1) | DCM | - | High | [13] |
Table 2: Comparison of Deprotection Methods.
Experimental Protocols
To provide a practical framework, detailed step-by-step methodologies for the protection and deprotection of an aldehyde are presented below.
Protocol 1: Protection of an Aldehyde as a Dimethyl Acetal
This protocol describes a general procedure for the formation of a dimethyl acetal from an aldehyde using trimethyl orthoformate as a dehydrating agent.
-
Materials:
-
Aldehyde (1.0 eq)
-
Methanol (10-20 eq)
-
Trimethyl orthoformate (1.5 eq)
-
Catalytic p-toluenesulfonic acid (p-TsOH) (0.01 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the aldehyde in anhydrous dichloromethane.
-
Add methanol and trimethyl orthoformate to the solution.
-
Add the catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
-
Protocol 2: Deprotection of a Dimethyl Acetal using Iodine in Acetone
This protocol outlines a mild and rapid deprotection of a dimethyl acetal.[5]
-
Materials:
-
Dimethyl acetal (1.0 eq)
-
Iodine (0.1 eq)
-
Acetone
-
-
Procedure:
-
Dissolve the dimethyl acetal in acetone.
-
Add iodine to the solution and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aldehyde.
-
Protocol 3: Protection of an Aldehyde as a 1,3-Dithiane
This protocol describes a general procedure for the formation of a 1,3-dithiane from an aldehyde.[6]
-
Materials:
-
Aldehyde (1.0 eq)
-
1,3-Propanedithiol (1.1 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of the aldehyde in dichloromethane, add 1,3-propanedithiol.
-
Cool the mixture to 0 °C and add boron trifluoride etherate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify the residue by chromatography.
-
Protocol 4: Deprotection of a 1,3-Dithiane using Hydrogen Peroxide and Iodine
This protocol provides a mild, metal-free method for the deprotection of 1,3-dithianes.[12]
-
Materials:
-
1,3-Dithiane derivative (1.0 eq)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Iodine (I₂) (catalytic amount, e.g., 5 mol%)
-
Sodium dodecyl sulfate (SDS)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve the dithiane and SDS in water.
-
Add the catalytic amount of iodine.
-
Add 30% aqueous hydrogen peroxide dropwise.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, quench the excess peroxide with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mechanistic Insights and Workflow Diagrams
Visualizing the reaction mechanisms and decision-making processes can significantly aid in the selection of an appropriate protecting group.
Caption: Formation of a Dimethoxymethyl (DMM) Acetal.
Caption: Decision workflow for aldehyde protecting group selection.
Conclusion
The choice of an aldehyde protecting group is a nuanced decision that hinges on a careful evaluation of the planned synthetic route. The dimethoxymethyl (DMM) group offers a simple and efficient option for protection under neutral or basic conditions, with straightforward acidic deprotection. Cyclic acetals provide a modest increase in stability. For syntheses requiring exceptional robustness, particularly in the presence of strong bases and nucleophiles, or for applications requiring umpolung reactivity, 1,3-dithianes are the superior choice, albeit with more demanding deprotection protocols. Oxazolidines present a valuable alternative, especially when mild basic stability and facile acidic cleavage are desired. By understanding the distinct characteristics and performance metrics of each protecting group, researchers can strategically navigate the complexities of modern organic synthesis and enhance the overall efficiency of their work.
References
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393–1399. [Link]
-
Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]
-
SynArchive. (n.d.). Protection of Aldehyde, Ketone by Dithiane. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved January 15, 2026, from [Link]
-
Jin, T. S., et al. (2005). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 17(2), 1117-1120. [Link]
-
Moghaddam, F. M., & Ghaffarzadeh, M. (2001). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 6(11), 948-951. [Link]
-
Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932-8934. [Link]
-
Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved January 15, 2026, from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Results of the acid-catalysed deprotection of acetaldehyde dimethyl acetal 1. Retrieved January 15, 2026, from [Link]
-
Kang, W., Wang, W., Zhi, X., & Zhang, B. (2012). A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes. Bioorganic & Medicinal Chemistry Letters, 22(2), 1187–1188. [Link]
-
ResearchGate. (n.d.). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Deprotection of dimethyl acetals. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2014, June 27). What is the best protocol for Oxazolidine synthesis on resin?. [Link]
-
PubMed Central. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. Retrieved January 15, 2026, from [Link]
-
Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. [Link]
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A Comparative Guide to the Reactivity of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide Analogs in Cross-Coupling Reactions
This guide provides a comprehensive analysis of the reactivity profile of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide and its structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes literature precedents to forecast the performance of this scaffold in key synthetic transformations. We will delve into the mechanistic underpinnings of common cross-coupling reactions, compare catalyst systems, and provide actionable experimental protocols grounded in established scientific principles.
The N-(pyridin-3-yl)pivalamide framework is a privileged scaffold in modern drug discovery, appearing in numerous biologically active agents. The specific substitution pattern of the title compound—a bromine atom at the 2-position, a directing pivalamide group at the 3-position, and an acetal at the 5-position—offers a versatile platform for late-stage functionalization. Understanding its reactivity is paramount for efficiently generating compound libraries and synthesizing target molecules.
The reactivity of this substrate is governed by several key factors. The pyridine nitrogen is electron-withdrawing, which activates the C2-Br bond towards oxidative addition by a transition metal catalyst, a critical step in most cross-coupling cycles.[1] However, the adjacent pivalamide-protected amine presents both steric hindrance and a potential coordination site for the metal, which can pose challenges.[2] This guide will compare the most effective strategies to navigate these effects in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the two most powerful methods for C-C and C-N bond formation, respectively.
Comparative Analysis of Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[3] For substrates like N-(2-bromopyridin-3-yl)pivalamide analogs, the primary challenge is to achieve efficient transmetalation and reductive elimination without catalyst inhibition by the pyridine nitrogen or the amide.
Causality of Component Selection:
-
Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they stabilize the Pd(0) species, promote oxidative addition, and accelerate the rate-limiting reductive elimination step. Systems like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as P(t-Bu)₃ have proven effective for coupling with electron-rich chloro- and bromo-pyridines.[4][5]
-
Base: The base activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates transmetalation.[5] An aqueous solution of a mild base like Na₂CO₃ or K₂CO₃ is often sufficient and tolerates sensitive functional groups. Stronger bases like K₃PO₄ may be required for less reactive coupling partners.
-
Solvent: A mixed solvent system, typically an organic solvent like dioxane, toluene, or DMF with water, is used to dissolve both the organic substrate and the inorganic base.[1]
Below is a summary of typical conditions and expected outcomes for the Suzuki-Miyaura coupling of 2-bromopyridine analogs with various arylboronic acids.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield | Reference Precedent |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | Excellent | [4] |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 85-95 | Good-Excellent | [1][6] |
| 2-Formylphenylboronic Acid | Pd(OAc)₂ / Ligand-free | K₂CO₃ | aq. Isopropanol | 80 | Good | [7][8] |
| Heteroarylboronic Acids | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 90 | Moderate-Good | [4] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct route that avoids the harsh conditions of classical methods.[9] For 3-amino-2-bromopyridine scaffolds, potential challenges include catalyst inhibition via chelation by the bidentate N-pyridine and N-amine sites, and competing side reactions.[2] The development of specialized bulky phosphine ligands has been instrumental in overcoming these hurdles.[9][10]
Causality of Component Selection:
-
Catalyst/Ligand: Second and third-generation Buchwald-Hartwig ligands are essential. Bidentate ligands like BINAP and DPEPhos were early successes.[9] More advanced, sterically hindered monophosphine ligands such as RuPhos and BrettPhos, often used as pre-catalysts, have shown superior performance for challenging substrates like unprotected 2-amino-3-bromopyridines, enabling coupling with both primary and secondary amines.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[11] For particularly sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be advantageous.[2]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
The table below compares catalyst systems for the amination of 2-bromopyridine analogs.
| Amine Partner | Catalyst System (Ligand) | Base | Solvent | Temp (°C) | Expected Yield | Reference Precedent |
| Primary Alkylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 100 | Good | [2] |
| Secondary Alkylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | Dioxane | 100 | Good | [2] |
| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | Moderate-Good | [11] |
| Volatile Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane (sealed tube) | 110 | Good | [12][13] |
Visualizing the Catalytic Process
To better understand the underlying transformations, the following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and a typical laboratory workflow.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Caption: Standard laboratory workflow for cross-coupling reactions.
Detailed Experimental Protocols
The following protocols are representative procedures adapted from literature precedents.[1][2][11] They serve as a robust starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide with 4-Methoxyphenylboronic Acid
Rationale: This protocol uses a classic Pd(PPh₃)₄ catalyst, which is effective for many bromopyridine couplings, and a standard carbonate base, offering wide functional group compatibility.[1][4]
-
Vessel Preparation: To a flame-dried Schlenk flask, add N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Cyclopentylamine
Rationale: This protocol employs a modern catalyst system (a BrettPhos pre-catalyst) and a strong amide base (LiHMDS), which has been shown to be highly effective for the challenging amination of 2-amino-3-bromopyridines.[2]
-
Vessel and Reagent Preparation: In an argon-filled glovebox, add the BrettPhos pre-catalyst (0.02 equiv) and lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv) to an oven-dried vial equipped with a stir bar.
-
Substrate Addition: In the same glovebox, add N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide (1.0 equiv).
-
Solvent and Amine Addition: Remove the vial from the glovebox. Add anhydrous toluene via syringe, followed by cyclopentylamine (1.2 equiv).
-
Reaction: Seal the vial tightly with a Teflon-lined cap and heat the mixture to 100 °C in a pre-heated oil bath with stirring for 18-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired N-coupled product.
Conclusion
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide and its analogs are versatile intermediates poised for elaboration via modern cross-coupling chemistry. Literature precedents for structurally similar 2-bromo-3-aminopyridines strongly suggest that both Suzuki-Miyaura and Buchwald-Hartwig reactions are highly feasible. Success hinges on the judicious selection of a catalyst system, particularly the phosphine ligand, which must be sufficiently bulky and electron-rich to overcome the steric and electronic challenges posed by the substrate. The protocols and comparative data presented herein provide a validated and scientifically-grounded framework for researchers to leverage these valuable building blocks in the synthesis of novel chemical entities.
References
-
Zhu, Q., Liao, L., & Cheng, G. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry, 72(9), 3606-7. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). Organic Letters, 13(16), 4368–4371. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13837-13848. [Link]
-
Thompson, A. D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3048–3058. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). Angewandte Chemie International Edition, 45(39), 6523-6526. [Link]
-
Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. (2007). Tetrahedron, 63(4), 868-873. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2014). Tetrahedron, 70(42), 7765-7771. [Link]
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Safety Operating Guide
Proper Disposal of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide: A Guide for Laboratory Professionals
As researchers and scientists in the fast-paced world of drug development, our focus is often on synthesis, discovery, and analysis. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in chemical hygiene.
Hazard Identification and Risk Assessment
Key Structural Features and Associated Hazards:
-
Brominated Pyridine: Organic compounds containing halogens are often classified as hazardous waste.[1] The presence of bromine designates this compound as a halogenated organic waste. Such compounds are typically targeted for incineration at high temperatures in regulated facilities.[1][2] The U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds that are regulated, highlighting the environmental concern associated with this class of chemicals.[3][4]
-
Pivalamide Moiety: Pivalamide and its derivatives can cause skin, eye, and respiratory irritation.[5]
-
Pyridine Core: Pyridine-based compounds can be toxic and may pose risks to the liver and kidneys with significant exposure. Pyridine itself is flammable and harmful if swallowed, inhaled, or absorbed through the skin.[6]
Based on this analysis, N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide should be treated as a hazardous waste. It is crucial to consult your institution's Environmental Health and Safety (EH&S) office for specific local regulations and guidance.[7][8]
Table 1: Hazard Assessment Summary
| Hazard Classification | Likely Properties and Rationale | Recommended Precautions |
| Acute Toxicity (Oral) | Potential for harm if swallowed, based on related structures. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[5] |
| Skin Irritation/Corrosion | Potential for skin irritation based on pivalamide and brominated aromatic structures.[5][9] | Wear appropriate chemical-resistant gloves and a lab coat.[9] |
| Eye Irritation/Damage | Potential for serious eye irritation.[5][9] | Wear safety glasses or goggles.[9] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[5] | Handle in a well-ventilated area or a chemical fume hood.[5][10] |
| Environmental Hazard | Halogenated organic compounds can be persistent and toxic to aquatic life.[11] | Prevent release to the environment. Do not dispose of down the drain.[5][12] |
Segregation and Collection of Waste
Proper segregation of chemical waste at the point of generation is the cornerstone of a safe and compliant disposal program.[13] This prevents dangerous reactions between incompatible chemicals and facilitates appropriate disposal by your institution's waste management provider.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Labeling the Container:
-
The label must include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide." Avoid using abbreviations or chemical formulas.
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.[14]
-
The primary hazards associated with the waste (e.g., "Toxic," "Irritant").
-
Your name, laboratory, and contact information.
-
-
-
Waste Accumulation:
-
Collect all waste N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, including any contaminated materials such as weighing paper, gloves, or absorbent pads, in the designated container.
-
Do not mix this waste with other waste streams, particularly:
-
Keep the waste container securely closed at all times, except when adding waste.[7][8][14]
-
Workflow for Waste Segregation and Collection
Caption: Waste segregation workflow for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Storage of Hazardous Waste in the Laboratory
Once collected, the hazardous waste container must be stored safely and appropriately within the laboratory pending pickup by your institution's hazardous waste management team.
Satellite Accumulation Area (SAA) Requirements:
Most academic and industrial research laboratories operate under the EPA's regulations for Satellite Accumulation Areas (SAAs). An SAA is a designated location at or near the point of waste generation where hazardous waste can be accumulated before being moved to a central storage facility.[7][8]
-
Location: The SAA must be at or near the point of generation and under the control of the person generating the waste.[7]
-
Container Management:
-
Quantity Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous "P-listed" waste).[7]
Disposal Procedure
The final disposal of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide must be handled by a licensed hazardous waste disposal company, arranged through your institution's EH&S office. Under no circumstances should this chemical be disposed of in the regular trash or down the drain. [5][12][14]
Step-by-Step Guide for Final Disposal:
-
Request a Pickup: Once your waste container is full or you no longer need to add to it, submit a chemical waste collection request to your EH&S department.[7][14] Follow your institution's specific procedures for this request.
-
Prepare for Transport: Ensure the waste container is properly labeled, securely closed, and clean on the outside.
-
Professional Disposal: The licensed waste vendor will transport the halogenated organic waste for appropriate disposal, which is typically high-temperature incineration.[2][15] This method is effective for destroying halogenated organic compounds and preventing their release into the environment.
Disposal Decision Pathway
Caption: Decision pathway for the disposal of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Emergency Procedures: Spills and Exposures
Accidents can happen, and being prepared is essential for maintaining a safe laboratory environment.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the material is flammable, extinguish any nearby open flames.
-
Cleanup: For small spills of solid material, carefully sweep it up using a dustpan and brush, avoiding the creation of dust.[16] Place the spilled material and any contaminated cleaning supplies into your hazardous waste container.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE during cleanup, including a lab coat, gloves, and eye protection.
-
Report: Report the spill to your supervisor and EH&S office.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][16] Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9][16] Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[9][17]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[6][9] Seek immediate medical attention.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. Always remember that proactive and compliant waste management is as crucial as the innovative research you conduct.
References
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- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
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- Sigma-Aldrich. (n.d.). N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide.
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- Thermo Fisher Scientific. (2010). 2-Bromoacetamide - Safety Data Sheet.
- SD Fine-Chem. (n.d.). PYRIDINE HYDROBROMIDE - Safety Data Sheet.
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- Sigma-Aldrich. (n.d.). N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide.
- Sigma-Aldrich. (n.d.). N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide AldrichCPR.
- Washington State University. (n.d.). Pyridine - Standard Operating Procedure.
- Sigma-Aldrich. (n.d.). N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide AldrichCPR.
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- Jubilant Ingrevia. (n.d.). Pyridine hydrobromide Safety Data Sheet.
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- ChemScene. (n.d.). N-(2-formyl-3-methoxyphenyl)pivalamide.
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- ECHEMI. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine SDS.
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- TCI AMERICA. (n.d.). Pivalamide.
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Navigating the Safe Handling of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, a substituted bromopyridine derivative, represents a class of molecules with significant potential in medicinal chemistry. However, its safe handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational plans for handling, and compliant disposal procedures. Our commitment is to empower researchers with the knowledge to manage chemical reagents safely, ensuring both personal safety and the integrity of their research.
Hazard Assessment: Understanding the Risk Profile
A closely related analogue, N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide, is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Given these data points, it is prudent to treat N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide with a high degree of caution, assuming it may be harmful by ingestion, inhalation, and skin contact.
Inferred Hazard Classifications:
| Hazard Class | Category | Justification |
| Acute Toxicity (Oral) | Likely Category 4 | Based on the analogue N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide. |
| Acute Toxicity (Dermal) | Potential Hazard | Bromopyridines are known to be toxic via skin contact[1][2][4]. |
| Skin Corrosion/Irritation | Potential Irritant | Bromopyridines are known skin irritants[1][2][5]. |
| Serious Eye Damage/Irritation | Potential Irritant | Bromopyridines are known eye irritants[2][5]. |
| Specific Target Organ Toxicity | Potential Respiratory Irritant | Dusts from solid compounds and vapors from related pyridines can cause respiratory irritation[1][4]. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedure being performed[6][7].
Core PPE Requirements:
-
Eye and Face Protection: At a minimum, chemical safety glasses with side shields are mandatory. However, for procedures with a higher risk of splashing, such as when handling solutions or during transfers, a face shield worn over safety goggles is strongly recommended[7][8][9].
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact[8][9]. For prolonged handling or in situations with a high risk of immersion, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat is required to protect street clothing and skin from minor spills and contamination[9]. For tasks with a greater potential for significant splashes, a chemically resistant apron or gown should be worn over the lab coat.
-
Respiratory Protection: Work with this compound, especially in its solid, powdered form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[10].
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
